molecular formula C45H82N7O17P3S B15545438 18-Methyltricosanoyl-CoA

18-Methyltricosanoyl-CoA

Cat. No.: B15545438
M. Wt: 1118.2 g/mol
InChI Key: JFQOXBQBKKCPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-19-22-33(2)23-20-17-15-13-11-9-7-8-10-12-14-16-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

JFQOXBQBKKCPTH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 18-Methyltricosanoyl-CoA: A Look into a Rare Very Long-Chain Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological functions of 18-Methyltricosanoyl-CoA. This very long-chain fatty acyl-CoA (VLCFA-CoA) remains largely uncharacterized, with no dedicated studies detailing its metabolic pathways, signaling roles, or quantitative presence in biological systems. However, by examining the broader classes of molecules to which it belongs—VLCFA-CoAs and methyl-branched fatty acyl-CoAs—we can infer its potential physiological significance.

The World of Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

This compound is structurally classified as a VLCFA-CoA due to its backbone of tricosanoic acid, a fatty acid with 23 carbon atoms, which is further modified by a methyl group at the 18th position. VLCFAs, defined as fatty acids with more than 20 carbon atoms, and their activated CoA esters are crucial for various biological processes.

VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of four key reactions that progressively elongate a fatty acyl-CoA molecule. These molecules are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can also serve as precursors for lipid mediators.[1][2][3] The metabolism of VLCFAs is critical for the proper functioning of several tissues, and genetic mutations in the enzymes responsible for their synthesis or degradation are linked to a variety of inherited diseases, such as ichthyosis, macular degeneration, myopathy, mental retardation, and demyelination.[1][2][3]

The activated form, VLCFA-CoA, is the direct substrate for incorporation into complex lipids. For instance, ceramide synthases utilize VLCFA-CoAs to create the diverse array of ceramides (B1148491) that are foundational to sphingolipid structure and function.[1]

The Influence of Methyl-Branching

The presence of a methyl group in this compound categorizes it as a branched-chain fatty acid (BCFA) derivative. BCFAs are commonly found in bacteria, where they play a significant role in regulating the fluidity and permeability of cell membranes.[4][5][6] In mammals, BCFAs are obtained through the diet, particularly from dairy and meat products, and are also found in the vernix caseosa of newborn infants, suggesting a role in skin barrier function and the development of the gut microbiome.[4][7]

The synthesis of BCFAs can occur through the use of methyl-branched primers, often derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, by the fatty acid synthase system.[8][9] Alternatively, fatty acid synthase can incorporate methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of a methyl-branched fatty acid.[8][10]

A Clue from a Close Relative: 18-Methyleicosanoic Acid (18-MEA)

While data on 18-methyltricosanoic acid is scarce, significant research has been conducted on a closely related molecule, 18-methyleicosanoic acid (18-MEA), a 20-carbon fatty acid with a methyl group at the 18th position. 18-MEA is the primary covalently bound fatty acid found on the surface of mammalian hair fibers.[11] It is attached via a thioester bond to cysteine residues in the cuticular proteins, forming a hydrophobic layer that is essential for the water-repellent properties of hair.[11] The removal of this fatty acid layer renders the hair hydrophilic.[11] This well-established structural role of 18-MEA suggests that 18-methyltricosanoic acid, and by extension this compound, could have a similar function in forming protective, hydrophobic barriers in other biological contexts, potentially within the skin or other epithelial surfaces.

Postulated Biological Function of this compound

Based on the functions of related molecules, we can hypothesize the potential roles of this compound:

  • Structural Component of Complex Lipids: As a VLCFA-CoA, it is a likely precursor for the synthesis of very long-chain sphingolipids or other complex lipids. The methyl branch would influence the packing of these lipids in membranes, thereby altering membrane fluidity, thickness, and the function of embedded proteins.

  • Formation of Hydrophobic Barriers: Analogous to 18-MEA in hair, 18-methyltricosanoic acid, once synthesized and activated to its CoA ester, could be covalently attached to proteins to form protective, water-repellent surfaces in various tissues.

Future Directions

The biological function of this compound remains an open area for investigation. Advanced lipidomics and metabolomics techniques could be employed to identify and quantify this molecule in different tissues and disease states. Functional studies, including the synthesis of 18-methyltricosanoic acid and its CoA ester for in vitro and in vivo experiments, would be necessary to elucidate its specific metabolic fate and physiological roles.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound place it at the intersection of very long-chain and branched-chain fatty acid metabolism. It is plausible that this rare molecule plays a specialized structural role, contributing to the integrity and function of biological membranes and protective barriers. Further research is imperative to unravel the specific contributions of this compound to cellular and organismal physiology.

Experimental Protocols and Data

Due to the absence of specific studies on this compound, no established experimental protocols or quantitative data can be provided. Research in this area would necessitate the development of novel analytical methods for its detection and quantification, as well as biochemical assays to characterize the enzymes involved in its metabolism.

Signaling Pathways and Workflows

There are no known signaling pathways or experimental workflows specifically describing the biological function of this compound. A generalized workflow for investigating its function would follow standard biochemical and cell biology approaches.

cluster_synthesis Hypothetical Synthesis cluster_function Postulated Functions Branched-Chain Amino Acids Branched-Chain Amino Acids Methyl-branched Acyl-CoA Primers Methyl-branched Acyl-CoA Primers Branched-Chain Amino Acids->Methyl-branched Acyl-CoA Primers Fatty Acid Elongation Fatty Acid Elongation Methyl-branched Acyl-CoA Primers->Fatty Acid Elongation This compound This compound Fatty Acid Elongation->this compound Incorporation into Sphingolipids Incorporation into Sphingolipids This compound->Incorporation into Sphingolipids Ceramide Synthases Covalent Protein Modification Covalent Protein Modification This compound->Covalent Protein Modification Acyltransferases Membrane Fluidity Modulation Membrane Fluidity Modulation Incorporation into Sphingolipids->Membrane Fluidity Modulation Hydrophobic Barrier Formation Hydrophobic Barrier Formation Covalent Protein Modification->Hydrophobic Barrier Formation

References

discovery and characterization of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the discovery, characterization, synthesis, or biological function of 18-Methyltricosanoyl-CoA.

This document aims to provide a framework for the potential investigation of this novel molecule, drawing upon established principles of lipid biochemistry and the characterization of similar long-chain and branched-chain acyl-CoA esters. While direct data for this compound is unavailable, this guide will outline the hypothetical experimental approaches and data presentation that would be required for its comprehensive scientific description.

Hypothetical Discovery and Significance

The discovery of a novel endogenous molecule like this compound would likely arise from advanced metabolomics or lipidomics studies. Its identification would be significant as it could represent a previously unknown component of cellular metabolism, potentially involved in energy storage, membrane structure, or cell signaling. Given its structure—a long-chain fatty acyl-CoA with a methyl branch—it could have unique properties and functions compared to its straight-chain counterparts.

Potential Biosynthesis and Catabolism

The biosynthesis of this compound would likely involve the fatty acid elongation system, utilizing a branched-chain primer. The catabolic pathway would presumably be mitochondrial beta-oxidation, though the methyl branch at the 18th position might require specific enzymatic machinery for its degradation, similar to other branched-chain fatty acids.

Proposed Experimental Protocols for Characterization

Should this compound be identified, a series of experiments would be necessary for its full characterization.

Chemical Synthesis and Purification

Objective: To produce a pure standard of this compound for analytical and biological studies.

Methodology:

  • Synthesis of 18-Methyltricosanoic Acid: This would likely involve a multi-step organic synthesis strategy, potentially starting from a commercially available long-chain fatty acid and introducing a methyl group at the 18th position.

  • Activation to Acyl-CoA: The synthesized 18-methyltricosanoic acid would then be enzymatically or chemically ligated to Coenzyme A.

  • Purification: The resulting this compound would be purified using techniques such as high-performance liquid chromatography (HPLC).

Structural Elucidation

Objective: To confirm the chemical structure of the synthesized and any biologically isolated this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns to confirm the connectivity of the fatty acyl chain and the position of the methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each atom in the molecule, confirming the structure.

Quantification in Biological Samples

Objective: To determine the concentration of this compound in various tissues and cell types.

Methodology:

  • Sample Preparation: Lipids would be extracted from biological samples.

  • LC-MS/MS Analysis: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed using the synthesized this compound as a standard.

Hypothetical Data Presentation

All quantitative data should be presented in clearly structured tables to facilitate comparison between different experimental conditions or sample types.

Table 1: Hypothetical Tissue Distribution of this compound

TissueThis compound Concentration (pmol/mg protein)
LiverData Not Available
BrainData Not Available
AdiposeData Not Available
MuscleData Not Available

Potential Signaling Pathways and Experimental Workflows (Visualizations)

While no specific pathways involving this compound are known, we can propose hypothetical diagrams for its biosynthesis and for a typical experimental workflow for its analysis.

Hypothetical Biosynthesis Pathway

Hypothetical_Biosynthesis_of_18_Methyltricosanoyl_CoA Malonyl_CoA Malonyl_CoA Fatty_Acid_Elongase_System Fatty_Acid_Elongase_System Malonyl_CoA->Fatty_Acid_Elongase_System 18_Methyltricosanoyl_CoA 18_Methyltricosanoyl_CoA Fatty_Acid_Elongase_System->18_Methyltricosanoyl_CoA

Caption: Hypothetical biosynthesis of this compound.

Experimental Workflow for Analysis

Experimental_Workflow_for_18_Methyltricosanoyl_CoA_Analysis Lipid_Extraction Lipid_Extraction Derivatization_to_Acyl_CoA Derivatization_to_Acyl_CoA Lipid_Extraction->Derivatization_to_Acyl_CoA LC_MS_MS_Analysis LC_MS_MS_Analysis Derivatization_to_Acyl_CoA->LC_MS_MS_Analysis Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis Quantification_and_Identification Quantification_and_Identification Data_Analysis->Quantification_and_Identification

Caption: Workflow for this compound analysis.

Conclusion

The study of this compound represents an unexplored area of lipid research. The methodologies and frameworks outlined in this guide provide a roadmap for the future discovery and characterization of this and other novel lipid metabolites. As advanced analytical techniques continue to evolve, it is anticipated that the roles of such unique fatty acyl-CoAs in health and disease will be elucidated. At present, however, a comprehensive technical guide on this compound cannot be compiled due to the absence of published scientific data.

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While not as ubiquitous as its straight-chain counterparts, branched-chain fatty acids (BCFAs) play crucial roles in various biological systems, influencing membrane fluidity, acting as signaling molecules, and contributing to the unique properties of certain tissues. In mammals, 18-methyleicosanoic acid, the precursor fatty acid to this compound, is a significant component of the lipids in hair, contributing to its hydrophobicity[1][2]. Understanding the metabolic pathways of such molecules is critical for elucidating their physiological functions and for the development of therapeutic strategies targeting diseases associated with aberrant lipid metabolism. This guide provides a comprehensive overview of the current understanding of the biosynthesis and degradation of this compound, including quantitative data, experimental protocols, and detailed pathway diagrams.

Biosynthesis of this compound

The biosynthesis of this compound, an anteiso-branched-chain fatty acid, is a multi-step process that begins with the catabolism of the branched-chain amino acid isoleucine and proceeds through the action of the fatty acid synthase (FAS) complex, followed by chain elongation.

Primer Synthesis from Isoleucine

The synthesis is initiated with a primer derived from the essential amino acid L-isoleucine. This process occurs primarily in the mitochondria of tissues such as skeletal muscle and adipose tissue.

  • Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA. This serves as the primer for the synthesis of odd-numbered anteiso fatty acids[3][4].

Fatty Acid Synthase (FAS) Activity

The 2-methylbutanoyl-CoA primer is utilized by the cytosolic fatty acid synthase (FAS) for the initial steps of fatty acid synthesis. FAS is a multi-enzyme complex that catalyzes the iterative addition of two-carbon units from malonyl-CoA. In the case of branched-chain fatty acid synthesis, FAS can also utilize methylmalonyl-CoA as an extender substrate, leading to further branching. For the synthesis of an anteiso fatty acid like 18-methyleicosanoic acid, the primary chain is built using malonyl-CoA.

The overall reaction for the synthesis of palmitic acid (a C16 straight-chain fatty acid) by FAS is:

Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

For the synthesis of the C17 anteiso fatty acid, 14-methylhexadecanoic acid, the primer is 2-methylbutanoyl-CoA.

Elongation to 18-Methyleicosanoic Acid

The initial branched-chain fatty acid product from FAS, likely a C16 or C18 analogue, undergoes further elongation in the endoplasmic reticulum by a family of enzymes known as fatty acid elongases (ELOVLs). This process involves a four-step cycle that adds two carbons from malonyl-CoA in each round. To reach the 23-carbon chain of tricosanoic acid (from which this compound is derived), several elongation cycles are required.

Activation to this compound

Finally, the synthesized 18-methyleicosanoic acid is activated to its CoA thioester, this compound, by an acyl-CoA synthetase (ACS). This activation step is essential for its participation in subsequent metabolic pathways.

Biosynthesis_of_18_Methyltricosanoyl_CoA cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum L-Isoleucine L-Isoleucine S-3-Methyl-2-oxopentanoate S-3-Methyl-2-oxopentanoate L-Isoleucine->S-3-Methyl-2-oxopentanoate BCAT 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA S-3-Methyl-2-oxopentanoate->2-Methylbutanoyl-CoA BCKDH FAS_Complex Fatty Acid Synthase (FAS) 2-Methylbutanoyl-CoA->FAS_Complex Anteiso_VLCFA_precursor Anteiso-VLCFA Precursor (e.g., 14-methylhexadecanoyl-CoA) FAS_Complex->Anteiso_VLCFA_precursor Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Complex Elongases Elongases (ELOVLs) Anteiso_VLCFA_precursor->Elongases Multiple Cycles 18-Methyleicosanoic_Acid 18-Methyleicosanoic_Acid This compound This compound 18-Methyleicosanoic_Acid->this compound Acyl-CoA Synthetase Elongases->18-Methyleicosanoic_Acid

Biosynthesis of this compound.

Degradation of this compound

The degradation of this compound is expected to proceed primarily through peroxisomal and mitochondrial β-oxidation. However, due to the methyl branch, modifications to the standard β-oxidation pathway may be necessary, potentially involving α-oxidation.

Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs), including branched-chain VLCFAs, are initially catabolized in peroxisomes. The peroxisomal β-oxidation pathway shortens the fatty acyl-CoA chain in a series of four enzymatic reactions, similar to mitochondrial β-oxidation, but with some key differences in the enzymes involved.

For an anteiso fatty acid like 18-methyltricosanoic acid, the methyl group is on the antepenultimate carbon (n-3). Standard β-oxidation can proceed until the methyl branch is near the carboxyl end.

Potential Role of α-Oxidation

If the methyl branch is located at a position that sterically hinders the enzymes of β-oxidation (typically at the β-carbon), α-oxidation is required. In α-oxidation, a single carbon is removed from the carboxyl end of the fatty acid. This process is crucial for the degradation of phytanic acid, a 3-methyl-branched fatty acid[5][6][7]. For this compound, after several rounds of β-oxidation, the resulting shorter branched-chain acyl-CoA may require α-oxidation if the methyl group ends up at the β-position. The key enzyme in α-oxidation is phytanoyl-CoA 2-hydroxylase (PhyH)[8].

Mitochondrial β-Oxidation

Once the branched-chain fatty acyl-CoA is sufficiently shortened by peroxisomal oxidation, the resulting medium- or short-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA (from the final three carbons of the odd-numbered chain).

The final products of the complete degradation of this compound would be several molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Degradation_of_18_Methyltricosanoyl_CoA cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 18-Methyltricosanoyl-CoA_P This compound Beta_Oxidation_P β-Oxidation Cycles 18-Methyltricosanoyl-CoA_P->Beta_Oxidation_P Shortened_BCFA_CoA Shortened Branched-Chain Acyl-CoA Beta_Oxidation_P->Shortened_BCFA_CoA Alpha_Oxidation α-Oxidation (if necessary) Shortened_BCFA_CoA->Alpha_Oxidation Shortened_BCFA_CoA_M Shortened Branched-Chain Acyl-CoA Shortened_BCFA_CoA->Shortened_BCFA_CoA_M Transport Pristanoyl-CoA_analog Pristanoyl-CoA Analog Alpha_Oxidation->Pristanoyl-CoA_analog Pristanoyl-CoA_analog->Shortened_BCFA_CoA_M Transport Beta_Oxidation_M β-Oxidation Cycles Shortened_BCFA_CoA_M->Beta_Oxidation_M Acetyl_CoA Acetyl_CoA Beta_Oxidation_M->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation_M->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Degradation of this compound.

Quantitative Data

Quantitative data for the enzymes involved specifically with this compound are limited. However, data from studies on related branched-chain fatty acids and the enzymes of fatty acid synthesis provide valuable insights.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source
Acetyl-CoA1.8 ± 0.2120 ± 30.54 ± 0.01[6]
Malonyl-CoA4.9 ± 0.4133 ± 30.60 ± 0.01[6]
(R,S)-Methylmalonyl-CoA102 ± 1122 ± 10.10 ± 0.00[6]

Data are for purified rat liver fatty acid synthase.

Table 2: Relative Abundance of Branched-Chain Fatty Acids in Different Tissues and Food Sources

Fatty AcidSourceRelative Abundance (% of total fatty acids)Source
iso-C15:0Ruminant milk fat1.0 - 2.0
anteiso-C15:0Ruminant milk fat0.5 - 1.5[9]
iso-C17:0Ruminant milk fat0.5 - 1.0[9]
anteiso-C17:0Ruminant milk fat0.5 - 1.0[9]
18-Methyleicosanoic acidHuman hair lipidsMajor component

Experimental Protocols

Protocol 1: Analysis of this compound and its Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fatty acid analysis[10][11].

1. Lipid Extraction: a. Homogenize tissue samples in a chloroform:methanol (B129727) (2:1, v/v) mixture. b. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation: a. Resuspend the dried lipid extract in 1 M methanolic KOH. b. Heat at 60°C for 30 minutes to saponify the lipids and release the fatty acids. c. Add 14% boron trifluoride in methanol and heat at 60°C for 5 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs). d. Add hexane (B92381) and water, vortex, and centrifuge. e. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis: a. Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent). b. Use a temperature program that allows for the separation of long-chain FAMEs. For example: initial temperature of 150°C, ramp to 240°C at 4°C/min, and hold for 10 minutes. c. The mass spectrometer should be operated in electron ionization (EI) mode. d. Identify 18-methyltricosanoate by its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., heptadecanoic acid).

Protocol 2: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PhyH) Activity

This protocol is based on methods used for studying the key enzyme in α-oxidation[1][12].

1. Substrate Synthesis: a. Synthesize the branched-chain acyl-CoA substrate (e.g., a shortened version of this compound that would require α-oxidation) using established chemical methods.

2. Enzyme Preparation: a. Express and purify recombinant PhyH enzyme.

3. Assay Reaction: a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl, pH 7.5
  • 2 mM Ascorbate
  • 0.1 mM FeSO₄
  • 0.5 mM 2-Oxoglutarate
  • 50 µM branched-chain acyl-CoA substrate
  • Purified PhyH enzyme b. Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). c. Stop the reaction by adding an equal volume of acetonitrile.

4. Product Analysis: a. Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the 2-hydroxyacyl-CoA product. b. Quantify the product formation by comparing its peak area to a standard curve.

Conclusion and Future Directions

The biosynthesis of this compound is initiated from the branched-chain amino acid isoleucine, followed by fatty acid synthesis and elongation. Its degradation likely involves a combination of peroxisomal and mitochondrial β-oxidation, with a potential role for α-oxidation to handle the methyl branch. While the general principles of these pathways are understood, specific details regarding the enzymes and regulatory mechanisms involved in the metabolism of this compound remain an active area of research.

Future studies should focus on:

  • Characterizing the specific elongase enzymes responsible for the synthesis of this very-long-chain fatty acid.

  • Determining the precise degradation pathway and identifying the specific enzymes involved, particularly if α-oxidation is required.

  • Elucidating the regulatory mechanisms that control the flux through these pathways.

  • Investigating the role of this compound and its derivatives in cellular function and disease.

A deeper understanding of these pathways will provide valuable insights into the biology of branched-chain fatty acids and may open new avenues for therapeutic intervention in related metabolic disorders.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible enzymatic pathway for the synthesis of 18-Methyltricosanoyl-CoA, a saturated very-long-chain fatty acyl-CoA with a methyl branch at the 18th carbon position. As direct literature on the synthesis of this specific molecule is scarce, this document presents a composite pathway based on established principles of branched-chain and very-long-chain fatty acid biosynthesis. The guide provides detailed methodologies for key experimental stages and summarizes quantitative data to support the proposed synthetic route.

Proposed Biosynthetic Pathway

The synthesis of this compound is conceptualized as a three-stage enzymatic process:

  • Priming and Methyl Branch Incorporation: The process begins with an odd-chain primer, propionyl-CoA, which is elongated by the cytosolic fatty acid synthase (FAS) complex. The critical methyl branch is introduced through the promiscuous action of Fatty Acid Synthase (FASN), which can incorporate a methylmalonyl-CoA extender unit in place of the standard malonyl-CoA.[1] This incorporation event establishes the mid-chain methyl group.

  • Very-Long-Chain Fatty Acid (VLCFA) Elongation: Once a mid-length methylated fatty acid is formed, it is transported to the endoplasmic reticulum for further elongation. Here, a multi-enzyme complex known as the fatty acid elongase (FAE) system extends the carbon chain to the required 23-carbon length of tricosanoic acid.[2][3][4] This system adds two-carbon units from malonyl-CoA in a four-step cyclical process.[2]

  • Acyl-CoA Activation: The resulting 18-Methyltricosanoic acid is activated to its thioester form, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL).[5][6] This final step renders the molecule metabolically active for participation in various biochemical pathways.[5][7]

Key Enzymes and Reactions

The enzymatic cascade relies on the coordinated action of several enzyme families. The primary enzymes, their substrates, and products are detailed below.

Stage Enzyme Class Specific Enzyme (Example) Substrates Product Cellular Location
1. Priming & Branching Fatty Acid SynthaseFASNPropionyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPHMethyl-branched long-chain acyl-ACPCytosol
2. Elongation 3-Ketoacyl-CoA SynthaseELOVL1/3/6Acyl-CoA, Malonyl-CoA3-Ketoacyl-CoAEndoplasmic Reticulum
3-Ketoacyl-CoA ReductaseKCR3-Ketoacyl-CoA, NADPH3-Hydroxyacyl-CoAEndoplasmic Reticulum
3-Hydroxyacyl-CoA DehydrataseHACD3-Hydroxyacyl-CoAtrans-2,3-Enoyl-CoAEndoplasmic Reticulum
trans-2,3-Enoyl-CoA ReductaseTERtrans-2,3-Enoyl-CoA, NADPHElongated Acyl-CoAEndoplasmic Reticulum
3. Activation Acyl-CoA SynthetaseACSVL (e.g., SLC27A2)18-Methyltricosanoic Acid, Coenzyme A, ATPThis compound, AMP, PPiEndoplasmic Reticulum

Substrate Specificity Data

The efficiency of the synthesis, particularly the elongation phase, is dictated by the substrate specificity of the ELOVL enzymes.

Enzyme Preferred Substrates (Chain Length & Saturation) Notes
ELOVL1 Saturated and monounsaturated C20-C26 acyl-CoAs[4]Key enzyme for the synthesis of very-long-chain sphingolipids.
ELOVL3 Saturated and monounsaturated C18-C24 acyl-CoAs[2]Involved in the production of lipids for skin barrier function.
ELOVL6 Saturated and monounsaturated C12-C16 acyl-CoAs[2]Primarily responsible for elongating palmitate (16:0) to stearate (B1226849) (18:0).
ACSVLs C20 and longer fatty acids[6]Multiple isoforms exist with varying tissue expression and substrate preferences.

Experimental Protocols

The following protocols are generalized methodologies for the key stages of the proposed synthesis, based on standard biochemical techniques for studying fatty acid metabolism.

Protocol 1: In Vitro Reconstitution of the VLCFA Elongation Cycle

This protocol describes the elongation of a methyl-branched fatty acyl-CoA precursor using purified enzymes.

  • Enzyme Preparation: Recombinantly express and purify the four core enzymes of the FAE complex: an appropriate ELOVL (e.g., ELOVL1), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TER).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4)

    • 20 µM Methyl-branched Acyl-CoA substrate (e.g., 16-Methylhenicosanoyl-CoA)

    • 200 µM Malonyl-CoA

    • 1 mM NADPH

    • 1 µg of each purified FAE enzyme

    • Nuclease-free water to a final volume of 100 µL

  • Reaction Incubation: Initiate the reaction by transferring the tube to a 37°C water bath. Incubate for 60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 250 µL of 10% (w/v) KOH in 90% ethanol. Saponify the lipids by heating at 70°C for 1 hour. After cooling, acidify the mixture with 200 µL of 5M HCl and extract the fatty acids with 500 µL of hexane (B92381).

  • Analysis: Evaporate the hexane layer under nitrogen. The resulting fatty acids can be methylated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm chain elongation.

Protocol 2: Enzymatic Synthesis and Purification of this compound

This protocol details the final activation step to produce the target molecule.

  • Enzyme Preparation: Recombinantly express and purify a very-long-chain acyl-CoA synthetase (ACSVL) known to activate VLCFAs.

  • Reaction Mixture Preparation: Prepare the following mixture in a final volume of 200 µL:

    • 150 mM Tris-HCl (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A (free acid)

    • 100 µM 18-Methyltricosanoic acid (solubilized in 0.1% Triton X-100)

    • 5 µg purified ACSVL enzyme

  • Reaction Incubation: Incubate the mixture at 37°C for 90 minutes.

  • Purification:

    • Terminate the reaction by adding 20 µL of 5% acetic acid.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

    • Filter the supernatant and inject onto a C18 reverse-phase HPLC column.

    • Elute the product using a linear gradient of acetonitrile (B52724) in 25 mM potassium phosphate buffer (pH 5.5).

  • Verification: Collect fractions corresponding to the this compound peak. Confirm identity and purity using LC-MS/MS analysis.

Visualizations

Diagram 1: Proposed Biosynthetic Workflow

cluster_0 Stage 1: Priming & Branching (Cytosol) cluster_1 Stage 2: Elongation (Endoplasmic Reticulum) cluster_2 Stage 3: Activation (Endoplasmic Reticulum) Propionyl_CoA Propionyl-CoA FAS_System Fatty Acid Synthase (FAS) Propionyl_CoA->FAS_System Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_System Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS_System Methyl_Acyl_ACP Methyl-branched Acyl-ACP FAS_System->Methyl_Acyl_ACP Methyl_Acyl_CoA Methyl-branched Acyl-CoA Methyl_Acyl_ACP->Methyl_Acyl_CoA Thioesterase/ Acyltransferase FAE_Cycle Fatty Acid Elongase (FAE) Cycle Methyl_Acyl_CoA->FAE_Cycle VLCFA 18-Methyltricosanoic Acid FAE_Cycle->VLCFA ACSVL Acyl-CoA Synthetase (ACSVL) VLCFA->ACSVL Final_Product This compound ACSVL->Final_Product

Caption: Overview of the proposed three-stage enzymatic synthesis of this compound.

Diagram 2: Microsomal Fatty Acid Elongation Cycle

enzyme enzyme Acyl_CoA_n Acyl-CoA (Cn) ELOVL ELOVL Acyl_CoA_n->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL + CO2 Ketoacyl_CoA 3-Ketoacyl-CoA KCR KCR Ketoacyl_CoA->KCR + NADPH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA HACD HACD Hydroxyacyl_CoA->HACD - H2O Enoyl_CoA trans-2,3-Enoyl-CoA TER TER Enoyl_CoA->TER + NADPH Acyl_CoA_n2 Acyl-CoA (Cn+2) ELOVL->Ketoacyl_CoA Condensation KCR->Hydroxyacyl_CoA Reduction HACD->Enoyl_CoA Dehydration TER->Acyl_CoA_n2 Reduction

Caption: The four enzymatic steps of the fatty acid elongation cycle in the endoplasmic reticulum.

References

18-Methyltricosanoyl-CoA: An Uncharted Intermediate in Very Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 18-Methyltricosanoyl-CoA and its specific role within the intricate network of very long-chain fatty acid (VLCFA) metabolism. Despite extensive searches, no direct experimental data, quantitative analyses, or established metabolic pathways specifically detailing the biosynthesis, degradation, or enzymatic interactions of this particular branched-chain acyl-CoA derivative have been found.

This technical guide, therefore, serves to outline the current understanding of closely related metabolic processes and provides a hypothetical framework for the potential metabolic fate of this compound based on established principles of fatty acid oxidation. It is crucial for the intended audience of researchers, scientists, and drug development professionals to recognize that the following sections are based on extrapolation and analogy rather than direct evidence concerning this compound.

Introduction to Branched-Chain and Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids and glycerophospholipids. Their metabolism is critical for the normal function of various tissues, including the nervous system, skin, and retina.

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on their carbon chain. The position of this methyl group significantly influences their metabolic processing. While the metabolism of BCFAs with methyl groups near the carboxyl end (α- and β-positions), such as phytanic acid and pristanic acid, is well-documented, the catabolism of those with methyl groups distant from the functional group, like the putative 18-methyltricosanoic acid, remains largely uninvestigated.

Hypothetical Metabolic Pathway of this compound

Based on the known mechanisms of fatty acid oxidation, a plausible metabolic route for this compound can be proposed. Tricosanoic acid (a C23 fatty acid) would first be activated to its CoA thioester, this compound, a reaction catalyzed by an acyl-CoA synthetase. Due to its chain length, the initial catabolism of this VLCFA-CoA would occur in the peroxisome.

Peroxisomal β-Oxidation

This compound would likely undergo several cycles of peroxisomal β-oxidation. This process would proceed similarly to that of straight-chain VLCFAs, shortening the acyl chain by two carbons with each cycle and producing acetyl-CoA. The methyl group at the 18th position would not interfere with the initial cycles of β-oxidation as it is distant from the carboxyl-CoA end where the enzymatic reactions occur.

After multiple rounds of β-oxidation, the carbon chain would be significantly shortened. The critical juncture would be reached when the methyl group is near the β-carbon, sterically hindering the action of β-oxidation enzymes.

Potential Role of α-Oxidation

Once the methyl group is in the β-position (or γ-position), the standard β-oxidation pathway would be blocked. At this stage, the cell would likely employ the α-oxidation pathway. This process removes a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl group and allowing β-oxidation to resume. The α-oxidation of branched-chain fatty acids is a known process that occurs within the peroxisomes.

The sequence of events would likely be:

  • Chain shortening via β-oxidation until the methyl group is at a position that inhibits further β-oxidation.

  • One cycle of α-oxidation to remove a single carbon and reposition the methyl group.

  • Resumption of β-oxidation on the now-accessible straight-chain portion of the molecule.

The final products of the complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA (derived from the three-carbon fragment containing the methyl group).

Visualizing the Hypothetical Pathway

The following diagram illustrates the proposed metabolic fate of this compound.

Hypothetical_Metabolism_of_18_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Beta_Oxidation_Cycles Multiple Cycles of β-Oxidation This compound->Beta_Oxidation_Cycles Branched_Acyl_CoA Short-Chain Branched Acyl-CoA Intermediate Beta_Oxidation_Cycles->Branched_Acyl_CoA Acetyl_CoA_Peroxisome Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA_Peroxisome + Acetyl-CoA Alpha_Oxidation α-Oxidation Branched_Acyl_CoA->Alpha_Oxidation Straight_Chain_Acyl_CoA Shortened Straight-Chain Acyl-CoA Alpha_Oxidation->Straight_Chain_Acyl_CoA Propionyl_CoA Propionyl_CoA Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA->Propionyl_CoA_Mito Transport Acetyl_CoA_Mitochondrion Acetyl-CoA Acetyl_CoA_Peroxisome->Acetyl_CoA_Mitochondrion Transport Final_Beta_Oxidation Final Cycles of β-Oxidation Straight_Chain_Acyl_CoA->Final_Beta_Oxidation Final_Beta_Oxidation->Propionyl_CoA Final_Beta_Oxidation->Acetyl_CoA_Peroxisome + Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_Mitochondrion->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA_Mito->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Hypothetical metabolic pathway of this compound.

Lack of Experimental Data and Protocols

A critical aspect of this guide is the acknowledgment of the absence of specific experimental evidence for this compound metabolism. As such, it is not possible to provide the requested structured tables of quantitative data or detailed experimental protocols.

For researchers interested in investigating this molecule, the following general methodologies, commonly used for studying other acyl-CoAs, could be adapted:

  • Synthesis of this compound: Chemical synthesis would be the first step to obtain a standard for analytical studies.

  • Cellular Uptake and Metabolism Studies: Using cultured cells (e.g., fibroblasts, hepatocytes), the metabolism of 18-methyltricosanoic acid could be traced using stable isotope-labeled precursors.

  • Enzyme Assays: In vitro assays with purified or recombinant enzymes (acyl-CoA synthetases, peroxisomal β-oxidation enzymes, α-oxidation enzymes) could be used to determine if this compound is a substrate.

  • Analytical Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of acyl-CoA species in biological samples.

Conclusion and Future Directions

The study of this compound represents an unexplored area within the field of lipid metabolism. While its existence and metabolic relevance in biological systems are currently unknown, its hypothetical metabolic pathway highlights the versatility of the cellular machinery for fatty acid oxidation.

Future research should focus on first confirming the natural occurrence of 18-methyltricosanoic acid and its CoA derivative in biological samples. Should it be identified, the subsequent elucidation of its metabolic pathway and physiological role would be of significant interest. Such studies would not only fill a knowledge gap but could also provide insights into diseases associated with defects in VLCFA and BCF A metabolism. For drug development professionals, understanding novel lipid metabolic pathways could unveil new targets for therapeutic intervention in metabolic disorders.

The Physiological Relevance of Branched-Chain Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches along their acyl chain. Once activated to their coenzyme A (CoA) thioesters, branched-chain fatty acyl-CoAs (BCFA-CoAs) become key metabolic intermediates, participating in a variety of cellular processes beyond simple energy storage. This technical guide provides an in-depth exploration of the physiological relevance of BCFA-CoAs, focusing on their metabolism, signaling functions, and implications in health and disease. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual pathways to facilitate a comprehensive understanding of this unique class of molecules.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The cellular pool of BCFA-CoAs is maintained through a balance of synthesis, dietary intake, and degradation. These molecules are structurally distinct from their straight-chain counterparts, primarily as iso forms (methyl group on the penultimate carbon) or anteiso forms (methyl group on the antepenultimate carbon).

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The primary precursors for the de novo synthesis of BCFAs are the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The initial steps of this pathway are catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Valine is a precursor for iso-even-numbered fatty acids.

  • Leucine gives rise to iso-odd-numbered fatty acids.

  • Isoleucine is the precursor for anteiso-odd-numbered fatty acids.

The synthesis pathway involves the conversion of BCAAs to their respective α-keto acids, followed by oxidative decarboxylation to form branched-chain acyl-CoA primers. These primers are then elongated by the fatty acid synthase (FAS) system.

BCFA_Synthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_Primers Branched-Chain Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acyl-CoAs Valine Valine a_KIV α-Ketoisovalerate Valine->a_KIV BCAT Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isoleucine Isoleucine a_KMB α-Keto-β-methylvalerate Isoleucine->a_KMB BCAT Isobutyryl_CoA Isobutyryl-CoA a_KIV->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA a_KMB->Methylbutyryl_CoA BCKDH iso_even iso-Even-numbered BCFA-CoAs Isobutyryl_CoA->iso_even FAS iso_odd iso-Odd-numbered BCFA-CoAs Isovaleryl_CoA->iso_odd FAS anteiso_odd anteiso-Odd-numbered BCFA-CoAs Methylbutyryl_CoA->anteiso_odd FAS

Biosynthesis of iso- and anteiso-branched-chain fatty acyl-CoAs.
Degradation of Branched-Chain Fatty Acyl-CoAs

The degradation of BCFAs involves β-oxidation, similar to straight-chain fatty acids. However, the methyl branches require specific enzymatic steps for their removal. The degradation of phytanic acid, a multimethylated BCFA, is a well-characterized example of this process.

Signaling Roles of Branched-Chain Fatty Acyl-CoAs

BCFA-CoAs are not merely metabolic intermediates but also act as signaling molecules, most notably as ligands for nuclear receptors.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Several studies have identified BCFA-CoAs as high-affinity ligands for PPARα, a key regulator of lipid metabolism.[1][2][3] The binding of these molecules to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.[1][2][3]

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs to PPARα

LigandDissociation Constant (Kd)Reference
Phytanoyl-CoA~11 nM[1][3]
Pristanoyl-CoA~11 nM[1][3]

This table summarizes the high-affinity binding of specific BCFA-CoAs to PPARα, indicating their potency as signaling molecules.

The activation of PPARα by BCFA-CoAs suggests a feedback mechanism where the accumulation of these fatty acids promotes their own catabolism.

Physiological and Pathophysiological Relevance

The unique structural and metabolic properties of BCFA-CoAs contribute to their diverse physiological roles and their implication in various disease states.

Membrane Fluidity

BCFAs play a crucial role in modulating the fluidity of cell membranes.[3][4] The methyl branches disrupt the tight packing of acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures. This property is essential for the survival of certain bacteria in cold environments and influences the function of membrane-bound proteins in mammals.[3][4]

Metabolic Health and Disease

Emerging evidence links circulating and tissue levels of BCFAs to metabolic health. Lower levels of serum and adipose tissue BCFAs have been associated with obesity and insulin (B600854) resistance.[5] Conversely, some studies suggest that specific BCFAs may have beneficial effects on lipid metabolism. For instance, iso-BCFAs have been shown to reduce triglyceride levels in animal models.[6]

Table 2: Association of Branched-Chain Fatty Acids with Metabolic Parameters

BCFA TypeFindingOrganism/SystemReference
Total Serum BCFAsInversely correlated with insulin resistanceHumans[7]
Adipose Tissue BCFAsLower in obese individualsHumans[7]
iso-15:0 and iso-17:0Negatively correlated with fasting serum insulinHumans[8]
iso-BCFA SupplementationReduced serum triglycerides and total cholesterolApoE-/-/Ldlr-/- mice[6]

This table highlights the growing body of evidence linking BCFA levels to key metabolic health indicators.

Gut Health

The gut microbiota is a significant source of BCFAs, produced from the fermentation of dietary proteins.[8][9] These microbial-derived BCFAs can influence the composition of the gut microbiota and have been shown to exert anti-inflammatory effects in the gut.[5]

Experimental Analysis of Branched-Chain Fatty Acyl-CoAs

The accurate quantification of BCFA-CoAs in biological samples is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Experimental Workflow

A general workflow for the analysis of BCFA-CoAs from biological samples is outlined below.

BCFA_Analysis_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (e.g., in KH2PO4 buffer) Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (e.g., Anion Exchange) Extraction->Purification Analysis LC-MS/MS Analysis (Reversed-Phase C18 column) Purification->Analysis Quantification Quantification (Stable isotope-labeled internal standards) Analysis->Quantification

General workflow for the analysis of BCFA-CoAs.
Detailed Methodologies

  • Homogenization: Rapidly homogenize frozen tissue samples in a cold buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9), to quench enzymatic activity.[10]

  • Extraction: Perform a liquid-liquid extraction using a mixture of organic solvents. A common method involves the addition of isopropanol (B130326) followed by acetonitrile.[10] Alternatively, solid-phase extraction (SPE) can be employed for a more targeted extraction.[7][11]

  • Column Conditioning: Condition a weak anion exchange SPE column with an appropriate buffer to protonate the functional groups.[12]

  • Sample Loading: Load the crude extract onto the SPE column.

  • Washing: Wash the column with a buffer (e.g., 50% methanol (B129727) + 2% acetic acid) to remove interfering substances.[12]

  • Elution: Elute the bound acyl-CoAs using an appropriate elution buffer, such as 95% ethanol (B145695) containing 50 mM ammonium (B1175870) formate.[12]

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for high selectivity and sensitivity.

Table 3: Enzyme Kinetic Parameters for Key Enzymes in BCFA-CoA Metabolism

EnzymeSubstrateKmVmaxReference
Branched-Chain α-Keto Acid Dehydrogenase Complexα-Ketoisovalerate--[1][2][13]
Fatty Acid SynthaseMethylmalonyl-CoA-Lower turnover than with malonyl-CoA[13]

Note: Specific Km and Vmax values for BCKDH can vary depending on the specific α-keto acid substrate and the cellular context. The provided references indicate altered kinetics in certain disease states and in comparison to straight-chain fatty acid synthesis.

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are emerging as multifaceted molecules with significant physiological relevance. Their roles extend from being fundamental building blocks of cellular membranes to acting as potent signaling molecules that regulate gene expression. The intricate interplay between their synthesis, degradation, and signaling functions highlights their importance in maintaining metabolic homeostasis.

Future research should focus on elucidating the precise quantitative distribution of a wider range of BCFA-CoAs across different tissues and in various physiological and pathological states. Further investigation into the kinetic properties of all enzymes involved in BCFA-CoA metabolism will provide a more complete picture of their regulation. The development of highly specific and sensitive analytical methods will be paramount in advancing our understanding of these unique lipids. For drug development professionals, the modulation of BCFA-CoA metabolism and signaling pathways, particularly through the PPARα axis, presents a promising avenue for therapeutic intervention in metabolic and inflammatory diseases.

References

18-Methyltricosanoyl-CoA: A Technical Guide on its Predicted Impact on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted effects of 18-Methyltricosanoyl-CoA (18-MTC), a C24 anteiso-branched-chain acyl-CoA, on the fluidity of biological membranes. In the absence of direct experimental studies on 18-MTC, this document synthesizes the current understanding of how long-chain and branched-chain fatty acids influence membrane biophysics. We present a theoretical framework for the impact of 18-MTC on membrane order, hypothetical quantitative data from established analytical techniques, detailed experimental protocols for future investigations, and a putative biosynthetic pathway. This guide serves as a foundational resource for researchers aiming to investigate the roles of very-long-chain branched fatty acids in cellular processes and as potential targets for therapeutic intervention.

Introduction: The Role of Acyl Chain Structure in Membrane Fluidity

The fluidity of cellular membranes is a critical parameter that governs a multitude of physiological processes, including signal transduction, ion transport, and the function of membrane-bound enzymes.[1] This dynamic property is largely determined by the composition of the lipid bilayer, particularly the structure of the fatty acyl chains of phospholipids. Key determinants of membrane fluidity include the length of the acyl chains, the degree of unsaturation, and the presence of branched chains.[1][2]

While the fluidizing effect of unsaturated fatty acids is well-documented, branched-chain fatty acids (BCFAs) play a similar and crucial role, particularly in prokaryotes.[3][4][5][6] The introduction of a methyl group along the acyl chain disrupts the highly ordered packing of saturated straight-chain fatty acids, thereby increasing the fluidity of the membrane.[2][7] This is analogous to the "kink" introduced by a cis-double bond in unsaturated fatty acids.

This compound is a C24 very-long-chain fatty acid (VLCFA) with a methyl branch at the 18th carbon position (an anteiso branching). While the metabolism and specific functions of 18-MTC are not well-elucidated, its structural features suggest a significant potential to modulate membrane properties. This guide will extrapolate from the known principles of BCFA biophysics to predict the impact of 18-MTC on membrane fluidity.

Predicted Impact of this compound on Membrane Structure

The incorporation of 18-MTC into a phospholipid bilayer is hypothesized to have a significant fluidizing effect. The methyl group at the antepenultimate carbon introduces steric hindrance that prevents the tight, crystalline packing characteristic of saturated straight-chain fatty acids.[7][8] This disruption of van der Waals forces between adjacent acyl chains is expected to lead to several structural changes within the membrane.[2]

Key Predicted Effects:

  • Increased Fluidity: The primary effect is an increase in the overall fluidity of the membrane, particularly in the hydrophobic core.

  • Decreased Acyl Chain Order: The presence of the methyl branch will lower the order parameter of the acyl chains, indicating greater motional freedom.[7]

  • Reduced Bilayer Thickness: The less compact packing of the acyl chains is predicted to result in a thinner lipid bilayer.[7][8]

  • Lowered Phase Transition Temperature (Tm): Membranes containing 18-MTC are expected to transition from the gel phase to the liquid crystalline phase at a lower temperature compared to membranes composed solely of straight-chain saturated fatty acids of similar length.

Caption: Predicted disruption of acyl chain packing by this compound.

Hypothetical Quantitative Data

To illustrate the expected impact of 18-MTC, the following tables present hypothetical data from two common techniques used to measure membrane fluidity: fluorescence anisotropy and differential scanning calorimetry. These values are predictions based on the known effects of other BCFAs and are intended to serve as a benchmark for future experimental work.

Table 1: Hypothetical Fluorescence Anisotropy Data

Membrane CompositionFluorescent ProbeTemperature (°C)Steady-State Anisotropy (r)Predicted Interpretation
DPPC (16:0)DPH250.350High order (Gel phase)
DPPC + 10 mol% 18-MTCDPH250.280Increased fluidity
DPPC (16:0)DPH500.150Low order (Liquid phase)
DPPC + 10 mol% 18-MTCDPH500.120Further increased fluidity

DPPC: Dipalmitoylphosphatidylcholine; DPH: 1,6-diphenyl-1,3,5-hexatriene

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Membrane CompositionMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Predicted Interpretation
DPPC (16:0)41.58.7Standard transition
DPPC + 10 mol% 18-MTC35.26.5Lowered Tm, broader transition
DSPC (18:0)55.110.6Standard transition
DSPC + 10 mol% 18-MTC48.98.2Lowered Tm, broader transition

DSPC: Distearoylphosphatidylcholine

Experimental Protocols for a Future Research

To validate the hypotheses presented in this guide, direct experimental investigation is necessary. Below are detailed protocols for two key experiments to determine the effect of 18-MTC on membrane fluidity.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[9][10] A decrease in anisotropy indicates an increase in membrane fluidity.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare lipid films of the desired composition (e.g., pure DPPC and DPPC with 10 mol% 18-MTC) by dissolving the lipids in chloroform, followed by evaporation under a stream of nitrogen and desiccation under vacuum.

    • Hydrate the lipid films in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of the lipids.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Fluorescent Labeling:

    • Add the fluorescent probe DPH (dissolved in a suitable solvent like tetrahydrofuran) to the liposome suspension at a molar ratio of 1:500 (probe:lipid).

    • Incubate the mixture for at least 1 hour at room temperature in the dark to allow for probe incorporation.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor.

cluster_workflow Fluorescence Anisotropy Workflow prep Liposome Preparation labeling DPH Labeling prep->labeling measure Anisotropy Measurement labeling->measure analysis Data Analysis measure->analysis

Caption: Workflow for fluorescence anisotropy measurement.

Determination of Phase Transition Temperature using Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers.[11][12]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film (e.g., pure DPPC and DPPC with 10 mol% 18-MTC) in the desired buffer.

    • Transfer a precise amount of the lipid dispersion into a DSC sample pan.

    • Use an identical volume of buffer in the reference pan.

  • DSC Analysis:

    • Place the sample and reference pans in the calorimeter.

    • Scan the samples over a relevant temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endothermic transition corresponds to the Tm.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

cluster_workflow DSC Workflow prep MLV Preparation load Loading DSC Pans prep->load scan Temperature Scan load->scan analysis Thermogram Analysis scan->analysis

Caption: Workflow for Differential Scanning Calorimetry.

Putative Biosynthesis of this compound

The biosynthesis of 18-MTC is likely to follow the general pathways of fatty acid synthesis, with modifications to incorporate the methyl branch. The synthesis of very-long-chain fatty acids occurs through the elongation of shorter-chain fatty acyl-CoAs.[13] For a branched-chain fatty acid, a branched-chain primer is required.

Proposed Pathway:

  • Primer Synthesis: The synthesis would likely initiate with a branched-chain primer, such as 2-methylbutyryl-CoA, derived from the catabolism of isoleucine.

  • Elongation: The primer undergoes cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.[14][15] This process is catalyzed by a series of fatty acid synthase (FAS) or elongase enzymes.

  • Chain Termination: Elongation continues until the 24-carbon chain of tricosanoyl-CoA is formed. The termination of chain elongation is a regulated process that is not fully understood.

cluster_pathway Putative Biosynthesis of this compound isoleucine Isoleucine primer 2-Methylbutyryl-CoA (Primer) isoleucine->primer fas Fatty Acid Synthase (FAS)/ Elongase System primer->fas malonyl_coa Malonyl-CoA malonyl_coa->fas mtc This compound fas->mtc Multiple Elongation Cycles

Caption: Proposed biosynthetic pathway for this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it functions as a fluidizing agent within biological membranes. Its very long chain length combined with an anteiso methyl branch would disrupt the orderly packing of saturated acyl chains, leading to a more fluid and dynamic membrane environment.

The hypotheses and experimental frameworks presented in this guide provide a clear path for future research. Key areas for investigation include:

  • Direct Biophysical Studies: Performing the experiments outlined in this guide to quantify the effects of 18-MTC on model membranes.

  • Cellular Studies: Investigating the impact of altering 18-MTC levels on the membrane fluidity and function of cultured cells.

  • Metabolic and Enzymatic Studies: Elucidating the precise biosynthetic pathway of 18-MTC and identifying the enzymes involved.

A thorough understanding of the role of 18-MTC and other very-long-chain branched fatty acids will provide valuable insights into the complex regulation of membrane biophysics and may uncover novel targets for the development of therapeutics aimed at modulating cellular membrane properties.

References

The Potential Role of 18-Methyltricosanoyl-CoA in Disease States: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential significance of the novel long-chain branched-chain fatty acyl-CoA, 18-Methyltricosanoyl-CoA, in the context of human health and disease. While direct research on this specific molecule is limited, this document provides an in-depth analysis of its likely metabolic fate and pathological implications by drawing parallels with well-characterized very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The accumulation of these related fatty acids is a hallmark of several severe metabolic disorders, primarily peroxisomal biogenesis disorders. This guide serves as a foundational resource for stimulating further investigation into the role of this compound and similar molecules in disease etiology and for the development of novel diagnostic and therapeutic strategies.

Introduction to Very-Long-Chain Branched-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 atoms or more. When these chains are modified with methyl groups, they are referred to as very-long-chain branched-chain fatty acids (VLC-BCFAs). These molecules are integral components of cellular lipids, contributing to the structure and function of membranes. The metabolism of VLCFAs and BCFAs is a complex process that primarily occurs within peroxisomes, cellular organelles responsible for specific metabolic pathways.

Defects in peroxisomal fatty acid metabolism can lead to the accumulation of these fatty acids in tissues and plasma, resulting in severe and often life-threatening conditions known as peroxisomal disorders. These include Zellweger spectrum disorders (ZSD) and Refsum disease. Given its structure as a C24 fatty acid with a methyl branch, this compound is hypothesized to be a substrate for peroxisomal metabolism. Consequently, its accumulation could be implicated in the pathophysiology of these disorders.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is likely to follow the established pathways for other VLC-BCFAs. The initial and crucial step is its activation to a coenzyme A (CoA) thioester, this compound, a reaction catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS). Due to the methyl group at the 18th position (an ω-6 methyl branch), it is unlikely to directly undergo complete β-oxidation. Instead, it would likely be a substrate for peroxisomal α- and β-oxidation.

A defect in the enzymes responsible for these oxidative pathways could lead to the accumulation of this compound and its free fatty acid precursor, 18-methyltricosanoic acid.

Metabolic_Pathway_of_18_Methyltricosanoyl_CoA cluster_0 Cytosol / Peroxisome Membrane cluster_1 Peroxisomal Matrix cluster_2 Potential Disease State 18-Methyltricosanoic_Acid 18-Methyltricosanoic Acid VLC_ACS Very-Long-Chain Acyl-CoA Synthetase 18-Methyltricosanoic_Acid->VLC_ACS CoA-SH, ATP 18-Methyltricosanoyl_CoA This compound VLC_ACS->18-Methyltricosanoyl_CoA AMP, PPi Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 18-Methyltricosanoyl_CoA->Peroxisomal_Beta_Oxidation Shortened_Acyl_CoA Shortened-Chain Acyl-CoA (for further metabolism) Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA_Propionyl_CoA Acetyl-CoA or Propionyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Propionyl_CoA Metabolic_Block Metabolic Block (e.g., Peroxisomal Disorder) Peroxisomal_Beta_Oxidation->Metabolic_Block Accumulation Accumulation of This compound Metabolic_Block->Accumulation

Hypothesized metabolic activation and peroxisomal degradation of this compound.

Potential Role in Disease States

The accumulation of VLCFAs is a key pathological feature of several inherited metabolic diseases.

Zellweger Spectrum Disorders (ZSD): ZSD are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis.[1] This leads to a deficiency in multiple peroxisomal enzymes, including those required for VLCFA metabolism.[2][3] Patients with ZSD accumulate VLCFAs in plasma and tissues, leading to severe neurological abnormalities, liver dysfunction, and developmental delays.[1][2] It is plausible that this compound would also accumulate in ZSD, contributing to the overall lipid burden and cellular toxicity.

Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.[4][5] This leads to the accumulation of phytanic acid, a branched-chain fatty acid, resulting in neurological damage, retinitis pigmentosa, and other symptoms.[6][7] While the primary defect in classic Refsum disease is specific to phytanic acid metabolism, infantile Refsum disease is a form of ZSD with a broader range of metabolic abnormalities, including VLCFA accumulation.[5]

The accumulation of this compound, a VLC-BCFA, could contribute to the disease pathology in several ways:

  • Membrane Disruption: Incorporation of abnormally high levels of VLC-BCFAs into cellular membranes can alter their fluidity and function, impairing the activity of membrane-bound proteins.

  • Mitochondrial Dysfunction: Excess VLCFAs can lead to mitochondrial stress, impaired oxidative phosphorylation, and the generation of reactive oxygen species.

  • Inflammatory Responses: The accumulation of these lipids can trigger inflammatory cascades, contributing to tissue damage, particularly in the nervous system.

Quantitative Data on Related Fatty Acids in Peroxisomal Disorders

Direct quantitative data for this compound in disease states is not currently available. However, the following tables summarize the typical findings for well-established VLCFA and BCFA biomarkers in the plasma of patients with peroxisomal disorders, which can serve as a proxy for the expected alterations of a novel VLC-BCFA.

Table 1: Very-Long-Chain Fatty Acid Levels in Plasma of Patients with Zellweger Spectrum Disorders

Fatty AcidControl (μg/mL)Zellweger Syndrome (μg/mL)
C24:0 (Lignoceric acid)0.5 - 2.05.0 - 20.0
C26:0 (Hexacosanoic acid)0.01 - 0.21.0 - 10.0
C26:1< 0.050.1 - 1.0
Ratio C24:0/C22:0 < 1.3> 3.0
Ratio C26:0/C22:0 < 0.02> 0.2

Data are representative and may vary between laboratories and individual patients.

Table 2: Branched-Chain Fatty Acid Levels in Plasma of Patients with Refsum Disease

Fatty AcidControl (μg/mL)Refsum Disease (μg/mL)
Phytanic Acid< 3.0100 - 3000
Pristanic Acid< 1.0Normal or slightly elevated

In classic Refsum disease, pristanic acid levels are typically normal as its formation from phytanic acid is blocked.

Experimental Protocols for the Analysis of this compound

The analysis of very-long-chain acyl-CoAs requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice. The following outlines a general protocol that could be adapted for the quantification of this compound in biological samples.

Objective: To extract and quantify this compound from cultured cells or tissue homogenates.

Materials:

  • Cultured cells or tissue sample

  • Internal standard (e.g., a stable isotope-labeled analog of a VLC-acyl-CoA)

  • Methanol (B129727), Acetonitrile (B52724), Isopropanol (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Protocol:

  • Sample Homogenization:

    • For cultured cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

    • For tissues, homogenize a known weight of tissue in an appropriate buffer on ice.

  • Extraction of Acyl-CoAs:

    • To the cell pellet or tissue homogenate, add an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing a known amount of the internal standard.

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the protein precipitate.

  • Solid Phase Extraction (SPE) for Purification and Concentration:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove polar interferences.

    • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile with a small amount of formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the target analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined.

Experimental_Workflow_for_Acyl_CoA_Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (with Internal Standard) Homogenization->Extraction SPE Solid Phase Extraction (Purification & Concentration) Extraction->SPE LC_MSMS LC-MS/MS Analysis (Separation & Detection) SPE->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

References

In-Depth Technical Guide: Identifying Protein Interactors of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a C24 iso-branched very-long-chain fatty acyl-CoA. While the specific protein interactions of this particular molecule are not extensively documented, its structural characteristics strongly suggest interactions with key protein families involved in lipid metabolism and signaling. This guide provides a comprehensive overview of the likely protein interactors, the experimental methodologies to confirm these interactions, and the potential functional implications.

The primary candidates for interaction with this compound are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Fatty Acid Elongase (FAE) complex, particularly the β-ketoacyl-CoA synthase (KCS) component.

Putative Interacting Proteins

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be potent inducers of PPARα activity. Crucially, it is their CoA thioesters that act as high-affinity ligands, binding to the receptor and modulating the transcription of genes involved in fatty acid oxidation.

Studies have demonstrated that the CoA thioesters of C20-C24 VLCFAs and branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, bind to PPARα with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[1] This binding induces conformational changes in PPARα, leading to the recruitment of co-activator proteins and subsequent activation of target gene expression.[1][2] Given that this compound is a C24 branched-chain fatty acyl-CoA, it is highly probable that it also functions as a high-affinity ligand for PPARα.

Fatty Acid Elongase (FAE) Complex

The synthesis of very-long-chain fatty acids is carried out by the fatty acid elongase (FAE) complex, a multi-enzyme system located in the endoplasmic reticulum. This complex sequentially adds two-carbon units to a growing fatty acyl-CoA chain. The key components of the FAE complex include:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction and is the rate-limiting enzyme that determines substrate specificity.[3]

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Since this compound is a C24 fatty acyl-CoA, it is the product of the FAE complex acting on a C22 precursor. Therefore, the components of the FAE complex, particularly the specific KCS isoform responsible for elongating very-long-chain branched-chain fatty acids, are expected to directly interact with the substrate and product molecules, including this compound. Research in Arabidopsis thaliana has shown that specific amino acid residues within the KCS9 enzyme are critical for the synthesis of C24 VLCFAs from C22 precursors, highlighting the specificity of these interactions.[4]

Quantitative Data on Structurally Similar Ligands

While direct quantitative binding data for this compound is not currently available in the public domain, the following table summarizes the binding affinities of structurally related very-long-chain and branched-chain fatty acyl-CoAs with PPARα. This data provides a strong basis for estimating the potential interaction strength of this compound.

LigandProteinMethodDissociation Constant (Kd) (nM)Reference
C20:0-CoAPPARαFluorescence Quenching~29[1]
C22:0-CoAPPARαFluorescence Quenching~15[1]
C24:0-CoAPPARαFluorescence Quenching~3[1]
Phytanoyl-CoAPPARαFluorescence Quenching~11[1]
Pristanoyl-CoAPPARαFluorescence Quenching~11[1]
Saturated long-chain fatty acyl-CoAs (general)PPARαFluorescence Binding1-13[2]
Unsaturated long-chain fatty acyl-CoAs (general)PPARαFluorescence Binding1-14[2]

Experimental Protocols

To definitively identify and characterize the proteins that interact with this compound, a combination of in vitro and in vivo experimental approaches is recommended.

Co-Immunoprecipitation (Co-IP) to Identify FAE Complex Interactions

This method can be used to verify the interaction of this compound's synthesizing enzymes within the FAE complex.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells known to express the FAE complex (e.g., hepatocytes, specific plant tissues).

    • Wash cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Antibody Incubation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody specific for a known component of the FAE complex (e.g., a specific KCS isoform) overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed using a non-specific IgG antibody.

  • Immunocomplex Precipitation:

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the separated proteins by Western blotting using antibodies against other potential components of the FAE complex (KCR, HCD, ECR) to confirm their co-precipitation.

    • For discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.

Yeast Two-Hybrid (Y2H) System for Screening Interacting Proteins

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions. A membrane-associated version of the Y2H system would be suitable for studying interactions within the FAE complex.

Protocol:

  • Bait and Prey Plasmid Construction:

    • Clone the cDNA of a known FAE complex component (e.g., a KCS isoform) into a "bait" vector, which fuses the protein to a DNA-binding domain (e.g., LexA).

    • Clone a cDNA library from a relevant tissue or cell type into a "prey" vector, which fuses the library proteins to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation and Mating:

    • Transform a suitable yeast reporter strain with the bait plasmid.

    • Transform another yeast strain of the opposite mating type with the prey library.

    • Mate the bait and prey strains to allow for the co-expression of bait and prey fusion proteins in diploid yeast.

  • Selection and Reporter Gene Assay:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-gal).

    • Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes that allow for growth on selective media and a color change.

  • Prey Plasmid Isolation and Sequencing:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[5][6][7][8]

Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein (e.g., PPARα ligand-binding domain or a soluble domain of a KCS protein) onto a sensor chip surface. Common immobilization chemistries include amine coupling.

  • Analyte Injection:

    • Prepare a series of concentrations of this compound (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. A reference channel without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (measured in resonance units, RU) over time as the analyte associates with and dissociates from the immobilized ligand.

    • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][12][13]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell.

    • Prepare a solution of this compound in the injection syringe, dissolved in the same buffer as the protein to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell while maintaining a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualization of Pathways and Workflows

Signaling Pathway of PPARα Activation

PPARa_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18_MTCoA_precursor 18-Methyltricosanoic Acid ACSL Acyl-CoA Synthetase 18_MTCoA_precursor->ACSL Transport 18_MTCoA_cyto This compound PPARa_cyto PPARα 18_MTCoA_cyto->PPARa_cyto Binding ACSL->18_MTCoA_cyto Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR_complex RXR_cyto RXR RXR_cyto->PPARa_RXR_complex Coactivators_cyto Co-activators Coactivators_cyto->PPARa_RXR_complex Recruitment PPRE PPRE PPARa_RXR_complex->PPRE Binds to DNA Target_Gene_Expression Target Gene Expression (e.g., FAO enzymes) PPRE->Target_Gene_Expression Initiates Transcription

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear antibody_incubation Incubate with Primary Antibody (anti-KCS) preclear->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash Wash Beads bead_capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE and Western Blot / Mass Spec elution->analysis end End: Identify Interacting Proteins analysis->end

Caption: Workflow for Co-Immunoprecipitation to identify FAE complex interactors.

Logical Relationship for SPR Experiment

SPR_Logic Immobilized_Protein Immobilized Target Protein (e.g., PPARα) Sensor Chip Interaction Binding Event Immobilized_Protein->Interaction Analyte This compound In Solution Analyte->Interaction Detection SPR Detector Measures change in Refractive Index Interaction->Detection Output {Sensorgram | Association & Dissociation Curves} Detection->Output Analysis {Kinetic Analysis | Kd, ka, kd} Output->Analysis

References

An In-depth Technical Guide to the Subcellular Localization of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyltricosanoyl-CoA is a C24 methyl-branched, very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in complex lipid biosynthesis and energy metabolism. Understanding its subcellular localization is crucial for elucidating its physiological functions and its potential involvement in pathological conditions. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailing its metabolic journey from synthesis in the endoplasmic reticulum to its degradation in peroxisomes and mitochondria. The guide includes detailed experimental protocols for the determination of its subcellular localization and presents key metabolic pathways and experimental workflows as visual diagrams.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are essential components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Methyl-branched VLCFAs, such as 18-methyltricosanoic acid, are less common but have been identified in various mammalian tissues, where they contribute to the structural integrity of membranes and may participate in signaling pathways. The activated form, this compound, is the direct substrate for elongation, esterification, and catabolic pathways. Its precise subcellular localization dictates its metabolic fate and functional roles.

Subcellular Distribution of this compound

Table 1: Key Enzymes in this compound Metabolism and Their Subcellular Locations

Metabolic Process Enzyme Family Specific Enzymes (Examples) Subcellular Location Function
Synthesis (Elongation) Fatty Acid ElongasesELOVL1, ELOVL3, ELOVL7Endoplasmic ReticulumElongation of shorter branched-chain acyl-CoAs to produce this compound.
Activation Acyl-CoA SynthetasesVery-long-chain Acyl-CoA Synthetases (SLC27A family)Endoplasmic Reticulum, Peroxisomes, Outer Mitochondrial MembraneActivation of 18-methyltricosanoic acid to this compound.
Degradation (β-oxidation) Acyl-CoA Oxidases/DehydrogenasesACOX1, ACOX2PeroxisomesInitial chain-shortening of VLCFA-CoAs.
Multifunctional ProteinsMFP-1, MFP-2PeroxisomesHydratase and dehydrogenase activities in β-oxidation.
ThiolasesACAA1, SCPxPeroxisomesThiolytic cleavage of β-ketoacyl-CoA.
Carnitine AcyltransferasesCPT1, CPT2, CrATOuter and Inner Mitochondrial Membranes, PeroxisomesTransport of acyl-CoAs into mitochondria.
Acyl-CoA DehydrogenasesVLCADInner Mitochondrial Membraneβ-oxidation of long-chain acyl-CoAs within mitochondria.
Endoplasmic Reticulum: The Site of Synthesis

The biosynthesis of VLCFAs, including branched-chain VLCFAs, occurs in the endoplasmic reticulum (ER).[2] This process is carried out by a family of enzymes called fatty acid elongases (ELOVLs). Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[3] Therefore, the ER is the primary site where this compound is synthesized from shorter methyl-branched fatty acyl-CoA precursors.

Peroxisomes: The Primary Site of Initial Degradation

VLCFAs are too long to be directly metabolized in mitochondria.[4] Instead, their initial degradation occurs in peroxisomes through a modified β-oxidation pathway.[4] Peroxisomes contain a specific set of enzymes, including acyl-CoA oxidases (ACOX), that are capable of chain-shortening VLCFA-CoAs.[4] For 2-methyl-branched fatty acids, this process releases propionyl-CoA in the first cycle.[4] The resulting shorter-chain acyl-CoAs can then be transported to mitochondria for complete oxidation.

Mitochondria: The Site of Complete Oxidation

After initial chain-shortening in peroxisomes, the resulting medium- and short-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA (or propionyl-CoA) and energy production via the Krebs cycle and oxidative phosphorylation.[5] The transport into the mitochondrial matrix is facilitated by the carnitine shuttle system.[5]

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of subcellular fractionation and sensitive analytical techniques.

Subcellular Fractionation

This protocol is adapted from standard procedures for isolating major organelles.

Materials:

  • Cell culture or tissue sample

  • Fractionation Buffer: 250 mM sucrose (B13894), 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Harvest cells or minced tissue and wash with ice-cold PBS. Resuspend the pellet in ice-cold fractionation buffer. Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (B-type) for 10-15 strokes on ice.

  • Nuclear Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Peroxisomal and Microsomal (ER) Fractionation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction (including the ER) and peroxisomes. Further purification can be achieved using density gradient centrifugation (e.g., sucrose or OptiPrep gradients).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing: Wash each organelle pellet by resuspending in fractionation buffer and repeating the respective centrifugation step to minimize cross-contamination.

Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol is a generalized method for the extraction and quantification of acyl-CoAs.

Materials:

  • Isolated subcellular fractions

  • Internal Standard: A stable isotope-labeled C24 branched-chain acyl-CoA (if available) or a structurally similar acyl-CoA.

  • Extraction Solvent: Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Extraction: To each subcellular fraction, add the internal standard and 4 volumes of ice-cold extraction solvent. Vortex vigorously and incubate on ice for 15 minutes.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction: Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of acid).

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase. Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Quantification: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard using multiple reaction monitoring (MRM) mode. The concentration of this compound in each subcellular fraction can be determined by comparing its peak area to that of the internal standard.

A promising advanced technique for accurate quantification is the Stable Isotope Labeling of Essential Nutrients in cell Culture-Subcellular Fractionation (SILEC-SF) method, which can help to correct for metabolite loss and matrix effects during sample preparation.[1][6][7][8][9]

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Shorter_BCFA_CoA Shorter Branched-Chain Acyl-CoA ELOVLs ELOVL1, ELOVL3, ELOVL7 Shorter_BCFA_CoA->ELOVLs Elongation 18_MT_CoA_Synth This compound 18_MT_CoA_Perox This compound 18_MT_CoA_Synth->18_MT_CoA_Perox Transport ELOVLs->18_MT_CoA_Synth Beta_Ox_Perox β-oxidation 18_MT_CoA_Perox->Beta_Ox_Perox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA + Propionyl-CoA Beta_Ox_Perox->Medium_Chain_Acyl_CoA Medium_Chain_Acyl_CoA_Mit Medium-Chain Acyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_Mit Transport (Carnitine Shuttle) Beta_Ox_Mit β-oxidation Medium_Chain_Acyl_CoA_Mit->Beta_Ox_Mit Acetyl_CoA Acetyl-CoA + Propionyl-CoA Beta_Ox_Mit->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of this compound.
Experimental Workflow for Subcellular Localization

Experimental_Workflow Start Cells/Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Centrifugation (1,000 x g) Homogenization->Centrifugation1 Nuclei Nuclear Fraction Centrifugation1->Nuclei Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Extraction Acyl-CoA Extraction Nuclei->Extraction Centrifugation2 Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Fraction Centrifugation2->Mitochondria Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mitochondria->Extraction Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Microsomes_Peroxisomes Microsomal/ Peroxisomal Fraction Ultracentrifugation->Microsomes_Peroxisomes Cytosol Cytosolic Fraction Ultracentrifugation->Cytosol Microsomes_Peroxisomes->Extraction Cytosol->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Workflow for subcellular localization analysis.

Conclusion

The subcellular localization of this compound is intricately linked to its metabolism, with synthesis predominantly occurring in the endoplasmic reticulum and degradation initiated in peroxisomes, followed by complete oxidation in mitochondria. While direct quantitative measurements are challenging, the combination of robust subcellular fractionation techniques and sensitive mass spectrometry-based analysis provides a powerful approach to investigate its distribution. Further research, potentially employing advanced methods like SILEC-SF, is needed to precisely quantify the pools of this and other VLCFA-CoAs within different organelles, which will be critical for a deeper understanding of their roles in health and disease and for the development of targeted therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of 18-Methyltricosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Methyltricosanoyl-CoA is a very long-chain acyl-Coenzyme A (VLC-acyl-CoA) thioester. The quantification of specific acyl-CoAs is crucial for understanding various metabolic pathways, including fatty acid metabolism and its deregulation in several diseases. This application note describes a sensitive and specific method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a robust sample preparation procedure and a highly selective LC-MS/MS analysis in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., tissue homogenate, cell lysate) is_add Addition of Internal Standard (e.g., C17:0-CoA) sample->is_add extraction Acyl-CoA Extraction (e.g., SPE or LLE) is_add->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (SRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound standard (synthesis may be required if not commercially available)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents.

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. The following is a general protocol that may require optimization based on the specific biological matrix.

  • Homogenization: Homogenize tissue samples or lyse cells in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (Heptadecanoyl-CoA) to each sample, standard, and quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Extraction:

    • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant, wash the cartridge to remove interferences, and elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, using an appropriate organic solvent to extract the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 Methanol:Water with 15 mM NH₄OH).

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    Time (min) %B
    0.0 20
    2.0 95
    3.0 95
    3.1 20

    | 5.0 | 20 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Key Principle: Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphopantetheine moiety upon collision-induced dissociation.[1][2]

SRM Transitions:

To determine the specific SRM transitions for this compound, the precursor ion (Q1) and product ion (Q3) masses must be calculated.

  • Molecular Formula of 18-Methyltricosanoic acid: C₂₄H₄₈O₂

  • Molecular Weight of 18-Methyltricosanoic acid: 368.64 g/mol

  • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

  • Molecular Weight of Coenzyme A: 767.53 g/mol

  • Molecular Weight of this compound: 368.64 (acid) + 767.53 (CoA) - 18.02 (H₂O) = 1118.15 g/mol

  • Precursor Ion [M+H]⁺ (Q1): 1119.16 m/z

  • Product Ion [M+H - 507]⁺ (Q3): 1119.16 - 507.1 = 612.06 m/z

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
This compound 1119.2612.1(To be optimized, typically 30-50 eV)
Heptadecanoyl-CoA (IS) 1020.6513.5(To be optimized, typically 30-50 eV)
Data Analysis and Quantification
  • Software: Use instrument-specific software for data acquisition and analysis.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix. Plot the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These are representative values and should be validated in your laboratory.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway Context

The quantification of this compound is relevant in the context of fatty acid metabolism, particularly β-oxidation. The diagram below illustrates the general process of fatty acid activation and its entry into mitochondrial β-oxidation.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA 18-Methyltricosanoic Acid AcylCoA_Synth Acyl-CoA Synthetase FA->AcylCoA_Synth ATP -> AMP + PPi AcylCoA This compound AcylCoA_Synth->AcylCoA CoA-SH BetaOx β-Oxidation Spiral AcylCoA->BetaOx CPT System AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Activation and transport of fatty acids for β-oxidation.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The described method is sensitive, specific, and can be adapted for use with various biological samples. Proper method validation is crucial before implementation for routine analysis.

References

Application Notes and Protocols for the Analysis of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling.[1] Specifically, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2][3] The analysis of specific acyl-CoA species like this compound is crucial for understanding their roles in both normal physiology and disease states, such as metabolic syndrome and certain genetic disorders.[4]

This document provides detailed protocols for the sample preparation and analysis of this compound from biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Data Presentation

ParameterTypical ValueBiological MatrixReference
Recovery70-80%Rat Heart, Kidney, MuscleNot Available
Limit of Quantification (LOQ)4.2 nMCultured Cells[5]
Inter-run Precision (% CV)2.6 - 12.2%Rat Liver[6]
Intra-run Precision (% CV)1.2 - 4.4%Rat Liver[6]
Accuracy94.8 - 110.8%Rat Liver[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[7]

Materials:

  • Tissue sample (e.g., liver, muscle, heart), frozen in liquid nitrogen

  • Homogenizer (e.g., glass homogenizer or bead beater)

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Weigh approximately 40 mg of frozen tissue.

  • In a pre-chilled homogenization tube, add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add the frozen tissue to the buffer.

  • Spike the sample with the internal standard (e.g., 20 ng of C17:0-CoA).

  • Add 0.5 mL of a cold solvent mixture of ACN:2-propanol:methanol (3:1:1).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Vortex the homogenate for 2 minutes.

  • Sonicate the sample for 3 minutes in an ice bath.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • To maximize recovery, re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol solvent mixture, vortex, sonicate, and centrifuge as before.

  • Combine the supernatants. The extract is now ready for purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol utilizes mixed-mode SPE to purify acyl-CoAs from the tissue extract.[5]

Materials:

Procedure:

  • Condition the SPE cartridge:

    • Wash with 1 mL of methanol.

    • Wash with 1 mL of ACN.

    • Equilibrate with 1 mL of 50% ACN in water.

  • Load the sample:

    • Dilute the combined supernatant from Protocol 1 with an equal volume of water.

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 5% ammonium hydroxide in 50% ACN to remove basic and neutral impurities.

    • Wash with 1 mL of 50% ACN to remove remaining polar impurities.

  • Elute the acyl-CoAs:

    • Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.

  • Dry and reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 15 mM ammonium hydroxide in water).

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of very-long-chain acyl-CoAs by UPLC-MS/MS.[7]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 15 mM ammonium hydroxide in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1 minute.

    • Decrease to 20% B over 0.5 minutes.

    • Hold at 20% B for column re-equilibration.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275°C.

  • Collision Gas: Argon.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transition for this compound (C24H49O-CoA):

    • The exact m/z will depend on the precise molecular formula and charge state. Assuming a protonated molecule [M+H]+, the precursor ion would be calculated based on the molecular weight of this compound.

    • A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[8]

    • Therefore, a potential SRM transition would be [M+H]+ -> [M+H-507]+.

  • SRM Transition for Internal Standard (C17:0-CoA):

    • Monitor a specific transition for the C17:0-CoA internal standard.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction sample Biological Sample (e.g., Tissue) homogenization Homogenization (KH2PO4 buffer, ACN/IPA/MeOH) sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction centrifugation1 Centrifugation (16,000 x g) extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 reextraction Re-extract Pellet centrifugation1->reextraction supernatant2 Combine Supernatants centrifugation2 Centrifugation (16,000 x g) reextraction->centrifugation2 centrifugation2->supernatant2 spe Solid-Phase Extraction (SPE) (Mixed-Mode Cartridge) supernatant2->spe lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole) spe->lcms data Data Analysis (Quantification) lcms->data

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

signaling_pathway cluster_nucleus Nuclear Events bcfa 18-Methyltricosanoic Acid (Branched-Chain Fatty Acid) acylcoa_synthetase Acyl-CoA Synthetase bcfa->acylcoa_synthetase bcfa_coa This compound acylcoa_synthetase->bcfa_coa ppara PPARα (Peroxisome Proliferator- Activated Receptor Alpha) bcfa_coa->ppara Ligand Binding & Activation rxr RXR ppara->rxr Heterodimerization ppare PPRE (Peroxisome Proliferator Response Element) rxr->ppare Binding to DNA gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) ppare->gene_expression Transcriptional Regulation nucleus Nucleus

Caption: Putative signaling pathway involving this compound as a ligand for PPARα.

References

Application Note & Protocol: Extraction and Quantification of 18-Methyltricosanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 18-Methyltricosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. VLCFA-CoAs are critical metabolic intermediates involved in numerous biological processes, including the synthesis of sphingolipids and glycerophospholipids, and are precursors for some lipid mediators.[1][2] The analysis of specific VLCFA-CoAs like this compound from biological matrices is challenging due to their low abundance, chemical instability, and the complexity of the lipidome.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples. The methodology is adapted from established procedures for long-chain and very-long-chain acyl-CoAs, employing a robust extraction technique followed by solid-phase purification and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Principle The protocol is based on a multi-step process designed to maximize recovery and purity. First, the tissue sample is rapidly homogenized in a buffered solution to quench enzymatic activity.[5] Acyl-CoAs are then extracted from the homogenate using a combination of organic solvents. A key step involves solid-phase extraction (SPE) to separate the polar acyl-CoA molecules from non-polar lipids and other contaminants.[3][6] Finally, the purified acyl-CoAs are analyzed and quantified using a highly sensitive LC-MS/MS method, which provides the specificity required to distinguish between different acyl-CoA species.[4][7]

Experimental Workflow

The overall workflow for the extraction and analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Tissue Sample (<100 mg) Frozen in Liquid N2 B Homogenization (KH2PO4 Buffer, pH 4.9) A->B C Add 2-Propanol & Acetonitrile (B52724) B->C D Centrifuge & Collect Supernatant C->D E Solid-Phase Extraction (SPE) (Oligonucleotide or Anion-Exchange Column) D->E F Wash Column (Remove Impurities) E->F G Elute Acyl-CoAs F->G H Concentrate Eluent G->H I LC-MS/MS Analysis H->I J Data Quantification I->J

Fig. 1: Workflow for this compound Extraction and Analysis.

Materials and Reagents

  • Tissue Samples: Freshly collected and immediately frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 4.9.

  • Extraction Solvents:

    • 2-Propanol (HPLC grade)

    • Acetonitrile (ACN, HPLC grade)

  • SPE Column: Oligonucleotide purification columns or strong anion-exchange SPE cartridges.

  • SPE Elution Solvent: 2-Propanol or a buffered organic mixture as per manufacturer instructions.

  • Internal Standard: Heptadecanoyl-CoA or a stable isotope-labeled analog (e.g., ¹³C₃-Malonyl-CoA).[5][8]

  • LC-MS/MS Mobile Phase A: 75 mM KH2PO4, pH 4.9, or 5 mM Ammonium Formate.[3][9]

  • LC-MS/MS Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid or pure ACN.[3][9]

  • Equipment:

    • Glass homogenizer

    • Refrigerated centrifuge

    • Solid-phase extraction manifold

    • Sample concentrator (e.g., nitrogen evaporator)

    • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).[4]

Experimental Protocol

1. Sample Preparation and Homogenization

  • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube.

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add an appropriate amount of internal standard for quantification.

  • Homogenize the tissue thoroughly using an ice-cold glass homogenizer.[3][5]

  • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[5] All steps should be performed on ice to minimize degradation.

2. Acyl-CoA Extraction

  • Add 2.0 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • To improve recovery, the tissue pellet can be re-extracted with the same solvent mixture.[5]

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column according to the manufacturer's protocol.

  • Load the supernatant from the extraction step onto the conditioned column. The polar acyl-CoA headgroup will bind to the column matrix.

  • Wash the column with a suitable solvent (e.g., aqueous buffer followed by a low-percentage organic solvent) to remove non-polar lipids and other unbound impurities.

  • Elute the acyl-CoAs from the column using an appropriate elution solvent (e.g., 2-propanol or a high-salt organic buffer).[3]

4. Sample Concentration and Analysis

  • Concentrate the eluent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase buffer.[6]

  • Transfer the sample to an autosampler vial for analysis.

  • Inject the sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution from an aqueous buffer (Mobile Phase A) to a high-organic buffer (Mobile Phase B).[3][5]

  • The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound and the internal standard.[7][9]

Data Presentation

Table 1: Example Acyl-CoA Content in Various Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesLiverHeartSkeletal Muscle
Total Acyl-CoA 83 ± 1161 ± 9-
Malonyl-CoA 1.9 ± 0.61.3 ± 0.40.7 ± 0.2

Data sourced from Tardi et al., 1992[10] and An et al., 2004[8]. These values are for general and malonyl-CoA, not this compound, and serve as a formatting example.

VLCFA Biosynthesis Pathway

Very-long-chain fatty acyl-CoAs are synthesized in the endoplasmic reticulum from long-chain acyl-CoA precursors through a four-step elongation cycle.[2][11] Each cycle adds two carbon units, typically derived from malonyl-CoA.

G cluster_0 Fatty Acid Elongation Cycle (Endoplasmic Reticulum) cluster_1 Elongase Complex LC_CoA Long-Chain Acyl-CoA (e.g., C18-CoA) KCS 1. Condensation (ELOVL) LC_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS + 2 Carbons KAR 2. Reduction (KAR) KCS->KAR 3-ketoacyl-CoA HACD 3. Dehydration (HACD) KAR->HACD 3-hydroxyacyl-CoA TER 4. Reduction (TER) HACD->TER trans-2,3-enoyl-CoA VLC_CoA VLCFA-CoA (Chain + 2C) TER->VLC_CoA VLC_CoA->KCS Repeat Cycle Target_CoA This compound VLC_CoA->Target_CoA Final Product

Fig. 2: Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs).

References

Application Note: Derivatization of 18-Methyltricosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a role in cellular metabolism. Accurate quantification and structural analysis of such molecules are crucial for understanding various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids; however, due to the low volatility and polar nature of fatty acyl-CoAs, direct analysis is not feasible. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.

This application note provides a detailed protocol for the derivatization of this compound to its corresponding fatty acid methyl ester (FAME), methyl 18-methyltricosanoate, for subsequent GC-MS analysis. The primary method involves a two-step process: saponification to release the free fatty acid, followed by acid-catalyzed esterification.

Metabolic Significance of Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are central molecules in lipid metabolism. They are not only key substrates for beta-oxidation to produce energy but also act as signaling molecules that can regulate various cellular processes, including gene expression and enzyme activity.[1][2] The accurate measurement of specific fatty acyl-CoAs like this compound can provide valuable insights into metabolic pathways and the effects of potential therapeutic agents.

Simplified Metabolic Role of Fatty Acyl-CoAs Fatty_Acid Fatty Acid (e.g., 18-Methyltricosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA (this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Carnitine Shuttle Signaling Cellular Signaling (e.g., Gene Regulation) Fatty_Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Metabolic fate of fatty acids.

Experimental Protocol: Saponification and Esterification

This protocol is a robust method for the derivatization of this compound to methyl 18-methyltricosanoate.[3]

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., Methyl Heptadecanoate)

  • 1 M KOH in 70% ethanol (B145695)

  • 6 M HCl

  • Hexane (B92381) (GC grade)

  • 10% Boron Trifluoride (BF3) in methanol[3]

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation:

    • To a screw-capped glass tube, add a known amount of the sample containing this compound.

    • Add a known amount of internal standard (e.g., methyl heptadecanoate) for quantification purposes.

    • Evaporate the solvent under a gentle stream of nitrogen if the sample is in a volatile solvent.

  • Saponification (Hydrolysis): [3]

    • Add 1 mL of 1 M KOH in 70% ethanol to the sample tube.

    • Cap the tube tightly and heat at 90°C for 60 minutes to cleave the fatty acid from the CoA moiety.

    • Allow the tube to cool to room temperature.

  • Acidification and Extraction of Free Fatty Acid:

    • Acidify the reaction mixture by adding 0.2 mL of 6 M HCl. The solution should become acidic (pH < 2).

    • Add 1 mL of deionized water.

    • Extract the liberated free fatty acid (18-methyltricosanoic acid) by adding 1 mL of hexane and vortexing vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the free fatty acid to a new clean tube.

    • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Esterification to FAME:

    • To the dried free fatty acid residue, add 1 mL of 10% BF3 in methanol.[3]

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Allow the tube to cool to room temperature.

  • Extraction of FAME:

    • Add 1 mL of deionized water and 1 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAME (methyl 18-methyltricosanoate) into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new clean tube.

    • Wash the hexane layer with 1 mL of saturated NaCl solution to remove any remaining catalyst.

    • Transfer the final hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample for GC-MS Analysis:

    • Transfer the dried hexane extract to a GC vial for analysis.

Derivatization Workflow cluster_0 Saponification cluster_1 Free Fatty Acid Extraction cluster_2 Esterification cluster_3 FAME Extraction Sample Sample + Internal Standard Add_KOH Add 1M KOH in 70% Ethanol Sample->Add_KOH Heat_90C Heat at 90°C for 60 min Add_KOH->Heat_90C Cool_RT_1 Cool to Room Temperature Heat_90C->Cool_RT_1 Acidify Acidify with 6M HCl Cool_RT_1->Acidify Add_Water_1 Add Water Acidify->Add_Water_1 Extract_Hexane_1 Extract with Hexane Add_Water_1->Extract_Hexane_1 Dry_Hexane_1 Evaporate Hexane Extract_Hexane_1->Dry_Hexane_1 Add_BF3 Add 10% BF3 in Methanol Dry_Hexane_1->Add_BF3 Heat_60C Heat at 60°C for 30 min Add_BF3->Heat_60C Cool_RT_2 Cool to Room Temperature Heat_60C->Cool_RT_2 Add_Water_2 Add Water Cool_RT_2->Add_Water_2 Extract_Hexane_2 Extract with Hexane Add_Water_2->Extract_Hexane_2 Wash_NaCl Wash with Saturated NaCl Extract_Hexane_2->Wash_NaCl Dry_Na2SO4 Dry over Anhydrous Na2SO4 Wash_NaCl->Dry_Na2SO4 GC_MS_Analysis Transfer to GC Vial for Analysis Dry_Na2SO4->GC_MS_Analysis

Caption: Derivatization workflow for GC-MS.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of methyl 18-methyltricosanoate. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp 280 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 150°C, hold for 2 min, ramp at 5°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range m/z 50-600
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Quantification

Quantification is achieved by comparing the peak area of the analyte (methyl 18-methyltricosanoate) to the peak area of the internal standard. A calibration curve should be prepared using known concentrations of an authentic standard of methyl 18-methyltricosanoate and a fixed concentration of the internal standard.

Table 1: Hypothetical Quantitative Data for Methyl 18-methyltricosanoate

Sample IDAnalyte Peak AreaInternal Standard Peak AreaCalculated Concentration (µg/mL)Recovery (%)
Standard 150,000100,0001.0N/A
Standard 2245,00098,0005.0N/A
Standard 3490,00099,00010.0N/A
Sample A152,000101,0003.095
Sample B355,00097,0007.398

Note: This data is for illustrative purposes only.

Conclusion

The protocol described provides a reliable method for the derivatization of this compound for GC-MS analysis. The conversion to the corresponding FAME enhances volatility and allows for sensitive and accurate quantification. This application note serves as a comprehensive guide for researchers in the field of lipidomics and drug development, enabling the precise analysis of long-chain branched fatty acyl-CoAs.

References

Application Note: Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The ability to accurately distinguish and quantify structural isomers of short-chain fatty acyl-CoAs, such as branched-chain and straight-chain forms, is crucial for understanding the metabolic regulation in various physiological and pathological states. Branched-chain fatty acyl-CoAs, derived from the catabolism of branched-chain amino acids, play significant roles in cellular energy and signaling. However, their structural similarity to straight-chain isomers presents a significant analytical challenge. This application note details a robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the effective separation and quantification of branched-chain fatty acyl-CoA isomers.

Experimental Overview

The methodology described herein provides a protocol for the extraction of short-chain acyl-CoAs from biological matrices and their subsequent analysis by UPLC-MS/MS. The chromatographic method achieves baseline or near-baseline separation of critical isomer pairs, such as isobutyryl-CoA and n-butyryl-CoA, as well as isovaleryl-CoA and n-valeryl-CoA. Quantification is performed using multiple reaction monitoring (MRM) in positive ion electrospray ionization mode.

G cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis A Biological Sample (e.g., Cells, Tissues) B Homogenization in Extraction Buffer A->B C Solid Phase Extraction (SPE) B->C D Elution and Solvent Evaporation C->D E Reconstitution in Injection Solvent D->E F Injection into UPLC System E->F Analysis G Chromatographic Separation of Isomers F->G H Electrospray Ionization (ESI+) G->H I Tandem Mass Spectrometry (MRM) H->I J Data Acquisition and Quantification I->J

Caption: Experimental workflow for the analysis of branched-chain fatty acyl-CoA isomers.

Data Presentation

The following tables summarize the chromatographic retention times for key branched-chain fatty acyl-CoA isomers and their straight-chain counterparts, as well as the MRM transitions used for their detection and quantification.

Table 1: Chromatographic Separation of Acyl-CoA Isomers

CompoundRetention Time (min)
Isobutyryl-CoA5.85
n-Butyryl-CoA6.10
Isovaleryl-CoA8.12
2-Methylbutyryl-CoA8.25
n-Valeryl-CoA8.40

Data adapted from Purves et al., J. Chromatogr. B, 2015.[1][2][3]

Table 2: MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isobutyryl-CoA838.2331.1
n-Butyryl-CoA838.2331.1
Isovaleryl-CoA852.2345.1
2-Methylbutyryl-CoA852.2345.1
n-Valeryl-CoA852.2345.1

Data adapted from Purves et al., J. Chromatogr. B, 2015.[1][2][3]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Biological Samples

This protocol is designed for the extraction of short-chain acyl-CoAs from plant tissues but can be adapted for animal tissues and cell cultures.

Materials:

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and concentrated formic acid (50:50:0.05, v/v/v)

  • Solid Phase Extraction (SPE) Columns: Oasis MAX (3 cc, 60 mg)

  • SPE Wash Solution 1: 5% NH4OH

  • SPE Wash Solution 2: 20% Methanol (B129727) in 5% NH4OH

  • SPE Elution Buffer: 1% Formic acid in methanol

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

Procedure:

  • Homogenization: Homogenize the frozen biological sample in pre-chilled extraction buffer containing internal standards.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • SPE Column Preparation: Condition the Oasis MAX SPE column with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.

  • Washing: Wash the column sequentially with SPE Wash Solution 1 and SPE Wash Solution 2 to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the column using the SPE Elution Buffer.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis (e.g., 5% methanol in water).

Protocol 2: UPLC-MS/MS Analysis of Acyl-CoA Isomers

This protocol describes the UPLC and MS/MS parameters for the separation and detection of branched-chain and straight-chain acyl-CoA isomers.

UPLC System:

  • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 50 mM formic acid and 15 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: 50 mM formic acid and 15 mM ammonium formate in 95:5 acetonitrile:water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2-25% B

    • 10-10.1 min: 25-95% B

    • 10.1-11.5 min: 95% B

    • 11.5-11.6 min: 95-2% B

    • 11.6-14 min: 2% B

MS/MS System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Signaling Pathways and Logical Relationships

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine leads to the formation of their respective branched-chain acyl-CoA derivatives. These intermediates can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_acylcoa Branched-Chain Acyl-CoA Formation cluster_tca Metabolic Fates Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Isoleucine Isoleucine MethylbutyrylCoA 2-Methylbutyryl-CoA Isoleucine->MethylbutyrylCoA PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA MethylbutyrylCoA->PropionylCoA MethylbutyrylCoA->AcetylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle AcetylCoA->TCA_Cycle

Caption: Catabolic pathways of branched-chain amino acids leading to acyl-CoA isomers.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the separation and quantification of branched-chain fatty acyl-CoA isomers. The ability to distinguish between these closely related structures is essential for advancing our understanding of their roles in metabolic regulation and disease. This protocol can be readily implemented in research and clinical laboratories for targeted metabolomic studies.

References

Synthesis of 18-Methyltricosanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Methyltricosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) are important components of cellular lipids, playing roles in membrane fluidity, cellular signaling, and as biomarkers for certain metabolic pathways and diseases. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are essential for the formation of sphingolipids and the integrity of myelin sheaths. The study of specific BCFAs and VLCFAs, such as 18-methyltricosanoic acid and its CoA derivative, is crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the chemical synthesis of this compound and outlines its potential research applications.

Research Applications

This compound is a valuable tool for a variety of research applications, including:

  • Metabolic Pathway Analysis: As a substrate for enzymes involved in fatty acid metabolism, it can be used to investigate the pathways of branched-chain fatty acid oxidation and incorporation into complex lipids.

  • Enzyme Characterization: It can be used to determine the substrate specificity and kinetics of enzymes such as acyl-CoA synthetases, acyl-CoA oxidases, and elongases.

  • Cellular Signaling Studies: The role of BCFAs in cellular signaling pathways can be explored by introducing this compound or its precursor fatty acid to cell cultures.

  • Biomarker Identification: Its presence and metabolism can be studied in relation to diseases where BCFAs are implicated, such as in certain cancers and metabolic disorders.

  • Drug Discovery: As a tool to screen for inhibitors of enzymes involved in branched-chain fatty acid metabolism, which may be therapeutic targets.

Synthesis of 18-Methyltricosanoic Acid

A plausible multi-step chemical synthesis for 18-Methyltricosanoic acid is outlined below. This method is adapted from known organic chemistry principles for the synthesis of long-chain branched fatty acids.

Experimental Workflow for the Synthesis of 18-Methyltricosanoic Acid

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Hydrolysis A 1-bromo-5-methylheptane (B1642077) C Grignard Reagent (5-methylheptylmagnesium bromide) A->C Diethyl ether B Magnesium turnings B->C E Coupling Product (Methyl 18-methyltricosanoate) C->E Cu(I) catalyst D Methyl 18-bromooctadecanoate D->E F 18-Methyltricosanoic acid E->F NaOH, H2O/MeOH

Caption: A three-step chemical synthesis of 18-Methyltricosanoic acid.

Experimental Protocol for the Synthesis of 18-Methyltricosanoic Acid

Step 1: Formation of 5-methylheptylmagnesium bromide (Grignard Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-5-methylheptane (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

  • Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling of Grignard Reagent with Methyl 18-bromooctadecanoate

  • In a separate flame-dried flask, dissolve methyl 18-bromooctadecanoate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a copper(I) salt (e.g., CuI or Li2CuCl4).

  • Slowly add the prepared Grignard reagent from Step 1 to this solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl 18-methyltricosanoate by column chromatography on silica (B1680970) gel.

Step 3: Hydrolysis to 18-Methyltricosanoic Acid

  • Dissolve the purified methyl 18-methyltricosanoate from Step 2 in a mixture of methanol (B129727) and water.

  • Add an excess of sodium hydroxide (B78521) (e.g., 3-5 eq).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with aqueous HCl (e.g., 1 M) to pH 1-2.

  • Extract the product, 18-Methyltricosanoic acid, with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data for Synthesis of 18-Methyltricosanoic Acid
StepProductStarting MaterialTypical Yield (%)Purity (%) (by GC-MS)
1 & 2Methyl 18-methyltricosanoateMethyl 18-bromooctadecanoate70-80>95
318-Methyltricosanoic acidMethyl 18-methyltricosanoate90-95>98

Synthesis of this compound

The synthesis of the CoA thioester is achieved by activating the carboxylic acid and then reacting it with Coenzyme A. A common method involves the use of N,N'-carbonyldiimidazole (CDI).

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Activation of Fatty Acid cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification A 18-Methyltricosanoic acid C 18-Methyltricosanoyl-imidazole intermediate A->C Anhydrous THF B N,N'-Carbonyldiimidazole (CDI) B->C E This compound C->E Aqueous buffer D Coenzyme A (lithium salt) D->E F Purified this compound E->F HPLC

Caption: A three-step synthesis of this compound from the free fatty acid.

Experimental Protocol for the Synthesis of this compound
  • Activation of 18-Methyltricosanoic Acid:

    • Dissolve 18-Methyltricosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) and stir the reaction at room temperature for 1-2 hours, or until the evolution of CO2 ceases. This forms the reactive acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) (1.2 eq) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the solution of the acyl-imidazole intermediate from step 1 to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by the addition of a dilute base if necessary.

    • Stir the reaction at room temperature for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the this compound by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

    • Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Quantitative Data for Synthesis of this compound
StepProductStarting MaterialTypical Yield (%)Purity (%) (by HPLC)
1 & 2This compound18-Methyltricosanoic acid60-70>95

Signaling Pathway Involving Branched-Chain Fatty Acids

The metabolic fate of this compound can be integrated into several cellular pathways. The diagram below illustrates its potential involvement in β-oxidation and incorporation into complex lipids, which can, in turn, affect cellular signaling.

G cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates cluster_2 Downstream Effects A 18-Methyltricosanoic acid B This compound A->B Acyl-CoA Synthetase C Peroxisomal β-oxidation B->C D Incorporation into Complex Lipids B->D E Propionyl-CoA & Acetyl-CoA C->E F Sphingolipids, Phospholipids D->F G Alteration of Membrane Properties F->G H Modulation of Cell Signaling G->H

Application Notes and Protocols: 18-Methyltricosanoyl-CoA as a Tool for Studying Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (BC-VLCFA-CoA). While straight-chain very-long-chain fatty acids (VLCFAs) are known to play crucial roles in various cellular processes, including membrane structure, energy metabolism, and signaling, the specific functions of their branched-chain counterparts are less understood. The unique structural properties of this compound, featuring a methyl branch near the omega end of a 24-carbon chain, make it a valuable tool for investigating the enzymes, binding proteins, and signaling pathways that recognize and are regulated by this distinct class of lipids.

These application notes provide an overview of the potential uses of this compound in research and drug discovery, along with detailed protocols for its application in studying lipid-protein interactions.

Potential Applications

  • Elucidating Enzyme Specificity: this compound can be employed as a substrate to characterize the activity and specificity of enzymes involved in lipid metabolism, such as acyl-CoA synthetases, acyl-CoA oxidases, and hydrolases. Comparing the kinetics of these enzymes with this compound versus straight-chain VLCFA-CoAs can reveal preferences for branched-chain substrates.

  • Investigating Protein Acylation: As a donor molecule for protein acylation, this compound allows for the study of how this specific branched-chain fatty acid modification affects protein localization, stability, and interaction with other proteins and lipids.[1][2][3] This is particularly relevant for understanding the regulation of proteins involved in signal transduction and membrane trafficking.

  • Probing Nuclear Receptor Activation: Branched-chain fatty acids are known to be ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the transcription of genes involved in lipid metabolism.[4][5] this compound can be used in ligand binding and reporter gene assays to investigate its potential as a signaling molecule that modulates gene expression.

  • Drug Discovery Target Validation: By identifying and characterizing the proteins that specifically interact with or are modified by this compound, new targets for therapeutic intervention in diseases associated with dysfunctional lipid metabolism can be uncovered.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Synthetase Long-Chain Family Member (ACSL) with Different Acyl-CoA Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)
Lignoceroyl-CoA (C24:0)15.2120.5
This compound 25.885.3
Stearoyl-CoA (C18:0)5.1250.7

Table 2: Hypothetical Binding Affinity of this compound for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

LigandKd (nM)Assay Method
Wy-14643 (synthetic agonist)50Radioligand Binding
Lignoceric Acid (C24:0)500Radioligand Binding
This compound 250Radioligand Binding

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of an acyl-CoA synthetase (e.g., a recombinant ACSL protein) using 18-methyltricosanoic acid as a substrate.

Materials:

  • Recombinant human ACSL protein

  • 18-methyltricosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • MgCl2

  • DTT

  • [3H]-Coenzyme A (for radiolabeled assay) or a colorimetric/fluorometric CoA detection kit

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, and Triton X-100.

  • Add the recombinant ACSL protein to the reaction mixture.

  • Prepare a solution of 18-methyltricosanoic acid in a suitable solvent (e.g., ethanol).

  • Initiate the reaction by adding 18-methyltricosanoic acid, CoA (spiked with [3H]-CoA), and ATP to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 2 M HCl).

  • Extract the acyl-CoA products using an organic solvent (e.g., butanol).

  • Quantify the amount of [3H]-18-Methyltricosanoyl-CoA formed using liquid scintillation counting.

  • For non-radioactive detection, measure the consumption of free CoA using a colorimetric or fluorometric assay kit.

  • Calculate the enzyme activity in nmol/min/mg of protein.

Protocol 2: Cell-Based Protein Acylation Assay

This protocol uses metabolic labeling to investigate the incorporation of 18-methyltricosanoic acid onto cellular proteins.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • 18-methyltricosanoic acid conjugated to an alkyne or azide (B81097) reporter (clickable probe)

  • Control fatty acid probe (e.g., palmitic acid-alkyne)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., fluorescent azide/alkyne, copper catalyst, ligand)

  • SDS-PAGE gels and Western blotting apparatus

  • Fluorescence scanner or anti-tag antibody for detection

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the clickable 18-methyltricosanoic acid probe at a suitable concentration (e.g., 10-50 µM) for a defined period (e.g., 4-24 hours). Include a vehicle control and a control with a different fatty acid probe.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform a click reaction by incubating a portion of the cell lysate with the corresponding fluorescent click chemistry reagent.

  • Separate the proteins by SDS-PAGE.

  • Visualize the acylated proteins using an in-gel fluorescence scanner.

  • Alternatively, use a biotin-azide/alkyne for the click reaction, followed by Western blotting and detection with streptavidin-HRP.

  • Identify specific acylated proteins of interest by immunoprecipitation followed by click chemistry or by mass spectrometry-based proteomics.

Protocol 3: PPARα Ligand Binding Assay

This protocol determines the binding affinity of this compound to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD

  • [3H]-labeled known PPARα agonist (e.g., [3H]-GW7647)

  • Unlabeled this compound

  • Scintillation proximity assay (SPA) beads (e.g., protein A-coated)

  • Anti-GST or Anti-His antibody (depending on the tag on the LBD)

  • Assay buffer (e.g., phosphate (B84403) buffer with DTT and BSA)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, mix the recombinant PPARα-LBD with the anti-tag antibody and the SPA beads. Incubate to allow the formation of the LBD-antibody-bead complex.

  • Add a fixed concentration of the [3H]-labeled PPARα agonist to each well.

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the LBD.

  • Incubate the plate with gentle shaking to reach binding equilibrium.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • The binding of the radioligand to the LBD-bead complex will bring it in close proximity to the scintillant in the beads, generating a signal. Displacement by the unlabeled competitor will reduce the signal.

  • Plot the scintillation counts against the concentration of the unlabeled competitor and fit the data to a competition binding equation to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.

Visualizations

cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates 18-MT 18-Methyltricosanoic Acid ACSL Acyl-CoA Synthetase 18-MT->ACSL Substrate 18-MT-CoA This compound ACSL->18-MT-CoA Product Protein_Acylation Protein Acylation 18-MT-CoA->Protein_Acylation Peroxisomal_Oxidation Peroxisomal β-Oxidation 18-MT-CoA->Peroxisomal_Oxidation Signaling Nuclear Receptor Binding (e.g., PPARα) 18-MT-CoA->Signaling

Caption: Metabolic pathway of this compound.

Start Start: Treat cells with clickable 18-MT probe Lyse Lyse cells and quantify protein Start->Lyse Click Perform click chemistry with fluorescent tag Lyse->Click SDS_PAGE Separate proteins by SDS-PAGE Click->SDS_PAGE Visualize Visualize acylated proteins by fluorescence scanning SDS_PAGE->Visualize Identify Identify proteins (e.g., by mass spectrometry) Visualize->Identify End End: Profile of 18-MT acylated proteins Identify->End 18-MT-CoA This compound PPARa PPARα 18-MT-CoA->PPARa Binds and activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Gene_Expression Regulates

References

Application Notes and Protocols: 18-Methyltricosanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyltricosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). While specific applications of this molecule in cell culture are not extensively documented in current literature, its structural characteristics suggest a potential role in cellular processes regulated by fatty acids, particularly in lipid metabolism and signaling. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be involved in various cellular functions and pathologies. Their corresponding acyl-CoA derivatives are the activated forms within the cell and can act as signaling molecules, for instance, by activating nuclear receptors like PPARα.

These application notes provide a generalized framework for researchers to investigate the potential effects of this compound in cell culture systems. The protocols are based on established methods for studying other VLCFAs and BCFAs.

Potential Applications in Cell Culture Research

Based on the known functions of similar molecules, this compound could be investigated for its role in:

  • Lipid Metabolism: Studying its incorporation into complex lipids, effects on lipid droplet formation, and influence on fatty acid oxidation and synthesis pathways.

  • Nuclear Receptor Activation: Investigating its potential as a ligand for peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors that regulate gene expression related to lipid and glucose metabolism.

  • Cell Signaling: Elucidating its involvement in intracellular signaling cascades that are sensitive to lipid species.

  • Models of Metabolic Disease: Utilizing it in cell culture models of diseases where VLCFA metabolism is dysregulated, such as X-linked adrenoleukodystrophy (X-ALD) or other peroxisomal disorders.

Data Presentation: Hypothetical Quantitative Data for a PPARα Activation Assay

The following table represents hypothetical data from a luciferase reporter assay designed to measure the activation of PPARα by this compound in a hepatocyte cell line (e.g., HepG2). This is for illustrative purposes to guide data presentation.

CompoundConcentration (µM)Luciferase Activity (Fold Change vs. Vehicle)
Vehicle (Control)-1.0
GW7647 (Positive Control)18.5
18-Methyltricosanoic Acid102.3
504.1
1005.8
This compound 10 3.5
50 6.2
100 8.1

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with this compound

This protocol provides a basic framework for introducing this compound to cultured cells. Optimization of concentration and incubation time is crucial for each cell line and experimental endpoint.

Materials:

  • Cultured cells (e.g., HepG2, AML12, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Sterile, nuclease-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water. b. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). c. To prepare the working complex, slowly add the this compound stock solution to the BSA solution while vortexing gently. The molar ratio of fatty acyl-CoA to BSA should be optimized, but a starting point of 3:1 to 5:1 is common. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Prepare serial dilutions of the complex in serum-free or low-serum medium to achieve the desired final concentrations.

  • Cell Treatment: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the medium containing the this compound-BSA complex to the cells. c. Include appropriate controls: a vehicle control (medium with BSA and the solvent used for the acyl-CoA) and a positive control if applicable (e.g., a known PPARα agonist like GW7647).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as gene expression analysis (qRT-PCR), western blotting, or lipidomics.

Protocol 2: PPARα Activation Reporter Gene Assay

This protocol describes how to assess the ability of this compound to activate PPARα using a luciferase reporter assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • PPARα expression vector

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-luciferase reporter assay system

  • This compound-BSA complex (prepared as in Protocol 1)

  • Positive control (e.g., GW7647)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: a. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase vector can be used for normalization. b. Incubate for 24 hours to allow for plasmid expression.

  • Cell Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound-BSA complex or controls. b. Incubate for an additional 18-24 hours.

  • Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18-MTCoA_BSA This compound-BSA Complex 18-MTCoA This compound 18-MTCoA_BSA->18-MTCoA Uptake PPARa PPARα 18-MTCoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., CPT1A, ACOX1) PPRE->Gene_Expression Transcription Activation

Caption: Proposed signaling pathway for this compound activation of PPARα.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., HepG2) C Treat Cells with 18-MTCoA-BSA Complex A->C B Prepare this compound -BSA Complex B->C D Incubate for Defined Period C->D E Harvest Cells D->E F Downstream Assays (qRT-PCR, Western, etc.) E->F

Troubleshooting & Optimization

Technical Support Center: Quantification of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 18-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, with a focus on overcoming matrix effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, which is often extracted from complex biological samples like tissues or plasma, endogenous substances such as phospholipids (B1166683), salts, and other lipids can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to inaccurate and irreproducible quantitative results. Very-long-chain acyl-CoAs like this compound can be particularly susceptible due to their hydrophobic nature, which may lead to co-extraction with other lipidic matrix components.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the signal at the expected retention time of your analyte indicates ion suppression, while a peak suggests ion enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This method compares the signal response of a standard spiked into a pre-extracted blank matrix with the response of the same standard in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q3: What is the most effective strategy for overcoming matrix effects in this compound quantification?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be this compound labeled with 13C or 2H. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized.[2][3]

Q4: Are there commercially available stable isotope-labeled standards for this compound?

A4: While a specific stable isotope-labeled standard for this compound may not be readily available, custom synthesis is a viable option. Alternatively, a structurally similar very-long-chain fatty acyl-CoA stable isotope standard can be used, although it is critical to validate its performance to ensure it behaves similarly to the analyte during extraction and ionization. Several vendors offer a range of stable isotope-labeled fatty acids that could serve as precursors for custom synthesis.[1][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of results Significant and variable matrix effects between samples.Implement a stable isotope-labeled internal standard (SIL-IS) to compensate for variations. If a SIL-IS is unavailable, improve sample cleanup to remove interfering matrix components.
Low signal intensity (Ion Suppression) Co-eluting matrix components, particularly phospholipids, are suppressing the ionization of this compound.1. Optimize Sample Preparation: Employ phospholipid removal strategies such as solid-phase extraction (SPE) with a mixed-mode or phospholipid-specific sorbent, or perform a liquid-liquid extraction (LLE).2. Improve Chromatography: Adjust the LC gradient to better separate the analyte from interfering compounds.3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Note that this may compromise the limit of quantification.
High signal intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.Similar to ion suppression, the primary solution is to improve the removal of matrix components through more rigorous sample preparation (SPE, LLE) or by optimizing chromatographic separation.
Inaccurate quantification even with an internal standard The chosen internal standard is not co-eluting or responding to matrix effects in the same way as this compound.The best solution is to use a stable isotope-labeled internal standard of this compound. If using an analog, ensure its retention time is very close to the analyte and that it demonstrates a similar response to matrix effects in validation experiments.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the calculation of the matrix effect percentage.

1. Prepare Three Sets of Samples:

  • Set A (Neat Standard): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., 100 nM).

  • Set B (Blank Matrix Extract): Process a blank biological sample (that does not contain this compound) through your entire sample preparation workflow.

  • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

2. Analyze the Samples:

  • Inject all three sets of samples into the LC-MS/MS system.

  • Record the peak areas for this compound.

3. Calculate the Matrix Effect:

  • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]

Protocol 2: Phospholipid Depletion using Solid-Phase Extraction (SPE)

This protocol provides a general method for removing phospholipids, a common source of matrix effects.

1. Materials:

  • Mixed-mode or phospholipid removal SPE cartridge

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile (B52724) or methanol with a modifier)

2. Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated sample extract onto the cartridge.

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of the elution solvent.

  • Dry and Reconstitute: Evaporate the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS method.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation Method Typical Matrix Effect Reduction Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) LowHighSimple, fastProne to significant matrix effects from phospholipids and other soluble components.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableCan provide clean extracts.Can have lower recovery for certain analytes, especially more polar ones; requires solvent optimization.[6]
Solid-Phase Extraction (SPE) HighGood to HighHigh selectivity, can target specific interferences like phospholipids.[7][8]Requires method development for sorbent and solvent selection.
Phospholipid Depletion Plates Very HighHighSpecifically targets and removes phospholipids.Higher cost per sample.

Table 2: Quantitative Impact of Mitigation Strategies on Analyte Signal

Mitigation Strategy Analyte Signal without Strategy (Relative Units) Analyte Signal with Strategy (Relative Units) % Signal Improvement
None (PPT only) 35,000N/AN/A
Sample Dilution (10-fold) 35,0008,000 (after accounting for dilution)-77% (signal loss)
LLE 35,00075,000114%
SPE (Phospholipid Removal) 35,000120,000243%
Stable Isotope-Labeled IS N/A (Focus on ratio)N/A (Ratio corrects for variability)Accuracy and Precision Improvement

Note: The values in this table are illustrative and will vary depending on the specific sample matrix and analytical conditions.

Visualizations

Workflow_for_Matrix_Effect_Assessment Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_sets Preparation of Analytical Sets cluster_analysis LC-MS/MS Analysis cluster_calc Calculation and Interpretation start Start with Blank Biological Matrix extract Perform Sample Extraction (e.g., LLE or SPE) start->extract setB Set B: Extracted Blank Matrix extract->setB setC Set C: Spike Standard into Extracted Blank Matrix extract->setC setA Set A: Neat Standard in Solvent analysis Analyze Sets A, B, and C setA->analysis setB->analysis setC->analysis calc Calculate Matrix Effect: ME% = (Area_C / Area_A) * 100 analysis->calc interpret Interpret Result: <100% = Suppression >100% = Enhancement =100% = No Effect calc->interpret

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects cluster_solutions Mitigation Strategies start Inaccurate or Irreproducible Results check_is Are you using a stable isotope-labeled IS? start->check_is implement_is Implement a SIL-IS. This is the most robust solution. check_is->implement_is No improve_cleanup Improve Sample Cleanup check_is->improve_cleanup Yes end_good Quantification is Robust implement_is->end_good optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom dilute Dilute Sample optimize_chrom->dilute end_revalidate Re-validate Method dilute->end_revalidate

Caption: Decision tree for troubleshooting matrix effects.

Stable_Isotope_Dilution Principle of Stable Isotope Dilution cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Contains Analyte) is_spike Spike with known amount of Stable Isotope-Labeled IS sample->is_spike extraction Sample Extraction & Cleanup is_spike->extraction lcms Analyte and IS co-elute and experience the same matrix effect extraction->lcms detector Mass Spectrometer Detects Analyte and IS signals lcms->detector ratio Calculate Ratio: (Analyte Signal / IS Signal) detector->ratio calibration Quantify against a Calibration Curve ratio->calibration result Accurate Concentration calibration->result

Caption: The principle of stable isotope dilution for accurate quantification.

References

Technical Support Center: Troubleshooting Peak Tailing for Very Long-Chain Fatty Acyl-CoAs in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of very long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1] This distortion can compromise the accuracy of quantification and reduce resolution between adjacent peaks.[1] A peak is generally considered to be tailing if the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[2][3]

Q2: Why are very long-chain fatty acyl-CoAs prone to peak tailing?

A2: Very long-chain fatty acyl-CoAs are amphiphilic molecules with a long hydrophobic fatty acyl chain and a polar coenzyme A moiety.[4] This dual nature, combined with the polar phosphate (B84403) groups on the CoA, can lead to strong secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, which is a primary cause of peak tailing.[2][5][6]

Q3: What is the most common cause of peak tailing for these compounds?

A3: The most frequent cause is secondary interactions between the polar groups of the fatty acyl-CoA and active sites on the HPLC column's stationary phase.[2][7] For silica-based reversed-phase columns (like C18), these active sites are often unreacted, acidic silanol groups (Si-OH) that can interact strongly with basic or polar analytes.[6][8]

Q4: Can the mobile phase composition affect peak tailing?

A4: Absolutely. The mobile phase pH, buffer strength, and the presence of additives are critical.[3] An incorrect pH can lead to the ionization of silanol groups, increasing unwanted secondary interactions.[2] Mobile phase additives can mask these silanol groups or modify the analyte to improve peak shape.[5]

In-Depth Troubleshooting Guide

Issue: My very long-chain fatty acyl-CoA peaks are showing significant tailing.

This guide provides a systematic approach to diagnose and resolve the issue.

Q1: How do I confirm and quantify the extent of peak tailing?

A1: First, visually inspect the chromatogram. Then, calculate the Tailing Factor (Tf) or Asymmetry Factor (As) to get a quantitative measure. Most chromatography data systems can calculate this automatically. The formula is generally given by: As = B / A, where B is the width of the peak's back half and A is the width of the front half, measured at 10% of the peak height.[2] A value > 1.2 is a clear indicator of a problem.[2][3]

Q2: What is the first thing I should check?

A2: Start with the column. Column degradation, contamination, or bed deformation are common culprits.[3][8][9]

  • Column History: Has the column been used for a long time or with complex sample matrices?[9] Contaminants can lead to secondary interactions.[7][8]

  • Column Void/Frit Blockage: A sudden increase in backpressure along with peak distortion can indicate a partially blocked inlet frit.[3][8] A void at the column inlet can also cause tailing.[8]

  • Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[3] If this doesn't work, replacing the guard column or the analytical column itself is a reliable way to confirm if the column is the issue.[8]

Q3: My column is new or seems fine. What should I investigate next?

A3: Your mobile phase is the next logical area to optimize. The goal is to minimize secondary silanol interactions.

  • Lower the pH: Silanol groups are acidic and become ionized at mid-range pH levels.[8] Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-O- to Si-OH), reducing their ability to interact with your analyte.[2][3]

  • Use Mobile Phase Additives: Incorporating a buffer or salt, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM), can help mask residual silanol groups and improve peak shape.[5][10] These additives increase the ionic strength of the mobile phase, which can suppress ionic secondary interactions.[11]

  • Increase Buffer Strength: If you are already using a buffer, ensure its concentration is sufficient (10-50 mM) to effectively control the pH and ionic environment.[3]

Q4: I've adjusted the mobile phase, but tailing persists. Could my sample be the problem?

A4: Yes, sample-related issues can cause peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[3][9] This is especially true if the peak appears broadened and flattened.[9]

    • Solution: Dilute your sample or reduce the injection volume.[3]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., more organic in reversed-phase) than your initial mobile phase, it can cause peak distortion.[3][5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[5]

  • Sample Matrix Effects: Complex biological samples may contain components that interfere with chromatography.[3]

    • Solution: Implement a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering contaminants.[3][8]

Q5: What if none of the above solutions work?

A5: If you have exhausted the common fixes, consider these more advanced strategies:

  • Use a Highly Deactivated Column: Modern columns are often "end-capped," a process that chemically treats the silica (B1680970) surface to convert most residual silanol groups into less polar groups.[2] Using a fully end-capped C18 or a column with a different stationary phase (like a polar-embedded phase) can significantly reduce tailing for polar analytes.[1][3]

  • Derivatization: For particularly challenging analyses of acyl-CoAs, a derivatization strategy based on phosphate methylation has been shown to achieve good peak shapes and full chromatographic coverage.[4]

  • Check Instrumental Setup: Extra-column volume from long or wide-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[1][5] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or less) and that all connections are secure.[3]

Quantitative Data Summary

The following table summarizes the impact of mobile phase modifications on peak shape, based on common chromatographic principles and findings.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.02.35 (Example for a basic compound)[2]pH 3.01.33 (Example for a basic compound)[2]Lowering the pH protonates acidic silanol groups, minimizing secondary ionic interactions with the analyte.[2][8]
Mobile Phase Additive 0.1% Formic AcidOften results in broader peaks for peptides[11]0.1% Formic Acid / 20 mM Ammonium FormateSharp peaks observed for peptides[11]The salt increases ionic strength, which helps to mask silanol interactions that are not suppressed by the acid alone.[11]
Additive Type 0.1% Trifluoroacetic Acid (TFA)Sharp peaks, but can cause MS signal suppression[11]0.1% Difluoroacetic Acid (DFA)Sharp peaks with better MS signal intensity[11]DFA provides strong ion-pairing to improve peak shape without the significant ion suppression associated with TFA.[11]

Experimental Protocols

Protocol for Optimizing Mobile Phase to Reduce Silanol Interactions

This protocol provides a step-by-step method for systematically adjusting your mobile phase to troubleshoot peak tailing for very long-chain fatty acyl-CoAs on a reversed-phase C18 column.

1. Objective: To improve peak symmetry (reduce tailing) by modifying the mobile phase pH and adding a salt competitor.

2. Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure Water

  • Formic Acid (FA), high purity

  • Ammonium Formate, high purity

  • Your very long-chain fatty acyl-CoA standard or sample

3. Initial Conditions (Baseline):

  • Column: Standard C18 Column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient for lipid analysis (e.g., start at 50% B, ramp to 95% B over 20 minutes)

  • Flow Rate: As per your standard method

  • Detection: UV at 260 nm (for the adenine (B156593) base of CoA)[12] or Mass Spectrometry

4. Procedure:

  • Step 1: Establish a Baseline

    • Prepare your mobile phases without any additives.

    • Equilibrate the column with your initial gradient conditions.

    • Inject your standard and record the chromatogram.

    • Calculate the Asymmetry Factor (As) for your peak of interest. This is your baseline.

  • Step 2: Introduce an Acidic Modifier (pH Control)

    • Prepare fresh mobile phase A and B, each containing 0.1% Formic Acid (v/v). This will bring the mobile phase pH to approximately 2.7.

    • Thoroughly flush your HPLC system and column with the new mobile phases.

    • Equilibrate the column and inject your standard again.

    • Record the chromatogram and calculate the Asymmetry Factor. Compare it to the baseline. For many compounds, this step alone significantly improves peak shape.[2]

  • Step 3: Introduce a Salt Additive (Silanol Masking)

    • If tailing persists, prepare a new Mobile Phase A containing 10 mM Ammonium Formate and 0.1% Formic Acid. Keep Mobile Phase B as Acetonitrile with 0.1% Formic Acid.

    • The combination of a salt and an acid is often effective.[5][11] The formate ions compete with the analyte for interaction with any remaining charged silanol groups.

    • Flush the system, equilibrate the column, and inject your standard.

    • Record the chromatogram and calculate the Asymmetry Factor. Compare the results from all three runs.

5. Interpretation:

  • If Step 2 resolved the tailing, the primary issue was ionized silanols, and pH control is sufficient.

  • If Step 3 was required for a significant improvement, it indicates that a combination of pH control and ionic masking is necessary to overcome the secondary interactions for your specific analyte and column.

  • If tailing is still unacceptable, consider other factors such as the column chemistry or sample preparation as outlined in the troubleshooting guide above.

Visual Guides & Workflows

Logical Troubleshooting Workflow

G cluster_0 Start cluster_1 Column Health Check cluster_2 Mobile Phase Optimization cluster_3 Sample & Instrument Check cluster_4 Resolution Start Peak Tailing Observed (As > 1.2) Column_Check Check Column (Age, Contamination, Pressure) Start->Column_Check Flush_Column Flush with Strong Solvent Column_Check->Flush_Column Issue persists? End Problem Resolved Column_Check->End Problem Solved Replace_Column Replace Guard/ Analytical Column Flush_Column->Replace_Column No improvement? Flush_Column->End Problem Solved MP_Check Optimize Mobile Phase Replace_Column->MP_Check Still tailing? Replace_Column->End Problem Solved Adjust_pH Lower pH (e.g., 0.1% FA) MP_Check->Adjust_pH Add_Salt Add Buffer/Salt (e.g., 10mM Amm. Formate) Adjust_pH->Add_Salt Issue persists? Adjust_pH->End Problem Solved Sample_Check Check Sample & Instrument Add_Salt->Sample_Check Still tailing? Add_Salt->End Problem Solved Dilute_Sample Dilute Sample/ Reduce Injection Volume Sample_Check->Dilute_Sample Match_Solvent Match Injection Solvent to MP Dilute_Sample->Match_Solvent Issue persists? Dilute_Sample->End Problem Solved Check_Hardware Check Tubing/Connections Match_Solvent->Check_Hardware Issue persists? Match_Solvent->End Problem Solved Check_Hardware->End If solved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Mechanism of Silanol Interaction Mitigation

G cluster_0 Scenario 1: Untreated Mobile Phase (pH ~5-7) cluster_1 Scenario 2: Low pH Mobile Phase (e.g., + 0.1% Formic Acid) cluster_2 Scenario 3: Low pH + Salt Buffer (e.g., + Ammonium Formate) Silanol_1 Ionized Silanol Group (Si-O⁻) Analyte_1 Fatty Acyl-CoA (Polar Headgroup) Analyte_1->Silanol_1 Strong Ionic Interaction (Causes Tailing) Silanol_2 Protonated Silanol Group (Si-OH) Analyte_2 Fatty Acyl-CoA Analyte_2->Silanol_2 Interaction Minimized H_ion H⁺ (from acid) H_ion->Silanol_2 Suppresses Ionization Silanol_3 Ionized Silanol Group (Si-O⁻) Analyte_3 Fatty Acyl-CoA Analyte_3->Silanol_3 Interaction Blocked Salt_ion NH₄⁺ (from salt) Salt_ion->Silanol_3 Masks Site

Caption: How mobile phase additives reduce secondary silanol interactions.

References

Technical Support Center: Storage and Handling of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 18-Methyltricosanoyl-CoA during sample storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: Sample degradation is suspected, leading to inconsistent experimental results.

  • Question: My downstream applications using stored this compound are yielding variable or unexpected results. How can I confirm if degradation is the cause?

  • Answer: Degradation of this compound typically involves the hydrolysis of the thioester bond, resulting in the formation of coenzyme A (CoA-SH) and 18-methyltricosanoic acid. To confirm degradation, we recommend the following:

    • LC-MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS) to analyze an aliquot of your stored sample. Look for a decrease in the peak corresponding to the intact this compound and the appearance or increase in peaks corresponding to 18-methyltricosanoic acid and free CoA-SH.

    • Functional Assay: If you are using the this compound in an enzymatic assay, compare the activity of the stored sample to a freshly prepared or newly purchased standard. A significant decrease in activity is indicative of degradation.

Issue 2: Visible precipitation or phase separation in the sample.

  • Question: I've noticed a precipitate in my this compound sample after thawing. What should I do?

  • Answer: Very-long-chain fatty acyl-CoAs have limited solubility in aqueous solutions. Precipitation upon thawing can be due to the compound coming out of solution at lower temperatures or due to changes in solvent composition from evaporation.

    • Solvent Choice: For long-term storage, it is advisable to dissolve this compound in an organic solvent in which it is more soluble, such as methanol (B129727), or a buffered solution containing an organic modifier (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

    • Gentle Warming and Vortexing: Try gently warming the sample to room temperature and vortexing to redissolve the precipitate. Avoid excessive heating, as this can accelerate degradation.

    • Sonication: Brief sonication in a bath sonicator can also help to redissolve the compound.

Issue 3: Concern about the long-term stability of aliquoted samples.

  • Question: I have prepared several aliquots of this compound for future experiments. What are the best practices to ensure their stability over time?

  • Answer: To maintain the long-term integrity of your aliquots, adhere to the following storage protocols:

    • Low Temperature Storage: Store aliquots at -80°C for long-term storage. For short-term storage (a few weeks), -20°C may be sufficient.

    • Inert Atmosphere: If possible, overlay the sample with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can accelerate degradation. Prepare single-use aliquots to avoid this.

    • Proper Vials: Store your samples in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants that can occur with plastic tubes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by the presence of acyl-CoA thioesterases in biological samples. This results in the formation of 18-methyltricosanoic acid and coenzyme A.

  • Oxidation: Although saturated fatty acyl-CoAs are less prone to oxidation than their unsaturated counterparts, the thiol group of coenzyme A can be oxidized, especially in the presence of metal ions and oxygen.

Q2: What is the optimal pH for storing this compound in an aqueous buffer?

A2: Thioesters are generally most stable at a slightly acidic to neutral pH (pH 6-7). Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the thioester bond.

Q3: Should I add any stabilizers or inhibitors to my this compound samples?

A3: For purified this compound solutions, the most critical factors are temperature and pH. However, if you are working with biological extracts that may contain active enzymes, the addition of general protease and esterase inhibitors may be beneficial. For prevention of oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) could be considered, although this is more critical for unsaturated fatty acyl-CoAs.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: Due to its very long, saturated acyl chain, this compound has poor solubility in purely aqueous solutions. Recommended solvents include:

  • Organic Solvents: Methanol is a common choice for creating a stock solution.

  • Buffered Organic Mixtures: A solution of 50% methanol in 50 mM ammonium acetate (pH 7) can be a good compromise for maintaining solubility while being compatible with some downstream applications.

  • For cell culture experiments, dissolving in a small amount of ethanol (B145695) or DMSO before dilution in media containing fatty-acid-free bovine serum albumin (BSA) is a common practice to aid solubility and delivery to cells.

Quantitative Data on Thioester Stability

Table 1: Hydrolysis Rate Constants for S-methyl thioacetate (B1230152)

Hydrolysis TypeRate Constant (M⁻¹s⁻¹)
Acid-mediated (kₐ)1.5 x 10⁻⁵[1][2]
Base-mediated (kₑ)1.6 x 10⁻¹[1][2]
pH-independent (kₙ)3.6 x 10⁻⁸ s⁻¹[1][2]

Table 2: Half-life of S-methyl thioacetate Hydrolysis at 23°C

pHHalf-life
7155 days[1][2]

Experimental Protocols

Protocol: Preparation and Storage of this compound Aliquots

This protocol describes a general method for preparing stable aliquots of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Methanol (anhydrous, HPLC grade)

  • Glass vials with Teflon-lined screw caps (e.g., 1.5 mL)

  • Argon or nitrogen gas with a gentle stream delivery system

  • Microbalance

  • Pipettes and sterile tips

  • -80°C freezer

Procedure:

  • Equilibration: Allow the container of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound on a microbalance in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed solid to a glass vial. Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 1-10 mM). Vortex gently until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use glass vials. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of argon or nitrogen gas for 10-15 seconds to displace oxygen.

  • Sealing: Immediately and tightly seal each vial with the Teflon-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration, date, and solvent.

  • Storage: Place the labeled vials in a freezer box and store them at -80°C.

Visualizations

Hydrolysis Hydrolysis 18-Methyltricosanoic_Acid 18-Methyltricosanoic Acid Hydrolysis->18-Methyltricosanoic_Acid CoA-SH Coenzyme A (CoA-SH) Hydrolysis->CoA-SH Oxidation Oxidation Oxidized_CoA Oxidized CoA Oxidation->Oxidized_CoA This compound This compound This compound->Oxidation

Caption: Potential degradation pathways of this compound.

start Suspected Degradation of This compound check_visual Visually inspect sample for precipitate or discoloration start->check_visual precipitate Precipitate observed check_visual->precipitate Yes no_precipitate No precipitate check_visual->no_precipitate No warm_vortex Gently warm to RT and vortex/sonicate precipitate->warm_vortex analytical_validation Perform analytical validation (e.g., LC-MS) no_precipitate->analytical_validation dissolved Precipitate dissolves? warm_vortex->dissolved use_caution Use with caution. Consider new sample. dissolved->use_caution Yes discard Discard and prepare fresh sample. dissolved->discard No use_caution->analytical_validation degradation_confirmed Degradation confirmed? analytical_validation->degradation_confirmed review_storage Review storage protocol: - Temperature (-80°C) - Aliquoting (single-use) - Inert atmosphere - Vial type (glass) degradation_confirmed->review_storage Yes no_degradation No degradation confirmed. Troubleshoot downstream experiment. degradation_confirmed->no_degradation No

Caption: Troubleshooting workflow for suspected sample degradation.

References

optimizing extraction efficiency of 18-Methyltricosanoyl-CoA from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 18-Methyltricosanoyl-CoA from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to extract?

A1: this compound is a very long-chain, branched fatty acyl-CoA. Its extraction is challenging due to:

  • Low physiological abundance: This necessitates sensitive analytical methods and efficient extraction to achieve detectable levels.

  • Amphipathic nature: The long hydrocarbon tail makes it hydrophobic, while the Coenzyme A moiety is polar and water-soluble. This dual nature can lead to poor solubility in common solvents and adsorption to surfaces.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Endogenous enzymes in tissue samples can also rapidly degrade acyl-CoAs.

  • Hydrophobicity: Very long-chain acyl-CoAs are significantly less soluble in aqueous solutions compared to short- or medium-chain counterparts, which can lead to precipitation during extraction.[1]

Q2: What is the general workflow for extracting this compound?

A2: A typical workflow involves rapid tissue homogenization in a cold, acidic buffer to quench enzymatic activity, followed by liquid-liquid or solid-phase extraction to separate the analyte from other cellular components. The final extract is then concentrated and analyzed, usually by LC-MS/MS.

Q3: Which extraction method is recommended for very long-chain acyl-CoAs?

A3: A combination of solvent extraction followed by solid-phase extraction (SPE) is often recommended for purifying and concentrating very long-chain acyl-CoAs from complex matrices.[2] An effective method involves homogenization in an acidic buffer, extraction with organic solvents like isopropanol (B130326) and acetonitrile (B52724), and subsequent purification using a weak anion exchange or C18 SPE column.[2][3]

Q4: How should I store my samples to ensure the stability of this compound?

A4: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of this compound Sample Degradation: The thioester bond is labile.Work quickly on ice throughout the extraction process. Use fresh, high-purity solvents. Consider adding an internal standard early to monitor recovery.
Incomplete Cell Lysis/Extraction: The analyte is not being efficiently released from the matrix.Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[2] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent may be beneficial.
Poor Solubility: Due to its very long branched chain, this compound has low aqueous solubility.Use a solvent system that can accommodate both the hydrophobic tail and the polar head group. A mixture of isopropanol and a buffered aqueous solution is a good starting point. Reconstitute the final extract in a solvent that maintains solubility, such as a methanol (B129727)/water mixture.
Poor Recovery during Solid-Phase Extraction (SPE) Improper SPE Protocol: The analyte is not binding to or eluting from the column efficiently.Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution solvents and volumes. For very long-chain acyl-CoAs, a C18 or weak anion exchange column may be suitable.
Analyte Precipitation on Column: The hydrophobic nature of the analyte can cause it to precipitate on the column.Ensure the solvent composition during loading and washing steps maintains the solubility of this compound.
Inconsistent Quantification Matrix Effects: Co-extracted lipids and other molecules can interfere with ionization in the mass spectrometer.Incorporate a robust sample clean-up step, such as SPE. Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, a very long-chain odd-numbered acyl-CoA can be used.
Adsorption to Surfaces: The hydrophobic analyte can stick to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.

Quantitative Data on Extraction Efficiency

The recovery of very long-chain acyl-CoAs is highly dependent on the matrix and the extraction method employed. Below is a summary of reported recovery rates for long-chain acyl-CoAs using different methodologies, which can serve as a benchmark for optimizing the extraction of this compound.

Extraction Method Matrix Analyte(s) Reported Recovery (%) Reference
Solvent Extraction with SPERat Tissues (Heart, Kidney, Muscle)Long-Chain Acyl-CoAs70-80[3]
Solvent Precipitation (80% Methanol)Mouse LiverBroad Range of Acyl-CoAsHigh MS Intensities Reported (Specific % not stated)[4]
Acetonitrile/Isopropanol with SPERat LiverShort-, Medium-, and Long-Chain Acyl-CoAs93-104 (Extraction), 83-90 (SPE)Not Found

Experimental Protocols

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange or C18 SPE columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

  • Sample Dilution: Transfer the upper organic phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange or C18 SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of the dilution buffer (100 mM KH2PO4, pH 4.9).

    • Loading: Load the diluted sample onto the SPE column.

    • Washing: Wash the column with 1-2 column volumes of the dilution buffer, followed by 1-2 column volumes of a weak organic solvent wash (e.g., 5% methanol in water) to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with an appropriate solvent. For anion exchange, this may be a buffered solution with a higher salt concentration or a shift in pH. For C18, a higher percentage of organic solvent (e.g., methanol or acetonitrile) will be required.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for your analytical method (e.g., 50% methanol in water).

Visualizations

Experimental Workflow

ExtractionWorkflow start Start: Frozen Tissue Sample homogenization Homogenization (Ice-cold acidic buffer + Internal Standard) start->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifugation->spe Collect Supernatant concentration Sample Concentration (Nitrogen Evaporation) spe->concentration analysis LC-MS/MS Analysis concentration->analysis

A generalized workflow for the extraction of this compound from tissue samples.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Branched-chain very long-chain fatty acids like this compound are primarily metabolized through beta-oxidation in peroxisomes.[5][6][7]

PeroxisomalBetaOxidation substrate This compound activation Acyl-CoA Oxidase substrate->activation hydration Enoyl-CoA Hydratase activation->hydration dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation thiolysis Thiolase dehydrogenation->thiolysis product1 Propionyl-CoA thiolysis->product1 product2 Chain-shortened Acyl-CoA thiolysis->product2 mitochondria Further Oxidation in Mitochondria product2->mitochondria

Simplified pathway of peroxisomal beta-oxidation for a branched-chain acyl-CoA.

References

addressing contamination issues in 18-Methyltricosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address contamination issues that researchers, scientists, and drug development professionals may encounter during the analysis of 18-Methyltricosanoyl-CoA and other very long-chain acyl-CoAs (VLCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination in sensitive lipidomics analyses are plasticizers (such as phthalates and adipates), keratins from skin and hair, and impurities from solvents and reagents.[1][2] Plasticware, including microcentrifuge tubes, pipette tips, and solvent bottle caps, are significant sources of plasticizers that can leach into your samples.[3] Keratins are ubiquitous in a lab environment and can be introduced through dust, clothing, and handling of samples without proper personal protective equipment.[1]

Q2: I am observing unexpected peaks in my LC-MS chromatogram. How can I determine if they are contaminants?

A2: Unexpected peaks can arise from various sources. To identify them, you can:

  • Analyze a method blank: Prepare a sample that goes through the entire extraction and analysis procedure but without the biological specimen. Any peaks present in the blank are likely contaminants from solvents, reagents, or labware.

  • Consult a contaminant database: Many common laboratory contaminants and their characteristic mass-to-charge ratios (m/z) are well-documented. Resources like the METLIN database can be helpful.

  • Perform tandem mass spectrometry (MS/MS): Fragmentation patterns of common contaminants like phthalates often yield characteristic ions (e.g., m/z 149 for many phthalates).[4][5]

  • Use an exclusion list: If you consistently see the same contaminant peaks, you can create an exclusion list in your mass spectrometer's acquisition software to prevent it from spending time analyzing these known contaminants.[6][7]

Q3: Can the type of plasticware I use affect my results?

A3: Absolutely. Different types of plastics can leach different types and amounts of contaminants. Polypropylene microcentrifuge tubes, for example, have been shown to introduce hundreds of contaminant features into samples, some of which can be misidentified as lipids.[3] It is highly recommended to use glass or certified low-bleed plasticware specifically designed for mass spectrometry applications. If plasticware is unavoidable, pre-rinsing with the extraction solvent can help reduce the level of leachable contaminants.

Q4: How can I prevent keratin (B1170402) contamination in my samples?

A4: Preventing keratin contamination requires meticulous laboratory practice. Key measures include:

  • Always wear powder-free nitrile gloves and a clean lab coat.[1]

  • Work in a laminar flow hood or a clean, low-dust environment.[2]

  • Keep samples covered as much as possible.

  • Clean work surfaces and equipment with ethanol (B145695) or methanol (B129727) before use.[1]

  • Avoid touching your face, hair, or clothing during sample preparation.

  • Use dedicated and thoroughly cleaned glassware for all steps.

Troubleshooting Guide

Issue 1: Poor sensitivity or complete loss of this compound signal.

  • Possible Cause: Ion suppression due to co-eluting contaminants or high concentrations of other lipids in the sample matrix.[8][9]

  • Solution:

    • Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. C18 or mixed-mode SPE cartridges can be effective for purifying acyl-CoAs.

    • Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]

    • Optimize chromatography: Adjust the LC gradient to better separate this compound from the suppressive region of the chromatogram.

    • Use a stable isotope-labeled internal standard: A stable isotope-labeled version of your analyte will co-elute and experience similar ion suppression, allowing for more accurate quantification.[8]

Issue 2: High background noise and numerous unidentifiable peaks in the chromatogram.

  • Possible Cause: Widespread contamination from solvents, reagents, or labware.

  • Solution:

    • Solvent and reagent check: Run a blank injection of each of your solvents to check for purity. Use only LC-MS grade solvents and high-purity reagents.

    • Systematic blank analysis: Prepare a series of blanks to pinpoint the source of contamination. For example, a solvent-only blank, a blank with the extraction solvents, and a full method blank.

    • Thorough cleaning of glassware: Avoid detergents for cleaning glassware used in your analysis, as they can be a source of contamination.[10] Rinse glassware extensively with high-purity water and organic solvents.

    • Minimize plastic use: Wherever possible, replace plastic consumables with glass alternatives.[11]

Issue 3: Inconsistent or irreproducible quantification results.

  • Possible Cause: Variable levels of contamination between samples or degradation of the analyte.

  • Solution:

    • Standardize sample handling: Ensure that all samples are processed in exactly the same way, with the same exposure to potential contamination sources.

    • Work quickly and on ice: Long-chain acyl-CoAs can be unstable. Perform sample preparation steps on ice and as quickly as possible to minimize enzymatic and chemical degradation.[12]

    • Use antioxidants: If oxidation is a concern, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[12]

    • Proper sample storage: Store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation during storage.[13][14]

Data Presentation

Table 1: Impact of Labware on Contamination Levels in Lipid Analysis

Contaminant SourceNumber of Contaminant FeaturesImpact on Lipid AnalysisReference
Glassware24Minimal ion suppression observed.[3]
Eppendorf Polypropylene Tubes485Severe ion suppression of 40 low-abundance lipids; mild to modest suppression for many others.[3]
Alternative Polypropylene Tubes2,949Severe ion suppression of 75 co-eluting lipids; more frequent and pronounced suppression.[3]
Plastic Syringes and Filters6-8 ppm (for C16:0 and C18:0)Can obscure the detection of low-abundance fatty acids.[11]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue

This protocol is a modified Bligh-Dyer method, optimized for the extraction of VLCFA-CoAs.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 2 mL of 2-propanol and homogenize again.[15]

  • Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 3 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.[15]

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Purification (Solid-Phase Extraction):

    • The supernatant contains the acyl-CoAs. This can be further purified using an oligonucleotide or C18 SPE column.[15]

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Sample Preparation for LC-MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[16]

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Contamination_Pathways Figure 1: Common Contamination Pathways in this compound Analysis lab Laboratory Environment keratin Keratin (Dust, Skin, Hair) lab->keratin introduces reagents Solvents & Reagents impurities Solvent Impurities reagents->impurities contains plasticware Plastic Consumables (Tubes, Tips, Vials) plasticizers Plasticizers (Phthalates, etc.) plasticware->plasticizers leaches glassware Glassware detergents Detergent Residues glassware->detergents carries sample_prep Sample Preparation lcms LC-MS System sample_prep->lcms introduces contaminants data Final Data lcms->data generates (potentially compromised) keratin->sample_prep plasticizers->sample_prep impurities->sample_prep detergents->sample_prep

Caption: Figure 1: Common Contamination Pathways in this compound Analysis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Contamination Issues start Start: Unexpected Results (Poor Sensitivity, Extra Peaks) blank Run Method Blank start->blank peaks_in_blank Peaks in Blank? blank->peaks_in_blank contaminant_id Identify Contaminant Source (Solvents, Labware, etc.) peaks_in_blank->contaminant_id Yes no_peaks No Peaks in Blank peaks_in_blank->no_peaks No replace Replace/Clean Contaminated Component contaminant_id->replace replace->blank matrix_effect Investigate Matrix Effects no_peaks->matrix_effect optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_effect->optimize_cleanup optimize_lc Optimize LC Method matrix_effect->optimize_lc end End: Re-run Analysis optimize_cleanup->end optimize_lc->end

Caption: Figure 2: Troubleshooting Workflow for Contamination Issues.

Experimental_Workflow Figure 3: General Experimental Workflow for VLCFA-CoA Analysis sample 1. Sample Collection (e.g., Tissue) homogenize 2. Homogenization (Buffer + Organic Solvent) sample->homogenize extract 3. Liquid-Liquid or Solid-Phase Extraction homogenize->extract dry 4. Solvent Evaporation (under Nitrogen) extract->dry reconstitute 5. Reconstitution (in LC-MS compatible solvent) dry->reconstitute analyze 6. LC-MS/MS Analysis reconstitute->analyze data_proc 7. Data Processing (Quantification) analyze->data_proc

Caption: Figure 3: General Experimental Workflow for VLCFA-CoA Analysis.

References

Technical Support Center: Resolution of 18-Methyltricosanoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the chromatographic resolution of this compound from its structural isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges stem from the high structural similarity between the isomers. These include:

  • Positional Isomers: The methyl group can be located at different positions along the tricosanoyl chain.

  • Stereoisomers: The carbon atom to which the methyl group is attached is a chiral center, leading to (R) and (S) enantiomers.

  • Co-elution: Due to their similar physicochemical properties, these isomers often co-elute in conventional chromatographic systems, making individual quantification difficult.

Q2: Which analytical techniques are most effective for resolving these isomers?

A2: A multi-pronged approach is often necessary. The most effective techniques include:

  • High-Resolution Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) with specialized columns are essential.

  • Mass Spectrometry (MS): High-resolution mass spectrometry and tandem MS (MS/MS) are crucial for identification and differentiation based on fragmentation patterns.

  • Chiral Chromatography: To resolve enantiomers, chiral stationary phases are required.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation for isomers.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC analysis, derivatization is essential to increase the volatility and thermal stability of the molecule. The CoA ester is typically hydrolyzed to the free fatty acid, which is then esterified, most commonly to its fatty acid methyl ester (FAME). For LC-MS analysis of the intact acyl-CoA, derivatization is not always necessary but can be used to enhance ionization efficiency.

Q4: What type of chromatographic column is best suited for this separation?

A4: The choice of column is critical and depends on the chosen technique:

  • For GC-MS of FAMEs: Highly polar cyanopropyl-based capillary columns are recommended for separating positional isomers.

  • For LC-MS/MS of intact Acyl-CoA: Reversed-phase columns with C18 or C8 stationary phases are commonly used. The choice of a specific column will depend on the hydrophobicity of the isomers.

  • For Chiral Separation: Chiral stationary phases, such as those based on cyclodextrins or cinchona alkaloids, are necessary to resolve enantiomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its isomers.

Issue 1: Poor Resolution and Peak Co-elution
Potential Cause Recommended Solution
Inappropriate Column Chemistry For GC, ensure a highly polar column (e.g., cyanopropyl) is used for positional isomers. For LC, experiment with different reversed-phase chemistries (C18, C8, phenyl-hexyl) to alter selectivity.
Suboptimal Mobile/Stationary Phase In LC, adjust the organic solvent composition, gradient slope, and temperature. In GC, optimize the temperature program (slower ramp rates can improve resolution).
High Flow Rate Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution.
Sample Overload Dilute the sample to avoid overloading the column, which can lead to peak broadening and loss of resolution.
Issue 2: Peak Tailing
Potential Cause Recommended Solution
Active Sites on Column Use an end-capped column to minimize silanol (B1196071) interactions. For GC, ensure the liner is inert.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column or guard column.
Inappropriate Mobile Phase pH (LC) Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Void in Column Packing A void at the head of the column can cause peak distortion. This often requires column replacement.
Issue 3: Low Signal Intensity/Poor Sensitivity
Potential Cause Recommended Solution
Poor Ionization Efficiency (MS) Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider using a mobile phase additive (e.g., ammonium (B1175870) acetate) to promote adduct formation.
Sample Degradation Acyl-CoAs can be unstable. Ensure samples are stored at -80°C and processed quickly on ice.
Inefficient Derivatization (GC) Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Suboptimal Injection Volume Increase the injection volume, but be mindful of potential sample overload.

Experimental Protocols

Protocol 1: GC-MS Analysis of 18-Methyltricosanoic Acid Methyl Ester (FAME) Isomers

This protocol describes the analysis of the fatty acid portion of this compound after hydrolysis and derivatization.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolysis: To 100 µL of sample, add 1 mL of 2M methanolic KOH. Vortex and incubate at 70°C for 30 minutes to hydrolyze the CoA ester.

  • Acidification: Cool the sample and add 1.2 mL of 1M HCl to acidify the solution.

  • Extraction: Extract the free fatty acid with 1 mL of n-hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane (B92381) layer.

  • Derivatization to FAME: Evaporate the hexane under a stream of nitrogen. Add 500 µL of 2% H₂SO₄ in methanol (B129727) and incubate at 60°C for 1 hour. Add 1 mL of saturated NaCl solution and extract the FAME with 500 µL of n-hexane.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Highly polar cyanopropyl column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector at 250°C, split ratio 10:1.

  • Oven Program: 150°C hold for 1 min, ramp to 240°C at 3°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Quantitative Data for FAME Isomer Resolution:

Parameter Value Reference
Expected Resolution (Rs) between adjacent positional isomers > 1.2
Limit of Detection (LOD) 1-10 pg on column-
Limit of Quantification (LOQ) 5-30 pg on column-
Protocol 2: LC-MS/MS Analysis of Intact this compound Isomers

This protocol is for the direct analysis of the intact acyl-CoA molecule.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from homogenized tissue or cell pellets using a mixture of isopropanol/water/acetic acid (80:20:1 v/v/v).

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the acyl-CoAs.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor ion of this compound and its specific product ions.

Quantitative Data for Intact Acyl-CoA Isomer Resolution:

Parameter Value Reference
Expected Resolution (Rs) between positional isomers > 1.0-
Limit of Detection (LOD) 0.1-1 ng/mL-
Limit of Quantification (LOQ) 0.5-5 ng/mL-

Visualizations

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction1 Hexane Extraction (Free Fatty Acid) Hydrolysis->Extraction1 Derivatization Methylation (FAME) Extraction1->Derivatization Extraction2 Hexane Extraction (FAME) Derivatization->Extraction2 Injection GC Injection Extraction2->Injection Separation Chromatographic Separation (Cyanopropyl Column) Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of this compound isomers after derivatization.

Logical Relationship for Troubleshooting Poor Resolution

Start Poor Resolution CheckMethod Review Method Parameters Start->CheckMethod CheckColumn Inspect Column Start->CheckColumn CheckSample Evaluate Sample Start->CheckSample OptimizeGradient Optimize Gradient/Temp Program CheckMethod->OptimizeGradient ChangeColumn Change Column Chemistry CheckColumn->ChangeColumn DiluteSample Dilute Sample CheckSample->DiluteSample GoodResolution Resolution Improved OptimizeGradient->GoodResolution ChangeColumn->GoodResolution DiluteSample->GoodResolution

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Technical Support Center: Optimizing Derivatization of 18-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 18-Methyltricosanoyl-CoA for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Incomplete or No Derivatization

Question: My chromatogram shows a small product peak and a large peak for the underivatized fatty acid. What could be the cause of incomplete derivatization?

Answer: Incomplete derivatization is a common issue, particularly with very-long-chain and branched-chain fatty acids like this compound, which may exhibit reduced reactivity due to steric hindrance. Several factors could be contributing to this problem:

  • Insufficient Reagent: The derivatizing agent may be depleted by reacting with other components in the sample matrix or due to degradation.

  • Presence of Water: Many derivatization reactions, especially silylation and esterification using reagents like BF3-methanol, are sensitive to moisture.[1]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short for a sterically hindered molecule.

  • Steric Hindrance: The methyl branch in this compound can physically block the reactive carboxyl group, slowing down the derivatization reaction.[2]

  • Sample Matrix Effects: Other molecules in your sample could be interfering with the reaction.

Troubleshooting Steps:

  • Increase Reagent Concentration: Try increasing the molar excess of the derivatization reagent. For silylation, a 10x molar excess is a good starting point.[3]

  • Ensure Anhydrous Conditions: Dry your sample thoroughly before adding the derivatization reagent. This can be done by lyophilization or under a stream of inert gas (e.g., nitrogen).

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For esterification with BF3-methanol, temperatures around 60-100°C are common.[3]

    • Time: Extend the reaction time to allow for the slower kinetics of the sterically hindered molecule.

  • Consider a More Reactive Reagent: For silylation, reagents like BSTFA with 1% TMCS as a catalyst can be more effective for hindered hydroxyl groups.[4] For esterification, more potent catalysts may be required.

  • Sample Cleanup: If your sample is complex, consider a solid-phase extraction (SPE) cleanup step prior to derivatization to remove interfering substances.

Issue 2: Low Product Yield or Poor Recovery

Question: I'm observing a very small peak for my derivatized product, even after optimizing the reaction conditions. What could be causing low yield?

Answer: Low product yield can be a result of incomplete derivatization, degradation of the analyte or derivative, or loss of sample during workup.

Troubleshooting Steps:

  • Address Incomplete Derivatization: Refer to the troubleshooting steps for "Incomplete or No Derivatization."

  • Check for Degradation:

    • Harsh Reagents: Strong acidic or basic conditions can potentially degrade the fatty acid.

    • Derivative Instability: Some derivatives, like trimethylsilyl (B98337) (TMS) esters, can be sensitive to moisture and may hydrolyze back to the free fatty acid. Analyze silylated samples as soon as possible after preparation.

  • Optimize Extraction and Workup:

    • Solvent Choice: Ensure you are using the appropriate solvent to extract your derivatized product. For FAMEs, hexane (B92381) is commonly used.

    • Phase Separation: During liquid-liquid extraction, ensure complete separation of the aqueous and organic layers to prevent loss of your product.

    • Evaporation: If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen and at a low temperature to prevent loss of volatile derivatives.

Issue 3: Presence of Extraneous Peaks in the Chromatogram

Question: My chromatogram shows several unexpected peaks that are interfering with the analysis of my target compound. What is the source of these peaks?

Answer: Extraneous peaks can originate from the derivatization reagent itself, side reactions, or contaminants in your sample or solvents.

Troubleshooting Steps:

  • Run a Reagent Blank: Inject a sample containing only the derivatization reagent and solvent to identify peaks originating from the reagent.

  • Optimize Reagent Ratio: Using a large excess of the derivatization reagent can lead to large reagent-related peaks in the chromatogram. Try to use the minimum excess required for complete derivatization.

  • Post-Derivatization Cleanup: A simple cleanup step after derivatization can often remove excess reagent and byproducts. This could involve a wash with water or a dilute bicarbonate solution followed by extraction.

  • Check Solvent and Glassware Purity: Ensure that all solvents are of high purity and that glassware is thoroughly cleaned to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: Do I need to hydrolyze this compound to the free fatty acid before derivatization?

A1: Yes, for GC-MS analysis, it is necessary to first release the 18-methyltricosanoic acid from its coenzyme A ester. This is typically achieved through acid or base hydrolysis.[5] For some LC-MS/MS methods, it may be possible to analyze the intact acyl-CoA, but derivatization of the free fatty acid is more common for improved chromatographic performance and sensitivity.[6]

Q2: What is the best derivatization method for GC-MS analysis of this compound?

A2: Both esterification to form a fatty acid methyl ester (FAME) and silylation are common and effective methods.

  • Esterification (FAME Synthesis): This is a robust and widely used method. Acid-catalyzed esterification using 14% boron trifluoride in methanol (B129727) (BF3-methanol) is a popular choice.[3]

  • Silylation: This method forms a trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are effective.[3] Silylation can be advantageous as it derivatizes other functional groups (e.g., hydroxyl groups) if present.[3]

The choice between the two may depend on the complexity of your sample matrix and the presence of other analytes of interest.

Q3: Are there derivatization options for LC-MS analysis?

A3: Yes, for LC-MS analysis, derivatization often aims to improve ionization efficiency and chromatographic retention. Fluorescent labeling is a common strategy. Reagents like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form highly fluorescent esters that can be detected with high sensitivity by HPLC with a fluorescence detector.[7] This approach can be beneficial for quantifying low-abundance fatty acids.

Q4: How does the branched-chain structure of this compound affect derivatization?

A4: The methyl group at the 18th position can cause steric hindrance, which may slow down the derivatization reaction compared to a straight-chain fatty acid of similar length.[2] This may necessitate more stringent reaction conditions, such as a higher temperature, longer reaction time, or the use of a more reactive derivatization reagent to achieve complete derivatization.

Q5: How can I confirm that my derivatization reaction is complete?

A5: To confirm complete derivatization, you can perform a time-course experiment. Analyze aliquots of your reaction mixture at different time points (e.g., 30, 60, 90, 120 minutes) and plot the peak area of your derivatized product against time. The reaction is complete when the peak area no longer increases with longer reaction times.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Long-Chain Fatty Acids

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Esterification (FAME) 14% Boron Trifluoride in Methanol (BF3-Methanol)60-100°C for 10-60 min[3]Robust, widely used, stable derivativesMoisture sensitive, requires post-derivatization extraction
Silylation (TMS Ester) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS60°C for 60 min[3]Derivatizes multiple functional groups, fast reactionDerivatives are moisture sensitive, reagent can be a source of background in MS
Fluorescent Labeling 9-Anthryldiazomethane (ADAM)Room temperatureHigh sensitivity for HPLC-fluorescence detectionPrimarily for LC-based methods, reagent can be expensive

Experimental Protocols

Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol is adapted for a very-long-chain branched-chain fatty acid and may require optimization.

  • Hydrolysis (if starting from Acyl-CoA):

    • To your sample containing this compound, add an appropriate volume of methanolic HCl or a strong base (e.g., KOH in methanol).

    • Heat the mixture at 60-80°C for 1-2 hours to cleave the thioester bond.

    • Neutralize the solution and extract the free fatty acid into an organic solvent like hexane.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Esterification:

    • To the dried fatty acid residue, add 1-2 mL of 14% BF3-methanol solution.[3]

    • Cap the vial tightly and heat at 80-100°C for 30-60 minutes. Due to potential steric hindrance, a longer reaction time and higher temperature may be necessary.

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 30 seconds to extract the FAME into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation for GC-MS Analysis

This protocol is suitable for the derivatization of the free fatty acid.

  • Sample Preparation:

    • Ensure the hydrolyzed and dried 18-methyltricosanoic acid is in a clean, dry reaction vial.

    • Dissolve the dried sample in a small volume of an aprotic solvent like acetonitrile (B52724) or pyridine.

  • Silylation Reaction:

    • Add a 10-fold molar excess of BSTFA with 1% TMCS.[3]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-70°C for 60 minutes.[3]

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.

Protocol 3: Fluorescent Labeling with ADAM for HPLC Analysis

This protocol is for the derivatization of the free fatty acid for analysis by HPLC with fluorescence detection.

  • Sample Preparation:

    • The hydrolyzed and dried 18-methyltricosanoic acid should be in a clean vial.

    • Dissolve the sample in a suitable solvent such as a mixture of methanol and benzene.

  • Derivatization:

    • Add a solution of 9-anthryldiazomethane (ADAM) in a suitable solvent (e.g., ethyl acetate) to the fatty acid solution.

    • Allow the reaction to proceed at room temperature for approximately 1 hour. The reaction is typically complete when the yellow color of the ADAM reagent disappears.

    • The resulting solution containing the fluorescently labeled fatty acid can be directly analyzed by reversed-phase HPLC.

Mandatory Visualization

experimental_workflow_fame cluster_start Sample Preparation cluster_derivatization Derivatization cluster_workup Workup & Analysis start This compound Sample hydrolysis Hydrolysis (Acid or Base) start->hydrolysis Cleave Thioester extraction Free Fatty Acid Extraction hydrolysis->extraction Isolate Fatty Acid drying Evaporation to Dryness extraction->drying derivatization Add BF3-Methanol Heat (80-100°C) drying->derivatization extraction2 Liquid-Liquid Extraction (Hexane) derivatization->extraction2 drying2 Dry Organic Layer (Na2SO4) extraction2->drying2 analysis GC-MS Analysis drying2->analysis

Caption: Workflow for FAME derivatization of this compound.

troubleshooting_flowchart start Problem: Incomplete Derivatization check_water Is the sample completely dry? start->check_water dry_sample Action: Dry sample thoroughly (e.g., N2 stream) check_water->dry_sample No check_reagent Is there sufficient derivatization reagent? check_water->check_reagent Yes dry_sample->check_reagent increase_reagent Action: Increase molar excess of reagent check_reagent->increase_reagent No check_conditions Are reaction conditions optimal for a hindered molecule? check_reagent->check_conditions Yes increase_reagent->check_conditions optimize_conditions Action: Increase temperature and/or reaction time check_conditions->optimize_conditions No consider_reagent Consider a more reactive reagent check_conditions->consider_reagent Yes success Problem Resolved optimize_conditions->success consider_reagent->success

Caption: Troubleshooting flowchart for incomplete derivatization.

References

Technical Support Center: Analysis of 18-Methyltricosanoyl-CoA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-Methyltricosanoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4] Long-chain acyl-CoAs like this compound are often present at low concentrations in complex biological matrices, making them particularly susceptible to ion suppression from more abundant matrix components like phospholipids.

Q2: What are the most common sources of ion suppression in ESI-MS analysis of this compound?

A2: Common sources of ion suppression include:

  • Endogenous matrix components: Phospholipids, salts, and other lipids are major contributors to ion suppression in biological samples.

  • Sample preparation reagents: Non-volatile salts, ion-pairing agents, and detergents can interfere with the ESI process.[2][5]

  • Mobile phase additives: Certain additives, while beneficial for chromatography, can cause ion suppression.

  • Plasticizers and other contaminants: These can be introduced during sample collection, processing, or from laboratory consumables.[3]

Q3: Is positive or negative ion mode better for the analysis of this compound?

A3: For the analysis of fatty acyl-CoAs, positive ion mode ESI-MS/MS is commonly preferred.[6] This is because acyl-CoAs readily form protonated molecules [M+H]+.[6] Fragmentation of the precursor ion typically results in a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which is a highly specific transition for quantification.[7] While negative ion mode can also be used, positive mode often provides better sensitivity for these compounds.[6]

Q4: Why is an internal standard crucial for the accurate quantification of this compound?

A4: An internal standard (IS) is essential to compensate for analyte loss during sample preparation and for variations in instrument response, including ion suppression.[1][4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). Since a SIL-IS for this specific molecule may not be commercially available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as an alternative.[6][7] The IS should be added to the sample at the very beginning of the extraction process.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Severe Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is highly effective.[1][8] Consider phospholipid removal plates or cartridges. 2. Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of this compound from the matrix components.[1][4] A longer gradient or a different column chemistry may be necessary. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen the matrix effect.[9][10]
Inefficient Extraction 1. Optimize Extraction Solvent: For long-chain acyl-CoAs, a two-step extraction is often effective. First, homogenize the sample in a mixture like methanol (B129727)/water (1:1) with a small amount of acetic acid.[7] Then, perform a liquid-liquid extraction with an organic solvent. 2. Use Solid-Phase Extraction (SPE): After an initial extraction, use an ion-exchange SPE cartridge to specifically capture and elute acyl-CoAs.[7]
Instrument Settings Not Optimized 1. Tune the Mass Spectrometer: Ensure the mass spectrometer is properly tuned for the mass range of this compound. 2. Optimize Source Parameters: Adjust the electrospray voltage, gas flows, and temperatures to maximize the signal for your analyte.[5][11]
Problem 2: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions 1. Mobile Phase Composition: For reversed-phase chromatography of long-chain acyl-CoAs, mobile phases typically consist of an aqueous component with an ammonium (B1175870) salt (e.g., 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[12] Ensure the pH of the aqueous phase is around 6.8 for good peak shape.[12] 2. Column Choice: A C18 column is generally suitable for the separation of long-chain acyl-CoAs.[12][13] Consider a column with a smaller particle size for better resolution.
Sample Solvent Effects 1. Match Sample Solvent to Mobile Phase: The solvent used to reconstitute the dried extract should be as close as possible in composition to the initial mobile phase conditions to avoid peak distortion. For long-chain acyl-CoAs, this could be the initial mobile phase containing a percentage of organic solvent.[12]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Biological Tissue
  • Homogenization: Homogenize approximately 250 mg of powdered tissue in 4 mL of an ice-cold extraction buffer (methanol/water 1:1 containing 5% acetic acid).[7] Add the internal standard (e.g., heptadecanoyl-CoA) at the beginning of this step.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • SPE Cartridge Preparation: Pre-activate a 2-(2-pyridyl)ethyl silica (B1680970) gel SPE cartridge (300 mg) with 3 mL of methanol, followed by equilibration with 3 mL of the extraction buffer.[7]

  • Sample Loading: Load the supernatant from the centrifugation step onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[7]

  • Elution: Elute the acyl-CoAs with the following sequence:

    • 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol.[7]

    • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[7]

    • 3 mL of methanol.[7]

  • Drying and Reconstitution: Combine the elution fractions and dry them under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) (pH 6.8).[12]

  • Mobile Phase B: Methanol.[12]

  • Gradient: A typical gradient for long-chain acyl-CoAs would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic analytes, and then return to the initial conditions for re-equilibration.[12]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • MRM Transition: For this compound, the precursor ion ([M+H]+) would be selected in Q1, and the product ion resulting from the neutral loss of 507 Da would be monitored in Q3.[7]

Quantitative Data Summary

The following table summarizes typical lower limits of quantification (LLOQs) for acyl-CoAs using LC-MS/MS, demonstrating the sensitivity of the technique.

AnalyteLLOQ (nM)Reference
Various Acyl-CoAs2 - 133[7]

Note: The specific LLOQ for this compound will depend on the specific instrument, method, and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Tissue) homogenize Homogenization with Internal Standard sample->homogenize extract Extraction with Methanol/Water/Acetic Acid homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe dry Dry Down spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_ion_suppression cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal for This compound cause1 Ion Suppression issue->cause1 cause2 Poor Extraction issue->cause2 cause3 Instrument Settings issue->cause3 sol1a Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) cause1->sol1a sol1b Optimize Chromatography cause1->sol1b sol1c Dilute Sample cause1->sol1c sol2a Optimize Extraction Solvent cause2->sol2a sol2b Use SPE cause2->sol2b sol3a Tune Mass Spectrometer cause3->sol3a sol3b Optimize Source Parameters cause3->sol3b

Caption: Troubleshooting logic for low signal due to ion suppression.

References

Technical Support Center: Enhancing the Stability of 18-Methyltricosanoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 18-Methyltricosanoyl-CoA, maintaining its stability in solution is critical for obtaining reliable and reproducible experimental results. This very-long-chain acyl-CoA is susceptible to degradation, primarily through hydrolysis of its thioester bond and oxidation. This guide provides troubleshooting advice and frequently asked questions to address common stability issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem: Low or Inconsistent Bioactivity in Assays

One of the most common indicators of this compound degradation is a decrease or variability in its expected biological activity.

Potential CauseRecommended Solution
Hydrolysis of the Thioester Bond The thioester bond is prone to hydrolysis, especially at alkaline pH. It is recommended to prepare and store solutions in a slightly acidic to neutral buffer (pH 6.0-7.0). Avoid highly basic conditions.
Oxidation The molecule can be susceptible to oxidation. The inclusion of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in the buffer can help prevent oxidative damage. TCEP is often preferred for its stability over a wider pH range and lack of interference with certain labeling techniques.
Improper Storage Long-term storage in aqueous solution at room temperature or 4°C can lead to significant degradation. For long-term storage, it is best to store this compound as a dry film or in an organic solvent at -80°C and prepare fresh aqueous solutions for each experiment.
Enzymatic Degradation If working with cell lysates or other biological samples, native acyl-CoA thioesterases can rapidly degrade the molecule. Work quickly on ice and consider the use of broad-spectrum thioesterase inhibitors if compatible with your experimental design.
Problem: Precipitation or Cloudiness of the Solution

Due to its long acyl chain, this compound has very low solubility in aqueous solutions, which can lead to precipitation.

Potential CauseRecommended Solution
Low Aqueous Solubility Direct dissolution in aqueous buffers will likely be unsuccessful. First, dissolve the compound in a small amount of an organic solvent like ethanol (B145695) or DMSO. This stock solution can then be diluted into the aqueous experimental buffer.
Exceeding the Critical Micelle Concentration (CMC) At concentrations above its CMC, this compound will form micelles, which can affect its availability and reactivity. While the exact CMC is not readily available, it is a factor to consider for very-long-chain acyl-CoAs. If micelle formation is a concern, working at lower concentrations is advisable.
Interaction with Buffer Components Certain buffer salts at high concentrations could potentially salt out the molecule. If precipitation is observed, consider using a different buffer system or lowering the salt concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which is catalyzed by both acidic and, more significantly, basic conditions. Oxidation of the molecule can also occur, leading to loss of function.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: To minimize hydrolysis, a slightly acidic to neutral pH range of 6.0 to 7.0 is recommended for short-term storage and experimental use. Thioesters are generally more stable under these conditions compared to alkaline environments.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its poor water solubility, it is best to first dissolve this compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous buffer system for your experiment. Always add the organic stock to the aqueous buffer while vortexing to aid dispersion.

Q4: Can I store aqueous solutions of this compound?

A4: For optimal stability, it is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles. For long-term storage, keeping the compound as a dry solid or dissolved in an anhydrous organic solvent at -80°C is the best practice.

Q5: Should I use an antioxidant in my buffer?

A5: Yes, to prevent oxidative degradation, it is advisable to include a reducing agent in your aqueous buffers.

  • Dithiothreitol (DTT): Typically used at a final concentration of 1-5 mM. Its reducing power is optimal at pH > 7.

  • Tris(2-carboxyethyl)phosphine (TCEP): Can be used at a final concentration of 0.5-1 mM. TCEP is more stable than DTT, especially in the presence of metal ions, and is effective over a broader pH range.

Q6: My solution of this compound is cloudy. What should I do?

A6: Cloudiness indicates that the compound is precipitating out of solution. This is common for very-long-chain acyl-CoAs due to their hydrophobic nature. You can try the following:

  • Increase the concentration of the organic co-solvent (e.g., DMSO or ethanol) in your final solution, if your experimental system can tolerate it.

  • Use a carrier protein. Complexing this compound with fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility in aqueous media.

  • Sonication. Brief sonication of the solution may help to disperse the compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound
  • Prepare a Concentrated Stock in Organic Solvent:

    • Weigh out the desired amount of this compound in a sterile microfuge tube.

    • Add a minimal volume of high-purity ethanol or DMSO to completely dissolve the solid. For example, to prepare a 10 mM stock, dissolve 1 mg in approximately 90 µL of solvent (assuming a molecular weight around 1100 g/mol ).

    • Vortex gently until fully dissolved.

  • Prepare the Aqueous Buffer:

    • Prepare your desired experimental buffer (e.g., 50 mM Potassium Phosphate, 150 mM NaCl, pH 6.5).

    • If required, add a reducing agent such as TCEP to a final concentration of 0.5 mM.

  • Dilution into Aqueous Buffer:

    • While gently vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration.

    • Use the freshly prepared solution immediately for your experiments.

Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in your experimental buffer to a concentration of 10% (w/v).

    • Gently mix to avoid frothing and ensure the BSA is fully dissolved.

  • Prepare this compound:

    • Prepare a concentrated stock solution in ethanol or DMSO as described in Protocol 1.

  • Complexation with BSA:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While vortexing the BSA solution, slowly add the required volume of the this compound organic stock to achieve a desired molar ratio (e.g., 1:1 or 1:3 acyl-CoA to BSA).

    • Incubate the mixture at 37°C for 15-30 minutes with occasional gentle mixing to facilitate the formation of the acyl-CoA:BSA complex.

    • This complexed solution can then be used in your experiments.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_prep Preparation cluster_use Usage cluster_alt Alternative Solubilization start Start weigh Weigh this compound start->weigh dissolve Dissolve in Ethanol/DMSO (e.g., 10 mM stock) weigh->dissolve dilute Dilute Stock into Buffer (while vortexing) dissolve->dilute Direct Use complex Complex with this compound Stock dissolve->complex BSA Complexation buffer Prepare Aqueous Buffer (pH 6.0-7.0 + TCEP) buffer->dilute experiment Use Immediately in Experiment dilute->experiment bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->complex incubate Incubate at 37°C complex->incubate incubate->experiment

Caption: Workflow for preparing this compound solutions.

degradation_pathways Degradation Pathways of this compound cluster_molecule Molecule cluster_degradation Degradation Products cluster_factors Contributing Factors mol This compound (Stable Form) hydrolyzed 18-Methyltricosanoic Acid + Coenzyme A mol->hydrolyzed Hydrolysis oxidized Oxidized Acyl-CoA Derivatives mol->oxidized Oxidation high_ph High pH (>7.5) high_ph->hydrolyzed temp Elevated Temperature temp->hydrolyzed time Long Storage Time time->hydrolyzed oxygen Reactive Oxygen Species oxygen->oxidized enzymes Thioesterases enzymes->hydrolyzed

Caption: Factors leading to the degradation of this compound.

Validation & Comparative

Altered Very Long-Chain Acyl-CoA Levels: A Comparative Guide for Researchers in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of very long-chain acyl-CoA (VLC-CoA) levels, highlighting the disparities observed between healthy and diseased tissues. The focus is on peroxisomal disorders, a class of genetic diseases characterized by impaired fatty acid metabolism. This document is intended for researchers, scientists, and drug development professionals investigating the role of lipid metabolism in disease pathogenesis and exploring novel therapeutic interventions.

While direct comparative data for 18-Methyltricosanoyl-CoA is not extensively available in current literature, this guide utilizes data from closely related and well-documented very long-chain fatty acyl-CoAs (VLCFA-CoAs), such as Lignoceroyl-CoA (C24:0-CoA) and Cerotoyl-CoA (C26:0-CoA), which are established biomarkers for certain metabolic diseases. The methodologies and pathways described are broadly applicable to the study of a wide range of VLCFA-CoAs.

Quantitative Data Summary

The accumulation of VLCFA-CoAs is a hallmark of peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4] In these conditions, defects in peroxisomal enzymes or transporters lead to a failure in the beta-oxidation of very long-chain fatty acids.[1][3] This results in their accumulation in various tissues and body fluids.[2][3][4]

The following table summarizes representative data on the levels of key VLCFA-CoAs in healthy versus diseased patient fibroblasts, a common model for studying these disorders. The data is presented as a normalized ratio to a long-chain acyl-CoA, such as Palmitoyl-CoA (C16:0-CoA), to account for variations in sample size and overall lipid content.

Acyl-CoA SpeciesHealthy Fibroblasts (Relative Abundance Ratio)Zellweger Syndrome Fibroblasts (Relative Abundance Ratio)Fold Change
Lignoceroyl-CoA (C24:0-CoA) / Palmitoyl-CoA (C16:0-CoA) 1.08.5↑ 8.5x
Cerotoyl-CoA (C26:0-CoA) / Palmitoyl-CoA (C16:0-CoA) 1.015.2↑ 15.2x

Note: The values presented are illustrative and based on the significant elevations of C24:0 and C26:0 fatty acids reported in the literature for peroxisomal disorders.[3][5] Actual values can vary depending on the specific cell line, patient mutation, and analytical methodology.

Experimental Protocols

The quantification of VLCFA-CoAs from biological samples is a complex procedure requiring sensitive and specific analytical techniques. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Protocol: Quantification of Very Long-Chain Acyl-CoAs in Cultured Fibroblasts by LC-MS/MS

1. Sample Preparation and Extraction:

  • Cell Harvesting: Culture human fibroblasts to near confluency. Rinse cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.

  • Cell Lysis and Protein Precipitation: Pellet the cells by centrifugation. Resuspend the pellet in an ice-cold extraction solution, typically a mixture of isopropanol (B130326) and an acidic buffer, containing a known amount of an internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).[9] This step simultaneously lyses the cells and precipitates proteins.

  • Phase Separation: Add a non-polar solvent (e.g., hexane) to the mixture and vortex thoroughly. Centrifuge to separate the phases. The acyl-CoAs will remain in the lower aqueous/isopropanol phase.

  • Solid-Phase Extraction (SPE): The aqueous phase is loaded onto an SPE cartridge to purify and concentrate the acyl-CoAs. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted with a solvent mixture.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified extract is injected into a reverse-phase liquid chromatography system. A C18 column is typically used with a gradient elution of two mobile phases, for example, an aqueous solution with a weak acid and an organic solvent like acetonitrile.[6][8] This separates the different acyl-CoA species based on their chain length and hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).[6][7]

    • Precursor Ion: The mass spectrometer is set to select the protonated molecular ion ([M+H]+) of the target acyl-CoA.

    • Product Ion: The selected precursor ion is fragmented, and a specific product ion, common to all acyl-CoAs (resulting from the neutral loss of the CoA moiety), is monitored.

  • Quantification: The peak area of the endogenous acyl-CoA is compared to the peak area of the internal standard to calculate its concentration in the original sample.

Visualization of Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and the experimental approach, the following diagrams have been generated.

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids cluster_peroxisome Peroxisome cluster_outside VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) Enoyl_CoA 2-trans-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase 1 (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (DBP) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (DBP) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (C(n-2)-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Mitochondrial\nMetabolism Mitochondrial Metabolism Acetyl_CoA->Mitochondrial\nMetabolism Mitochondrial\nBeta-Oxidation Mitochondrial Beta-Oxidation Shortened_Acyl_CoA->Mitochondrial\nBeta-Oxidation Defect Defect in Zellweger Syndrome & X-ALD Defect->VLCFA_CoA VLCFA Very Long-Chain Fatty Acid (VLCFA) VLCFA->VLCFA_CoA VLC-Acyl-CoA Synthetase

Caption: Peroxisomal beta-oxidation pathway for VLCFAs.

Experimental_Workflow LC-MS/MS Workflow for Acyl-CoA Quantification Tissue Tissue Sample (e.g., Fibroblasts) Extraction Homogenization & Acyl-CoA Extraction Tissue->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Liquid Chromatography (LC) Separation Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for VLCFA-CoA analysis.

References

A Comparative Analysis of 18-Methyltricosanoyl-CoA and Straight-Chain Very Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of lipid metabolism, the structural nuances of fatty acyl-CoAs dictate their metabolic fate and physiological roles. This guide provides a detailed comparison between 18-methyltricosanoyl-CoA, a branched-chain very long-chain fatty acyl-CoA (VLCFA-CoA), and its straight-chain counterparts. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.

Metabolic Pathway and Enzyme Specificity

The catabolism of very long-chain fatty acids, whether branched or straight-chain, predominantly occurs within peroxisomes through a process of β-oxidation. However, the initial and rate-limiting step of this process is catalyzed by distinct acyl-CoA oxidases, revealing a clear divergence in their metabolic pathways.

Straight-chain VLCFA-CoAs are substrates for the classical peroxisome proliferator-inducible pathway, which employs a set of enzymes including palmitoyl-CoA oxidase and multifunctional protein-1. In contrast, 2-methyl-branched fatty acyl-CoAs, such as the parent molecule of this compound, are metabolized by a separate, non-inducible pathway. This pathway utilizes enzymes like pristanoyl-CoA oxidase, multifunctional protein-2, and sterol carrier protein-X (SCPX).

The substrate specificity of these enzymatic pathways underscores the critical role of the methyl branch in directing the fatty acyl-CoA to a distinct metabolic route. This segregation ensures the appropriate processing of these different classes of lipids.

Quantitative Comparison of Metabolic Parameters

ParameterThis compound (as Pristanoyl-CoA)Straight-Chain VLCFA-CoA (e.g., Lignoceroyl-CoA, C24:0)Reference
Primary Metabolic Pathway Peroxisomal β-oxidation (non-inducible)Peroxisomal β-oxidation (inducible)[1]
Rate-Limiting Enzyme Pristanoyl-CoA OxidasePalmitoyl-CoA Oxidase / Acyl-CoA Oxidase 1 (ACOX1)[1][2]
Relative Oxidation Rate Several-fold lower than straight-chain fatty acidsHigher than branched-chain fatty acids[3][4]

Experimental Protocols

Determination of Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring the activity of acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation. The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Principle:

The enzymatic reaction is as follows: Acyl-CoA + O₂ → trans-2-Enoyl-CoA + H₂O₂

The generated H₂O₂ is then used in a coupled reaction to produce a detectable signal, either colorimetric or fluorescent.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Acyl-CoA substrate (this compound or a straight-chain VLCFA-CoA)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable H₂O₂ indicator)

  • Cell or tissue homogenate containing peroxisomes

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, Amplex Red, and HRP.

  • Add the cell or tissue homogenate to the wells of a microplate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the fluorescence (or absorbance) at the appropriate wavelength in a microplate reader.

  • Monitor the change in fluorescence over time. The rate of increase in fluorescence is proportional to the acyl-CoA oxidase activity.

Cellular Uptake of Very Long-Chain Fatty Acids

This protocol outlines a method for measuring the uptake of VLCFAs into cultured cells.

Principle:

Cells are incubated with a labeled VLCFA (e.g., fluorescently tagged or radiolabeled). After incubation, the cells are washed to remove any unincorporated fatty acid, and the amount of label inside the cells is quantified.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • Labeled VLCFA (e.g., BODIPY-labeled C24:0)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Prepare a solution of the labeled VLCFA in culture medium.

  • Remove the existing medium from the cells and add the medium containing the labeled VLCFA.

  • Incubate the cells for a defined period (e.g., 1-4 hours).

  • Remove the incubation medium and wash the cells several times with cold PBS to stop the uptake and remove extracellular label.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence or radioactivity in the cell lysate to determine the amount of internalized VLCFA.

Visualizing Metabolic and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_branched This compound Pathway cluster_straight Straight-Chain VLCFA-CoA Pathway Branched-Chain VLCFA-CoA Branched-Chain VLCFA-CoA Pristanoyl-CoA Oxidase Pristanoyl-CoA Oxidase Branched-Chain VLCFA-CoA->Pristanoyl-CoA Oxidase Branched-Chain Enoyl-CoA Branched-Chain Enoyl-CoA Pristanoyl-CoA Oxidase->Branched-Chain Enoyl-CoA Multifunctional Protein-2 Multifunctional Protein-2 Branched-Chain 3-Hydroxyacyl-CoA Branched-Chain 3-Hydroxyacyl-CoA Multifunctional Protein-2->Branched-Chain 3-Hydroxyacyl-CoA Branched-Chain 3-Ketoacyl-CoA Branched-Chain 3-Ketoacyl-CoA Multifunctional Protein-2->Branched-Chain 3-Ketoacyl-CoA SCPX SCPX Shorter Acyl-CoA + Propionyl-CoA Shorter Acyl-CoA + Propionyl-CoA SCPX->Shorter Acyl-CoA + Propionyl-CoA Branched-Chain Enoyl-CoA->Multifunctional Protein-2 Branched-Chain 3-Hydroxyacyl-CoA->Multifunctional Protein-2 Branched-Chain 3-Ketoacyl-CoA->SCPX Straight-Chain VLCFA-CoA Straight-Chain VLCFA-CoA Palmitoyl-CoA Oxidase Palmitoyl-CoA Oxidase Straight-Chain VLCFA-CoA->Palmitoyl-CoA Oxidase Straight-Chain Enoyl-CoA Straight-Chain Enoyl-CoA Palmitoyl-CoA Oxidase->Straight-Chain Enoyl-CoA Multifunctional Protein-1 Multifunctional Protein-1 Straight-Chain 3-Hydroxyacyl-CoA Straight-Chain 3-Hydroxyacyl-CoA Multifunctional Protein-1->Straight-Chain 3-Hydroxyacyl-CoA Straight-Chain 3-Ketoacyl-CoA Straight-Chain 3-Ketoacyl-CoA Multifunctional Protein-1->Straight-Chain 3-Ketoacyl-CoA Peroxisomal Thiolase Peroxisomal Thiolase Shorter Acyl-CoA + Acetyl-CoA Shorter Acyl-CoA + Acetyl-CoA Peroxisomal Thiolase->Shorter Acyl-CoA + Acetyl-CoA Straight-Chain Enoyl-CoA->Multifunctional Protein-1 Straight-Chain 3-Hydroxyacyl-CoA->Multifunctional Protein-1 Straight-Chain 3-Ketoacyl-CoA->Peroxisomal Thiolase

Caption: Peroxisomal β-oxidation pathways for branched-chain and straight-chain VLCFA-CoAs.

Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Cell Homogenate Add Cell Homogenate Prepare Reaction Mix->Add Cell Homogenate Add Acyl-CoA Substrate Add Acyl-CoA Substrate Add Cell Homogenate->Add Acyl-CoA Substrate Measure Fluorescence Measure Fluorescence Add Acyl-CoA Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for the acyl-CoA oxidase activity assay.

Conclusion

The presence of a methyl group on the acyl chain of this compound fundamentally alters its metabolism compared to straight-chain VLCFA-CoAs. This is evidenced by the distinct enzymatic pathways responsible for their degradation in the peroxisome. While direct kinetic comparisons for this compound are limited, data from analogous branched-chain fatty acids indicate a slower rate of oxidation compared to their straight-chain counterparts. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the metabolic and physiological differences between these important lipid molecules. Understanding these differences is crucial for advancing our knowledge of lipid metabolism and for the development of therapeutic strategies for related metabolic disorders.

References

Comparative Binding Affinity of Branched-Chain Fatty Acyl-CoAs to PPARα: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and nuclear receptors is paramount. This guide provides a comparative analysis of the binding affinities of various branched-chain fatty acyl-CoAs to the Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism. The data presented herein is compiled from robust experimental evidence, offering a clear perspective on ligand potency and receptor activation.

Peroxisome Proliferator-Activated Receptor α (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of genes involved in fatty acid oxidation and lipid homeostasis.[1][2] Natural ligands for PPARα include a variety of fatty acids and their derivatives.[2] Among these, branched-chain fatty acyl-CoAs have been identified as potent, high-affinity ligands.

Quantitative Comparison of Binding Affinities

Studies have demonstrated that the CoA thioesters of branched-chain fatty acids are high-affinity ligands for PPARα.[3][4][5] The binding affinities, expressed as dissociation constants (Kd), reveal a strong interaction between these molecules and the receptor. Notably, the CoA thioesters exhibit a higher affinity for PPARα compared to their corresponding free fatty acids, suggesting that the CoA moiety is crucial for optimal binding.[3] This enhanced affinity of the CoA thioesters leads to significant conformational changes in PPARα, a critical step in receptor activation and subsequent co-factor recruitment.[3][4][5]

Below is a summary of the binding affinities of key branched-chain fatty acyl-CoAs and their corresponding free acids to PPARα.

LigandDissociation Constant (Kd) (nM)Reference
Pristanoyl-CoA12 ± 1[3]
Phytanoyl-CoA11 ± 1[3]
Pristanic AcidHigh Affinity (nM range)[3]
Phytanic AcidHigh Affinity (nM range)[3]

Experimental Protocols

The determination of binding affinities for these ligands was primarily achieved through an assay that measures the quenching of PPARα's intrinsic aromatic amino acid fluorescence upon ligand binding.[3] This method is advantageous as it does not rely on extrinsic fluorescent labels or the physical separation of bound and free ligands, which can sometimes underestimate binding affinities.[3]

Ligand Binding Assay: Quenching of Intrinsic Tryptophan Fluorescence

Objective: To determine the binding affinity (Kd) of branched-chain fatty acyl-CoAs to PPARα by measuring the decrease in intrinsic protein fluorescence upon ligand binding.

Materials:

  • Purified recombinant PPARα protein

  • Ligand solutions (e.g., phytanoyl-CoA, pristanoyl-CoA) of known concentrations

  • Assay buffer (e.g., M-PER buffer with 150mM NaCl and protease inhibitors)

  • Fluorometer

Procedure:

  • A solution of PPARα is prepared in the assay buffer to a final concentration suitable for fluorescence measurements.

  • The intrinsic tryptophan fluorescence of the PPARα solution is measured using a fluorometer with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 340 nm.

  • Aliquots of the concentrated ligand solution are incrementally added to the PPARα solution.

  • After each addition of the ligand, the solution is allowed to equilibrate.

  • The fluorescence intensity is measured after each titration step.

  • The quenching of fluorescence (decrease in intensity) is recorded as a function of the ligand concentration.

  • The dissociation constant (Kd) is then calculated by fitting the resulting saturation binding curve to a suitable binding equation (e.g., one-site binding model).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the canonical PPARα signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PPARa Purified PPARα Titration Titration of PPARα with Ligand PPARa->Titration Ligand Branched-Chain Fatty Acyl-CoA Ligand->Titration Measurement Fluorescence Measurement (Ex: 280nm, Em: 340nm) Titration->Measurement Quenching Fluorescence Quenching Curve Measurement->Quenching Calculation Calculation of Kd Quenching->Calculation

Caption: Experimental workflow for determining ligand-PPARα binding affinity.

ppara_signaling_pathway cluster_ligand Ligand Activation cluster_receptor Receptor Complex Formation cluster_transcription Transcriptional Regulation Ligand Branched-Chain Fatty Acyl-CoA PPARa PPARα Ligand->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects

Caption: The PPARα signaling pathway upon ligand activation.

References

Navigating the Analytical Maze: A Comparative Guide to 18-Methyltricosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific lipid metabolites is paramount. 18-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA, presents unique analytical challenges due to its low endogenous abundance and complex biochemical matrix. This guide provides a comparative overview of the methodologies available for its quantification, with a focus on accuracy and precision, supported by experimental data from closely related long-chain acyl-CoAs, which serve as reliable surrogates in the absence of specific data for this particular molecule.

Method Performance at a Glance

Analytical MethodAnalyte ExamplesAccuracy (% Recovery/ Closeness to Nominal)Intra-Assay Precision (% CV)Inter-Assay Precision (% CV)
LC-MS/MS Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), etc.93.8 - 110.8%[1][2]1.2 - 10%[1][2][3]2.6 - 12.2%[1][2][3]
GC-MS (of derivative) Very-long-chain fatty acids (post-hydrolysis)Data not available for acyl-CoA formData not available for acyl-CoA formData not available for acyl-CoA form

CV: Coefficient of Variation

Gas Chromatography-Mass Spectrometry (GC-MS) is an established method for the clinical diagnosis of disorders involving the accumulation of very-long-chain fatty acids (VLCFAs)[4]. However, this method typically requires hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization before analysis[4]. This indirect approach does not provide a direct measure of the acyl-CoA pool.

Delving into the Experimental Workflow

The LC-MS/MS-based quantification of this compound, like other long-chain acyl-CoAs, involves a multi-step process designed to ensure accurate and reproducible results.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (Tissue/Cells) extraction Extraction with Organic Solvents (e.g., Acetonitrile (B52724)/Methanol) sample->extraction Homogenization spe Solid Phase Extraction (SPE) for Cleanup extraction->spe Purification lc UPLC/HPLC Separation (Reversed-Phase C18) spe->lc Injection ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms Ionization (ESI+) quant Quantification using Internal Standards ms->quant Data Acquisition

Caption: A generalized workflow for the quantification of this compound.

A Closer Look at the Experimental Protocol

A robust and reliable protocol is the cornerstone of accurate quantification. The following is a generalized LC-MS/MS protocol for long-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation

  • Extraction: Biological samples (e.g., tissue homogenates, cell lysates) are subjected to protein precipitation and extraction of lipids using organic solvents such as acetonitrile or a methanol/water mixture.[1][2][3] To minimize enzymatic degradation, this step is performed at low temperatures.

  • Internal Standard Spiking: A suitable internal standard (IS), typically a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., C17-CoA), is added at the beginning of the extraction process to account for sample loss and matrix effects.[3]

  • Solid Phase Extraction (SPE): The crude extract is often purified using a reversed-phase SPE cartridge to remove interfering substances like phospholipids (B1166683) and salts, and to concentrate the acyl-CoAs.[1][2]

2. LC-MS/MS Analysis

  • Chromatographic Separation: The purified extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (often containing an ion-pairing agent or a pH modifier like ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).[1][2][3]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][3] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For many acyl-CoAs, a common neutral loss of 507 Da is observed, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, which can be used for profiling complex mixtures.[1][2]

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations of the target acyl-CoA spiked into a similar biological matrix.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway Context

While this compound is not a central signaling molecule, its metabolism is integrated within the broader landscape of fatty acid metabolism.

signaling_pathway Metabolic Context of this compound VLCFA Very-Long-Chain Fatty Acids (e.g., 18-Methyltricosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Activation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Acyl_CoA->Peroxisomal_Beta_Oxidation Metabolites Downstream Metabolites Peroxisomal_Beta_Oxidation->Metabolites Chain Shortening

Caption: The activation and initial metabolism of a very-long-chain fatty acid.

References

A Comparative Guide to the Analysis of 18-Methyltricosanoyl-CoA and Other Long-Chain Acyl-CoAs Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 18-Methyltricosanoyl-CoA Analysis

This compound is a branched-chain very-long-chain acyl-coenzyme A. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in beta-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic pathways and the pathophysiology of various diseases, including metabolic disorders and cancer.[1][2] The primary analytical challenges in their measurement lie in their low abundance, structural similarity to other lipids, and inherent chemical instability.

This guide focuses on three major analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Platforms

The following table summarizes the key performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of long-chain acyl-CoAs. The quantitative data is extrapolated from studies on similar compounds due to the absence of direct comparative studies on this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, followed by UV or fluorescence detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on polarity, followed by mass-to-charge ratio and fragmentation pattern detection.
Sample Derivatization Generally not required.Required to increase volatility and thermal stability.Generally not required, but can be used to improve ionization.[3]
Selectivity Moderate; co-elution of structurally similar compounds can be an issue.High; provides structural information based on fragmentation patterns.Very high; Multiple Reaction Monitoring (MRM) allows for specific detection of target analytes.[1][4][5]
Sensitivity Lower; typically in the picomole range.High; can detect low abundance analytes.Very high; sub-picomole to femtomole detection is achievable.[4][5]
Quantitative Accuracy Good; requires careful calibration.Good; stable isotope-labeled internal standards are recommended.Excellent; high precision and accuracy are achievable with the use of internal standards.[4][6][7]
Throughput Moderate to high.Lower; due to longer run times and sample preparation.High; rapid analysis times are possible with modern UPLC systems.[1]
Instrumentation Cost Lower.Moderate.Higher.

Experimental Protocols

Detailed methodologies for the analysis of long-chain acyl-CoAs using each platform are outlined below. These are generalized protocols and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the most widely adopted method for the sensitive and specific quantification of a broad range of acyl-CoAs.[1][4][5][6][7]

a. Sample Preparation (Tissue)

  • Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with water to remove salts.

  • Elute the acyl-CoAs with a solution of 25 mM ammonium (B1175870) hydroxide (B78521) in 90% acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.

b. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and other target acyl-CoAs. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[4][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A more traditional approach, suitable for the analysis of more abundant acyl-CoA species.

a. Sample Preparation

  • Follow the same extraction procedure as for LC-MS/MS.

b. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is less common for intact acyl-CoA analysis due to their non-volatile nature. It is more frequently used for the analysis of the fatty acid moiety after hydrolysis.

a. Sample Preparation and Derivatization

  • Hydrolyze the acyl-CoA extract with 1 M NaOH at 60°C for 30 minutes to release the free fatty acid.

  • Acidify the solution with HCl and extract the fatty acid with hexane (B92381).

  • Evaporate the hexane and derivatize the fatty acid to its fatty acid methyl ester (FAME) using BF3-methanol at 60°C for 15 minutes.

  • Extract the FAME into hexane for GC-MS analysis.

b. Chromatographic Separation

  • Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 100°C, ramp to 250°C at 5°C/min.

c. Mass Spectrometry Detection

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Full scan or selected ion monitoring (SIM).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data Data Analysis Tissue Tissue Homogenization Extraction Solid-Phase Extraction Tissue->Extraction Elution Elution Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC HPLC High-Performance LC Reconstitution->HPLC GC Gas Chromatography Reconstitution->GC Requires Derivatization MSMS Tandem Mass Spectrometry LC->MSMS Quant Quantification MSMS->Quant UV UV Detection HPLC->UV UV->Quant MS Mass Spectrometry GC->MS MS->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for acyl-CoA analysis.

signaling_pathway cluster_input Inputs cluster_synthesis Acyl-CoA Synthesis cluster_downstream Potential Downstream Pathways FA Branched-Chain Fatty Acid (e.g., 18-Methyltricosanoic Acid) ACSL Acyl-CoA Synthetase FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AcylCoA This compound ACSL->AcylCoA BetaOx Peroxisomal Beta-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn GeneReg Gene Regulation (e.g., PPARα activation) AcylCoA->GeneReg

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the branched-chain very-long-chain fatty acyl-CoA, 18-Methyltricosanoyl-CoA, and related lipids on gene expression. Due to the limited direct research on this compound, this document leverages experimental data from structurally similar and well-studied branched-chain fatty acids, namely phytanic acid and pristanic acid, to infer potential mechanisms and effects. These related lipids serve as valuable proxies for understanding how branched-chain fatty acyl-CoAs can modulate transcriptional programs.

Long-chain and very-long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can directly influence gene expression by binding to and activating nuclear receptors.[1][2] This guide summarizes the current understanding of these interactions, presenting quantitative data, experimental methodologies, and a conceptual overview of the involved signaling pathways.

Data Presentation: Comparative Effects on Gene Expression

The following table summarizes the observed effects of phytanic acid and pristanic acid on the expression of key target genes. These findings provide a basis for predicting the potential transcriptional regulatory functions of this compound.

LipidTarget GeneCell TypeOrganismFold Change in ExpressionReference
Phytanic AcidUncoupling protein-1 (UCP1)Brown adipocytesMouseIncreased mRNA expression[3][4][5]
Phytanic AcidLiver fatty acid binding protein (L-FABP)Hepatocytes (in vivo and in vitro)Mouse~4-fold induction (in vivo), ~3.2-fold induction (in vitro)[2]
Phytanic AcidAdipocyte lipid-binding protein aP2Brown adipocytesMouseCo-ordinate induction with UCP1[3][5]
Phytanic AcidLipoprotein lipaseBrown adipocytesMouseCo-ordinate induction with UCP1[3][5]
Phytanic AcidGlucose transporter GLUT4Brown adipocytesMouseCo-ordinate induction with UCP1[3][5]
Phytanic AcidCytochrome c oxidase subunit IIBrown adipocytesMouseCo-ordinate induction with UCP1[3][5]
Pristanic AcidPeroxisome proliferator-activated receptor α (PPARα) target genesNot specifiedNot specifiedActivation in a concentration-dependent manner

Experimental Protocols

The experimental designs summarized below are typical for investigating the effects of lipids on gene expression.

1. Cell Culture and Treatment:

  • Cell Lines: Murine brown preadipocytes, HepG2 (human hepatoma) cells.

  • Culture Conditions: Cells are maintained in appropriate growth media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for preadipocytes): To study adipocyte-specific gene expression, preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Lipid Treatment: Cells are incubated with varying concentrations of phytanic acid or other fatty acids for a specified duration (e.g., 24-48 hours) to assess the impact on gene expression. Control cells are treated with the vehicle (e.g., ethanol (B145695) or DMSO).

2. Gene Expression Analysis:

  • RNA Isolation: Total RNA is extracted from cultured cells using standard methods such as TRIzol reagent or commercial kits.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes are quantified using qRT-PCR. This involves reverse transcribing RNA into cDNA, followed by PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Reporter Gene Assays: To investigate the activation of specific transcription factors, cells are transiently co-transfected with an expression plasmid for the nuclear receptor of interest (e.g., PPARα, RXR) and a reporter plasmid containing a luciferase or chloramphenicol (B1208) acetyltransferase (CAT) gene under the control of a promoter with response elements for that receptor.[2] Following treatment with the lipid, the reporter gene activity is measured to determine the extent of transcriptional activation.

Signaling Pathway

The primary mechanism by which branched-chain fatty acids like phytanic acid are known to regulate gene expression is through the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR).[2][4] These receptors form heterodimers that bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid This compound (or related lipid) FABP Fatty Acid Binding Protein Lipid->FABP Binding Lipid_FABP Lipid-FABP Complex FABP->Lipid_FABP PPAR PPARα Lipid_FABP->PPAR Nuclear Translocation and Ligand Activation PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Gene Target Gene PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., UCP1, L-FABP) mRNA->Protein Translation

Caption: Signaling pathway for gene regulation by branched-chain fatty acids.

Conclusion

While direct experimental evidence for the effects of this compound on gene expression is currently lacking, the available data on structurally similar branched-chain fatty acids, phytanic acid and pristanic acid, provide a strong foundation for inferring its potential biological activities. It is plausible that this compound also functions as a ligand for nuclear receptors such as PPARα and RXR, thereby modulating the expression of genes involved in lipid metabolism, energy homeostasis, and related cellular processes. Further research involving transcriptomic analysis of cells treated with this compound is necessary to elucidate its specific gene regulatory profile and to validate the hypotheses drawn from these related lipids. Such studies will be crucial for understanding its physiological roles and for exploring its potential as a therapeutic agent.

References

Assessing the Specificity of Analytical Methods for 18-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in cellular metabolism and disease, accurate and specific quantification of these molecules is paramount. 18-Methyltricosanoyl-CoA, a branched-chain VLCFA-CoA, presents unique analytical challenges due to its low abundance and structural similarity to other lipid molecules. This guide provides an objective comparison between antibody-based detection methods and liquid chromatography-mass spectrometry (LC-MS) for the specific analysis of this compound, supported by experimental data and detailed protocols.

Introduction to Analytical Challenges

The detection and quantification of specific lipid metabolites like this compound are often complicated by the presence of a vast and complex cellular lipidome. The ideal analytical method should exhibit high specificity, sensitivity, and reproducibility. While antibody-based assays are a common tool for the detection of various biomolecules, their application to small, hydrophobic molecules like acyl-CoAs has been limited. In contrast, LC-MS has emerged as a powerful platform for metabolomics, offering high resolution and specificity.

Comparative Analysis of Detection Methods

Table 1: Quantitative Comparison of Analytical Methods for this compound

ParameterAntibody-Based Immunoassay (Hypothetical)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Potentially high with a well-characterized monoclonal antibody. However, cross-reactivity with other structurally similar lipids is a significant risk.Very high, based on chromatographic retention time and specific mass-to-charge (m/z) ratio of the parent ion and its fragments.
Sensitivity (LOD) Likely in the low picomole range, as demonstrated for other acyl-CoA ELISAs[1].High, typically in the low femtomole range[2].
Quantitative Range Typically 2-3 orders of magnitude.Wide, often spanning 3-4 orders of magnitude[2].
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Lower, as samples are analyzed sequentially.
Instrumentation Cost Moderate (plate reader).High (LC-MS/MS system).
Expertise Required Moderate.High, requires expertise in instrument operation and data analysis.
Matrix Effects Can be significant, requiring careful sample preparation and validation.Can be minimized with appropriate internal standards and sample cleanup.

Experimental Protocols

Protocol 1: Hypothetical Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This protocol outlines a competitive ELISA for the quantification of this compound, assuming the availability of a specific monoclonal antibody.

Materials:

  • Monoclonal antibody specific for this compound

  • This compound standard

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • 96-well microtiter plates

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coat the wells of a 96-well plate with this compound-BSA conjugate and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a standard curve of this compound.

  • Add standards and samples to the wells, followed by the addition of the primary antibody. Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

This protocol provides a general framework for the quantification of this compound using LC-MS/MS.

Materials:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

  • Mobile phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile phase B: Acetonitrile

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

Procedure:

  • Sample Extraction: Homogenize tissue or cell samples in ice-cold extraction solvent containing the internal standard. Centrifuge to pellet proteins and debris.

  • LC Separation: Inject the supernatant onto the C18 column. Elute with a gradient of mobile phase B.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The precursor ion will be [M+H]⁺, and a characteristic product ion results from the neutral loss of the CoA moiety (507 Da)[2][3].

  • Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples from the standard curve.

Visualizations

Metabolic Pathway of Very-Long-Chain Fatty Acyl-CoA Synthesis

The synthesis of very-long-chain fatty acyl-CoAs occurs in the endoplasmic reticulum through the action of the fatty acid elongation (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The initial substrate is typically a long-chain acyl-CoA, such as palmitoyl-CoA (C16:0-CoA). The synthesis of a branched-chain VLCFA like this compound would likely involve a branched-chain primer or a specific elongase that introduces the methyl group.

fatty_acid_elongation cluster_er Endoplasmic Reticulum LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) KCS β-Ketoacyl-CoA Synthase (KCS) LC_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-Ketoacyl-CoA Reductase (KCR) KCS->KCR Condensation HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD Reduction ECR Enoyl-CoA Reductase (ECR) HCD->ECR Dehydration VLCFA_CoA Very-Long-Chain Acyl-CoA (n+2) ECR->VLCFA_CoA Reduction

Caption: Fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow for Antibody Specificity Assessment

To ensure the utility of an antibody for a specific acyl-CoA, a rigorous validation of its specificity is crucial. This workflow outlines the key steps to assess the cross-reactivity of a putative anti-18-Methyltricosanoyl-CoA antibody.

antibody_specificity_workflow cluster_workflow Antibody Specificity Validation Start Putative Anti-18-Methyltricosanoyl-CoA Antibody ELISA Competitive ELISA Start->ELISA WB Dot Blot / Western Blot Start->WB LCMS_Comp LC-MS/MS Comparison Start->LCMS_Comp Result Specificity Profile ELISA->Result WB->Result LCMS_Comp->Result Analytes Test Analytes: - this compound (Target) - Other VLCFA-CoAs - Branched-Chain Acyl-CoAs - Straight-Chain Acyl-CoAs - Free Fatty Acids - Coenzyme A Analytes->ELISA Analytes->WB

Caption: Workflow for validating the specificity of an antibody.

Conclusion

The specific and accurate quantification of this compound is essential for understanding its biological roles. While the development of a highly specific antibody for this molecule is feasible, it would require extensive validation to rule out cross-reactivity with other lipids. Currently, LC-MS/MS stands as the gold standard method , offering unparalleled specificity and sensitivity for the analysis of this compound and other acyl-CoA species. For high-throughput screening applications, a well-validated antibody-based assay could be a valuable tool, but its development and characterization would be a significant undertaking. Researchers should carefully consider the requirements of their study when choosing an analytical method, with LC-MS/MS being the recommended approach for definitive quantitative analysis.

References

inter-laboratory comparison of 18-Methyltricosanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of 18-Methyltricosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of this compound, a long-chain branched acyl-coenzyme A. Due to a lack of publicly available, direct inter-laboratory comparison data for this specific analyte, this document presents a hypothetical comparison based on established performance of similar analytical techniques for other long-chain acyl-CoAs. The experimental protocols and data are synthesized from validated methods in peer-reviewed literature to serve as a practical guide for establishing and evaluating measurement capabilities.

Data Presentation: A Comparative Analysis of Quantification Methods

An inter-laboratory study was simulated to compare the performance of three common analytical platforms for the quantification of this compound. The following table summarizes the expected performance characteristics based on single-laboratory validation data for long-chain acyl-CoAs.

Parameter Method A: UPLC-MS/MS Method B: HPLC-MS/MS Method C: Radiometric Assay
Limit of Quantification (LOQ) 0.5 pmol5 pmol10 pmol
Linearity (R²) >0.999>0.995>0.98
Intra-Assay Precision (%CV) 5-10%8-15%10-20%
Inter-Assay Precision (%CV) 6-12%10-18%15-25%
Accuracy (% Recovery) 95-110%90-115%85-120%
Sample Throughput HighMediumLow
Specificity HighHighMedium

Note: This table represents a hypothetical comparison. Actual performance may vary between laboratories and specific assay conditions.

Experimental Protocols

Key Experiment: Quantification of this compound by UPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 50-100 mg of tissue or cell pellet in a cold solution of 2:1 methanol (B129727):water.

  • Add an internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with 50% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 80% acetonitrile (B52724) in water containing 0.1% ammonium (B1175870) hydroxide.

  • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion (e.g., the pantetheine (B1680023) moiety).

    • Collision Energy: Optimized for the specific analyte.

3. Data Analysis

  • Quantify the peak area of the analyte and the internal standard.

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of the analyte in the sample relative to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization IS Internal Standard Addition Tissue->IS Extract Solid-Phase Extraction IS->Extract Dry Drying and Reconstitution Extract->Dry UPLC UPLC Separation Dry->UPLC MS MS/MS Detection UPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound measurement.

metabolic_pathway BCAA Branched-Chain Amino Acids (e.g., Valine, Isoleucine) BCKA Branched-Chain Keto Acids BCAA->BCKA BCFA_CoA Branched-Chain Acyl-CoA Starter Unit BCKA->BCFA_CoA FAS Fatty Acid Synthase BCFA_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS VLCFA_CoA This compound FAS->VLCFA_CoA Alpha_Ox Alpha-Oxidation VLCFA_CoA->Alpha_Ox Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA

Caption: Biosynthesis and metabolism of branched-chain fatty acyl-CoAs.

logical_relationship cluster_labs Participating Laboratories cluster_methods Analytical Methods cluster_metrics Performance Metrics Comparison Inter-Laboratory Comparison of This compound Measurement LabA Laboratory A Comparison->LabA LabB Laboratory B Comparison->LabB LabC Laboratory C Comparison->LabC MethodA UPLC-MS/MS LabA->MethodA MethodB HPLC-MS/MS LabB->MethodB MethodC Radiometric Assay LabC->MethodC Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOQ LOQ MethodA->LOQ Linearity Linearity MethodA->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOQ MethodB->Linearity MethodC->Accuracy MethodC->Precision MethodC->LOQ MethodC->Linearity

Caption: Logical relationship in the inter-laboratory comparison.

18-Methyltricosanoyl-CoA: A Potential Novel Biomarker for Metabolic Diseases?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disease research is continuously evolving, with a pressing need for novel biomarkers that can offer earlier and more accurate diagnosis, prognosis, and therapeutic monitoring. This guide explores the potential of 18-Methyltricosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA, as an emerging biomarker for metabolic diseases. While direct evidence is still nascent, the established roles of related lipid molecules—branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs)—in metabolic health and disease provide a compelling rationale for its investigation. This document provides a comparative analysis of this compound against established biomarkers, supported by experimental data and detailed methodologies.

The Emerging Role of Branched-Chain and Very-Long-Chain Fatty Acids in Metabolism

Metabolic syndrome (MetS) is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. While traditional biomarkers like fasting glucose and lipid profiles are widely used, they often lack the sensitivity for early-stage detection.

Recent research has turned its attention to the role of specific fatty acid species in the pathophysiology of metabolic diseases. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, and branched-chain fatty acids (BCFAs) have emerged as significant players in metabolic regulation. Studies have demonstrated an inverse association between plasma levels of certain VLCFAs (C20:0, C22:0, C24:0) and the risk of metabolic syndrome.[1][2] Specifically, higher levels of these fatty acids are linked to a lower risk of incident diabetes.[2]

Similarly, endogenous BCFAs have been negatively correlated with the risk of developing MetS.[3] This suggests that the metabolism of these unique lipid molecules is closely intertwined with metabolic health. This compound, by its structure, belongs to this class of molecules, positioning it as a molecule of interest for further investigation as a potential biomarker.

Comparative Analysis of Biomarkers for Metabolic Diseases

To evaluate the potential of this compound, it is essential to compare its hypothesized performance against established and emerging biomarkers. This section provides a quantitative comparison with Adiponectin and High-Sensitivity C-Reactive Protein (hs-CRP), two well-studied biomarkers of metabolic disease.

Table 1: Quantitative Comparison of Biomarkers for Metabolic Syndrome

Biomarker CategoryBiomarkerAssociation with Metabolic SyndromeKey Performance Metrics
Potential Novel Biomarker This compound Hypothesized Negative To be determined. Based on related molecules (VLCFAs and BCFAs), lower levels may be associated with increased risk.
Very-Long-Chain Fatty Acids C20:0, C22:0, C24:0Negative- Odds Ratio (OR) for highest vs. lowest quartile: C20:0: 0.18 (95% CI 0.13-0.25), C22:0: 0.26 (95% CI 0.18-0.35), C24:0: 0.19 (95% CI 0.13-0.26) for MetS.[1]- Relative Risk (RR) for incident diabetes per interquintile range: C20:0: 0.80 (0.71-0.90), C22:0: 0.83 (0.76-0.91), C24:0: 0.70 (0.63-0.79).[2]
Adipokines AdiponectinNegative- Sensitivity for MetS: 64.7% (95% CI 51.0%-76.4%)[4]- Specificity for MetS: 77.8% (95% CI 66.4%-86.1%)[4]- Individuals with adiponectin concentrations <4.0 µg/ml have a higher prevalence of MetS.[5]
Inflammatory Markers High-Sensitivity C-Reactive Protein (hs-CRP)Positive- Patients with MetS have significantly higher hs-CRP levels (8.3 ± 1.04 mg/L vs 1.6 ± 0.79 mg/L in controls).[6]- hs-CRP levels >3 mg/L are associated with a higher risk of future cardiovascular events in individuals with MetS.[7]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these biomarkers and the methodologies for their analysis, the following diagrams are provided.

Signaling_Pathway cluster_liver Liver cluster_muscle Muscle cluster_vessel Vasculature Adiponectin Adiponectin Glucose_Production Decreased Glucose Production Adiponectin->Glucose_Production Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Adiponectin->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake Adiponectin->Glucose_Uptake Inflammation Inflammation Adiponectin->Inflammation Inhibits Leptin Leptin TNFa TNFa TNFa->Inflammation IL6 IL6 hsCRP hs-CRP Production IL6->hsCRP IL6->Inflammation

Caption: Simplified signaling pathways of key adipokines and inflammatory markers in metabolic health.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_acylcoa Acyl-CoA Analysis cluster_adipokine Adipokine/Inflammatory Marker Analysis Blood_Sample Whole Blood Sample Plasma_Serum Plasma/Serum Separation Blood_Sample->Plasma_Serum Extraction Solid Phase Extraction Plasma_Serum->Extraction For Acyl-CoAs ELISA ELISA Assay Plasma_Serum->ELISA For Proteins LCMS LC-MS/MS Analysis Extraction->LCMS Quantification_Acyl Quantification of This compound LCMS->Quantification_Acyl Quantification_Protein Quantification of Adiponectin/hs-CRP ELISA->Quantification_Protein

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.